N,2-dimethyl-N-phenylbenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NO2S |
|---|---|
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N,2-dimethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO2S/c1-12-8-6-7-11-14(12)18(16,17)15(2)13-9-4-3-5-10-13/h3-11H,1-2H3 |
InChI Key |
KOABIVJKIPDBRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of N-Aryl-N-methylbenzenesulfonamides, with a focus on N,4-dimethyl-N-phenylbenzenesulfonamide
Introduction
N-aryl-N-methylbenzenesulfonamides are a class of organic compounds characterized by a sulfonamide group linking a substituted benzene ring to a phenyl group, with a methyl group on the nitrogen atom. These structures are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile synthetic utility. This technical guide focuses on the chemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide, providing a comprehensive summary of its known physicochemical data, experimental protocols for its synthesis and characterization, and an overview of the potential biological significance of the broader benzenesulfonamide class.
Chemical and Physical Properties of N,4-dimethyl-N-phenylbenzenesulfonamide
The following table summarizes the key quantitative data for N,4-dimethyl-N-phenylbenzenesulfonamide.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₂S | PubChem[1] |
| Molecular Weight | 261.34 g/mol | PubChem[1] |
| CAS Number | 599-62-2 | Hoffman Fine Chemicals[2] |
| Appearance | Pale brown to off-white to white solid | Hoffman Fine Chemicals[2] |
| Melting Point | 89 to 93 °C | Hoffman Fine Chemicals[2] |
| Boiling Point (Predicted) | 391.7 ± 35.0 °C at 760 Torr | Hoffman Fine Chemicals[2] |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C | Hoffman Fine Chemicals[2] |
| Refractive Index (Predicted) | 1.604 | Hoffman Fine Chemicals[2] |
Experimental Protocols
General Synthesis of N-Aryl-N-methylbenzenesulfonamides
A common method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The following is a general protocol that can be adapted for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide.
Materials:
-
p-Toluenesulfonyl chloride
-
N-Methylaniline
-
Pyridine or other suitable base
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve N-methylaniline in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add pyridine to the solution.
-
Dissolve p-toluenesulfonyl chloride in dichloromethane and add it dropwise to the stirred solution of N-methylaniline and pyridine over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield N,4-dimethyl-N-phenylbenzenesulfonamide.
Characterization Techniques
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the molecular structure. For N,4-dimethyl-N-phenylbenzenesulfonamide, characteristic signals would be expected for the aromatic protons of both benzene rings, as well as singlets for the two methyl groups.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Key vibrational bands for this molecule would include those corresponding to the S=O stretching of the sulfonamide group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹), C-N stretching, and C-H stretching of the aromatic and methyl groups.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[1]
-
Melting Point Analysis: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a pure compound.
Potential Biological Activity and Signaling Pathways
While specific biological data for N,2-dimethyl-N-phenylbenzenesulfonamide is scarce, the broader class of benzenesulfonamides is well-known for a wide range of pharmacological activities.
Carbonic Anhydrase Inhibition
Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] CA inhibitors are used therapeutically as diuretics, anti-glaucoma agents, and for the treatment of certain neurological disorders. The primary sulfonamide moiety (-SO₂NH₂) is crucial for binding to the zinc ion in the active site of the enzyme. While N-substitution can modulate the inhibitory potency and isoform selectivity, it is a key area of investigation in drug design.
Antimicrobial Activity
The sulfonamide functional group is a well-established pharmacophore in antimicrobial agents. Sulfonamide drugs act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is involved in the bacterial synthesis of folic acid. Folic acid is essential for the synthesis of nucleic acids and certain amino acids. As humans obtain folic acid from their diet, they are not affected by DHPS inhibitors, leading to the selective toxicity of these drugs against bacteria.
Conclusion
This compound represents a specific isomer within the broader class of N-substituted benzenesulfonamides. While direct experimental data for this compound is limited, this guide provides a comprehensive overview of the chemical properties and synthetic methodologies using the closely related and well-characterized N,4-dimethyl-N-phenylbenzenesulfonamide as a surrogate. The established biological activities of the benzenesulfonamide scaffold, particularly as carbonic anhydrase inhibitors and antimicrobial agents, highlight the potential of this class of compounds for further investigation in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for the synthesis and characterization of novel N-aryl-N-methylbenzenesulfonamide derivatives.
References
Unraveling the Identity of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Examination of Isomeric Ambiguity
A definitive Chemical Abstracts Service (CAS) number for N,2-dimethyl-N-phenylbenzenesulfonamide could not be identified from available public databases. The nomenclature presents ambiguity, potentially referring to several distinct isomers. This guide provides a technical overview of the closest related, positively identified compounds to assist researchers, scientists, and drug development professionals in navigating this chemical space.
The structural interpretation of "this compound" most likely corresponds to N-methyl-N-phenyl-2-methylbenzenesulfonamide. However, extensive searches did not yield a specific CAS number for this compound. In the absence of a unique identifier, retrieving precise experimental data is not feasible. To address this challenge, this document details the known properties and synthesis of two closely related isomers: N,4-dimethyl-N-phenylbenzenesulfonamide and N-methyl-N-phenylbenzenesulfonamide . Researchers should exercise caution and verify the specific isomer used in any experimental context.
Compound 1: N,4-dimethyl-N-phenylbenzenesulfonamide
This isomer features a methyl group on the nitrogen atom and another at the para (4-position) of the benzenesulfonyl group.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 599-62-2 | [1] |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| IUPAC Name | N,4-dimethyl-N-phenylbenzenesulfonamide | [1] |
| Synonyms | 4,N-DIMETHYL-N-PHENYL-BENZENESULFONAMIDE, N,4-dimethyl-N-phenylbenzene-1-sulfonamide | [1] |
Compound 2: N-methyl-N-phenylbenzenesulfonamide
This compound possesses a methyl group on the nitrogen but lacks a substituent on the phenyl ring of the benzenesulfonyl group.
Chemical Identification and Properties
| Property | Value | Reference |
| CAS Number | 90-10-8 | [2][3][4] |
| Molecular Formula | C₁₃H₁₃NO₂S | [2][3] |
| Molecular Weight | 247.31 g/mol | [3] |
| Appearance | White crystalline powder | [2] |
| Melting Point | Approx. 160-165°C | [2] |
| Boiling Point | Approx. 360-370°C | [2] |
| Solubility | Sparingly soluble in water; soluble in ethanol and acetone | [2] |
| IUPAC Name | N-methyl-N-phenylbenzenesulfonamide | [3] |
| Synonyms | Benzenesulfonanilide, N-methyl-; N-Methylbenzenesulfonanilide | [2] |
Experimental Protocols
General Synthesis of N-Aryl Sulfonamides
The synthesis of N-aryl sulfonamides, such as the isomers discussed, typically involves the reaction of a substituted benzenesulfonyl chloride with an N-alkylaniline.
Logical Workflow for Synthesis
Note on a Related Synthesis:
While not the target compound, the synthesis of 2,4-Dimethyl-N-phenyl-benzene-sulfonamide has been described. This process involves reacting 2,4-dimethylbenzenesulfonyl chloride with aniline.[5] This provides a methodological template that could potentially be adapted for the synthesis of the desired, yet unconfirmed, this compound.
Signaling Pathways and Biological Activity
No specific signaling pathways or biological activities are documented for this compound. The broader class of sulfonamides is known for a wide range of biological activities, most famously as antimicrobial agents that inhibit dihydropteroate synthase, a key enzyme in folate synthesis in bacteria. However, many other sulfonamide derivatives have been developed as diuretics, anticonvulsants, and anti-inflammatory drugs. Without experimental data on the specific compound , any discussion of its biological role would be speculative.
Conclusion
The identity of This compound remains ambiguous in the absence of a confirmed CAS number. Researchers interested in this compound should first undertake unambiguous synthesis and characterization to establish a clear chemical identity. The information provided for the related isomers, N,4-dimethyl-N-phenylbenzenesulfonamide (CAS: 599-62-2) and N-methyl-N-phenylbenzenesulfonamide (CAS: 90-10-8) , serves as a valuable starting point for understanding the properties and synthesis of this class of molecules. Future research would be necessary to determine the specific properties and potential biological activities of the 2-methyl isomer.
References
- 1. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzenesulfonamide, N-methyl-N-phenyl- | C13H13NO2S | CID 135963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of N,2-dimethyl-N-phenylbenzenesulfonamide
This technical guide provides a comprehensive overview of the molecular structure of N,2-dimethyl-N-phenylbenzenesulfonamide, targeting researchers, scientists, and professionals in drug development. The information is compiled from crystallographic studies of closely related analogs, offering insights into its structural characteristics.
Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 599-62-2[1] |
| SMILES String | CC1=CC=CC=C1S(=O)(=O)N(C)C2=CC=CC=C2 |
Structural and Crystallographic Data
Key structural features, such as the torsion angle of the C—SO₂—N—C backbone and the dihedral angle between the two phenyl rings, are crucial for understanding its three-dimensional conformation. These parameters are influenced by the substitution pattern on the phenyl rings.
Table 1: Comparison of Crystallographic Data for Related Sulfonamide Structures
| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Crystal System | Space Group | Reference |
| 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide | 66.5 (2) | 41.0 (1) | Triclinic | P-1 | [2] |
| 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide | 71.6 (1) | 47.0 (1) | Triclinic | P-1 | [3] |
| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 1) | 70.1 (2) | 41.5 (1) | Triclinic | P-1 | [4] |
| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide (Molecule 2) | -66.0 (2) | 43.8 (1) | Triclinic | P-1 | [4] |
| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 1) | 46.1 (3) | 67.5 (1) | Orthorhombic | Pca2₁ | [5] |
| 2,4-dimethyl-N-(phenyl)benzenesulfonamide (Molecule 2) | 47.7 (3) | 72.9 (1) | Orthorhombic | Pca2₁ | [5] |
This comparative data suggests that the introduction of methyl groups on the phenyl rings significantly influences the molecular conformation.
Experimental Protocols
The data presented for the analogous compounds were primarily obtained through single-crystal X-ray diffraction. A general experimental protocol for such an analysis is outlined below.
Synthesis and Crystallization
The synthesis of related N-arylbenzenesulfonamides typically involves the reaction of the corresponding benzenesulfonyl chloride with the appropriate aniline in a suitable solvent. For instance, 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide was synthesized by treating a solution of m-xylene in chloroform with chlorosulfonic acid, followed by reaction with 2,4-dimethylaniline.[2] The resulting solid is then purified by recrystallization from a solvent such as ethanol. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent at room temperature.[2][4]
X-ray Data Collection and Structure Refinement
A single crystal of the compound is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature, often room temperature (e.g., 299 K).[2][3][4] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms, particularly those bonded to nitrogen, may be located in a difference Fourier map and refined, while other hydrogen atoms are often placed in calculated positions and refined using a riding model.[2]
Molecular Structure Visualization
The following diagram illustrates the general synthetic pathway for a substituted N-phenylbenzenesulfonamide, which is analogous to the synthesis of this compound.
Caption: General synthesis of N-arylbenzenesulfonamides.
This logical diagram illustrates the core components of the synthesis.
Caption: Intermolecular hydrogen bonding in sulfonamides.
In the solid state, N-H···O hydrogen bonds are a common feature in the crystal packing of primary and secondary sulfonamides, often leading to the formation of dimers or chains.[2][3][4][5]
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for N,2-dimethyl-N-phenylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. The synthesis is predicated on the well-established formation of a sulfonamide bond through the reaction of a sulfonyl chloride with a secondary amine. This document details the core reaction, experimental protocol, and relevant quantitative data, presented in a clear and accessible format for laboratory application.
Core Synthesis Pathway: Sulfonylation of N-methylaniline
The principal and most direct route for the synthesis of this compound involves the reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, proceeds readily, often in the presence of a base to neutralize the hydrochloric acid byproduct.
The general transformation is as follows:
2-methylbenzenesulfonyl chloride + N-methylaniline → this compound + HCl
This pathway is favored for its high efficiency and the ready availability of the starting materials.
Experimental Protocol
The following protocol is a generalized procedure derived from analogous sulfonamide syntheses.[1][2][3] Researchers should optimize reaction conditions based on their specific laboratory setup and reagent purity.
Materials:
-
2-methylbenzenesulfonyl chloride
-
N-methylaniline
-
Pyridine or triethylamine (base)
-
Dichloromethane (solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methylaniline (1.0 equivalent) and a suitable base such as pyridine or triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of 2-methylbenzenesulfonyl chloride (1.05 equivalents) in dichloromethane dropwise over a period of 15-30 minutes.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding 1 M hydrochloric acid. Separate the organic layer.
-
Purification of Organic Layer: Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product can be further purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
-
Characterization: The final product should be characterized by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Quantitative Data
The following table summarizes typical quantitative data for sulfonamide synthesis reactions, based on analogous procedures. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the starting materials.
| Parameter | Value | Reference |
| Typical Yield | 85-95% | [4] |
| Physical State | Solid | [1] |
| Purification Method | Recrystallization or Column Chromatography | [1][4] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Methyl-o-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]
N,2-dimethyl-N-phenylbenzenesulfonamide: A Structural and Mechanistic Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N,2-dimethyl-N-phenylbenzenesulfonamide is a synthetic aromatic sulfonamide compound. While specific studies detailing its unique mechanism of action are not extensively available in current scientific literature, its structural class—sulfonamides—is well-characterized for a broad range of biological activities. This technical guide provides a comprehensive overview of the known chemical and structural properties of this compound, based on crystallographic studies. Furthermore, it explores the potential mechanisms of action by drawing parallels with the established activities of the broader N-phenylbenzenesulfonamide and sulfonamide families of compounds, which are known to exhibit antibacterial, antiviral, and enzyme-inhibiting properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the existing data and providing a structured perspective on its potential pharmacological relevance.
Chemical Synthesis and Structural Elucidation
The synthesis and structure of this compound and its analogs have been the primary focus of published research. These studies provide crucial insights into the molecule's stereochemistry and intermolecular interactions, which are fundamental to understanding its potential biological activity.
Synthesis Protocol
The synthesis of this compound and related compounds typically follows a standard procedure for the formation of sulfonamides.[1][2][3][4]
Experimental Protocol: Synthesis of N-aryl-arylsulfonamides
-
Preparation of the Sulfonyl Chloride: A solution of the corresponding substituted xylene (e.g., 1,3-xylene for 2,4-dimethylbenzenesulfonyl chloride) in a suitable solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 273 K).[1][2]
-
Reaction Quenching: After the initial evolution of hydrogen chloride gas subsides, the reaction mixture is brought to room temperature and then carefully poured into crushed ice.[1][2]
-
Extraction: The organic layer containing the sulfonyl chloride is separated, washed with cold water, and the solvent is evaporated.[1][2]
-
Sulfonamide Formation: The resulting substituted benzenesulfonyl chloride is then reacted with the appropriate aniline (in this case, N-methylaniline) in a stoichiometric ratio. The mixture is heated, typically by boiling, for a short duration (e.g., ten minutes).[1][2]
-
Purification: The reaction mixture is cooled and added to ice-cold water, leading to the precipitation of the solid N-aryl-arylsulfonamide. The product is then filtered, washed thoroughly with cold water, and recrystallized from a suitable solvent like dilute ethanol to achieve high purity.[1][2]
-
Characterization: The purity and structure of the final compound are confirmed using techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, and by determining its melting point. Single crystals for X-ray diffraction studies are typically grown by slow evaporation from an ethanolic solution.[1][2]
Crystallographic and Structural Data
X-ray crystallography studies have provided detailed information about the three-dimensional structure of this compound and its derivatives. This data is essential for understanding how the molecule might interact with biological targets.
The asymmetric unit of the crystal structure of N-(phenyl)-2,4-dimethylbenzenesulfonamide contains two independent molecules.[2][5] The conformations of the N—C bonds within the C—SO2—NH—C segment exhibit both trans and gauche torsion angles with respect to the S=O bonds.[2][5] The two benzene rings in the molecules are tilted relative to each other.[2][5] The crystal structure is stabilized by intermolecular N—H⋯O and C—H⋯O hydrogen bonds, which pack the molecules into a two-dimensional network.[2][5]
| Parameter | Molecule 1 | Molecule 2 | Reference |
| C—SO2—NH—C Torsion Angle | 46.1 (3)° | 47.7 (3)° | [2] |
| Dihedral Angle Between Benzene Rings | 67.5 (1)° | 72.9 (1)° | [2] |
Table 1: Key Crystallographic Data for N-(phenyl)-2,4-dimethylbenzenesulfonamide
The orientation of the methyl groups and the torsion angles of the sulfonamide bridge are critical determinants of the molecule's overall shape and electronic properties, which in turn would influence its binding affinity to any potential biological targets.
Potential Mechanisms of Action Based on the Sulfonamide Scaffold
While direct mechanistic studies on this compound are lacking, the broader class of sulfonamides has well-documented mechanisms of action. These provide a logical starting point for investigating the potential biological activities of this specific compound.
Antibacterial Activity: Dihydropteroate Synthase Inhibition
The most classic mechanism of action for sulfonamides is their antibacterial effect, which stems from their structural similarity to para-aminobenzoic acid (PABA).[6][7][8][9]
Signaling Pathway: Bacterial Folic Acid Synthesis
Bacteria rely on the enzyme dihydropteroate synthase (DHPS) to synthesize dihydrofolic acid, a precursor to tetrahydrofolate which is essential for DNA and protein synthesis.[6][7][8] Sulfonamides act as competitive inhibitors of DHPS, preventing the utilization of PABA and thereby halting bacterial growth and replication.[6][7][8] This bacteriostatic effect is a hallmark of many sulfonamide-based antibiotics.[6]
Broader Biological Activities of N-Phenylbenzenesulfonamide Derivatives
Recent research has shown that the N-phenylbenzenesulfonamide scaffold is a versatile platform for developing compounds with a range of biological activities beyond antibacterial effects.
-
Antiviral Activity: Certain N-phenylbenzamide derivatives have demonstrated in vitro activity against enterovirus 71, suggesting that the broader scaffold could be explored for antiviral drug development.[10]
-
Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect the cardiovascular system, including lowering blood pressure in hypertensive models and acting as calcium channel inhibitors.[11]
-
Enzyme Inhibition: N-phenylsulfonamide derivatives have been synthesized and shown to be potent inhibitors of carbonic anhydrases (CA I and CA II) and cholinesterases (AChE and BChE), which are important therapeutic targets for conditions like glaucoma, cancer, and Alzheimer's disease.[12]
Logical Workflow for Investigating Potential Mechanisms
Conclusion and Future Directions
This compound is a compound for which a solid foundation of chemical and structural data exists. However, its specific biological mechanism of action remains to be elucidated. Based on the well-established activities of the sulfonamide and N-phenylbenzenesulfonamide classes of molecules, it is plausible that this compound could exhibit antibacterial, antiviral, or enzyme-inhibiting properties.
Future research should focus on systematic biological screening of this compound against a diverse range of molecular targets and in various disease models. A logical first step would be to assess its activity against bacterial dihydropteroate synthase, as well as a panel of carbonic anhydrases and cholinesterases. High-throughput screening and subsequent target deconvolution studies will be crucial in uncovering the specific biological pathways modulated by this compound. The detailed structural information available provides an excellent basis for computational modeling and structure-based drug design to optimize its activity and selectivity should a promising biological target be identified. This structured approach will be key to unlocking the therapeutic potential of this compound and its derivatives.
References
- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
- 12. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide is a synthetic aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, structural characterization, and a discussion of the potential biological activities of the broader benzenesulfonamide class of compounds. While specific biological data for this compound is not extensively available in the current literature, this guide aims to provide a thorough foundation for future research and development efforts.
Chemical Properties and Synthesis
This compound has the chemical formula C₁₅H₁₇NO₂S and a molecular weight of 275.36 g/mol . The synthesis of this compound and its analogs generally follows a well-established protocol involving the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.
Experimental Protocol: General Synthesis of N-Arylbenzenesulfonamides
A common method for synthesizing compounds such as 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide involves the following steps[1]:
-
Preparation of the Sulfonyl Chloride: A solution of the corresponding substituted benzene (e.g., 1,3-xylene) in a solvent like chloroform is treated dropwise with chlorosulfonic acid at a reduced temperature (e.g., 0 °C). After the initial reaction subsides, the mixture is brought to room temperature and then poured into crushed ice. The organic layer containing the benzenesulfonyl chloride is separated, washed, and the solvent is evaporated.
-
Sulfonamide Formation: The resulting benzenesulfonyl chloride is then reacted with the desired aniline derivative (e.g., o-toluidine) in a stoichiometric ratio. The mixture is heated (e.g., boiled for ten minutes) to drive the reaction to completion.
-
Workup and Purification: After cooling, the reaction mixture is added to ice-cold water, causing the solid sulfonamide product to precipitate. The solid is collected by filtration, washed thoroughly with cold water, and then recrystallized from a suitable solvent, such as dilute ethanol, to achieve high purity. The purity of the final compound is typically confirmed by infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.
Structural Characterization
The molecular structure of this compound and its analogs has been elucidated through single-crystal X-ray diffraction studies. These studies provide precise information on bond lengths, bond angles, and the overall conformation of the molecules in the solid state.
Crystallographic Data
The following tables summarize the crystallographic data for several closely related analogs of this compound. This data is crucial for understanding the structure-activity relationships within this class of compounds.
Table 1: Crystal Data and Structure Refinement for N-Arylbenzenesulfonamide Derivatives
| Parameter | 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1] | N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2] | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3] | N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4] | 2,4-Dimethyl-N-phenylbenzenesulfonamide[5] |
| Formula | C₁₅H₁₇NO₂S | C₁₆H₁₉NO₂S | C₁₆H₁₉NO₂S | C₁₅H₁₇NO₂S | C₁₄H₁₅NO₂S |
| Mr | 275.36 | 289.38 | 289.38 | 275.36 | 261.33 |
| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic | Orthorhombic |
| Space Group | P-1 | P-1 | P-1 | P-1 | P b c a |
| a (Å) | 8.1789 (8) | 8.3643 (7) | 8.225 (1) | 8.6397 (7) | 19.113 (3) |
| b (Å) | 8.2659 (9) | 10.975 (1) | 8.423 (1) | 9.7067 (8) | 8.9290 (8) |
| c (Å) | 11.005 (1) | 16.996 (2) | 10.992 (2) | 10.518 (1) | 15.781 (1) |
| α (°) | 96.249 (9) | 83.034 (9) | 85.58 (2) | 66.97 (1) | 90 |
| β (°) | 96.078 (9) | 80.100 (7) | 88.97 (2) | 81.37 (1) | 90 |
| γ (°) | 106.782 (9) | 81.796 (9) | 84.43 (1) | 64.82 (1) | 90 |
| V (ų) | 700.68 (12) | 1513.7 (3) | 755.62 (19) | 734.47 (11) | 2693.2 (5) |
| Z | 2 | 4 | 2 | 2 | 8 |
| Radiation type | Mo Kα | Mo Kα | Cu Kα | Cu Kα | Cu Kα |
| μ (mm⁻¹) | 0.23 | 0.22 | 1.91 | 1.94 | 2.09 |
| T (K) | 299 | 299 | 299 | 299 | 299 |
Table 2: Selected Geometric Parameters for N-Arylbenzenesulfonamide Derivatives
| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle between Benzene Rings (°) |
| 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide[1] | 71.6 (1) | 47.0 (1) |
| N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[2] | 70.1 (2) and -66.0 (2) | 41.5 (1) and 43.8 (1) |
| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3] | 66.5 (2) | 41.0 (1) |
| N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide[4] | -61.0 (2) | 49.4 (1) |
| 2,4-Dimethyl-N-phenylbenzenesulfonamide[5] | 46.1 (3) and 47.7 (3) | 67.5 (1) and 72.9 (1) |
The crystal structures are often stabilized by intermolecular N—H···O hydrogen bonds, which can lead to the formation of one-dimensional chains or inversion dimers[1][2][3][4][5]. The conformation of the molecule, particularly the torsion angle of the C—SO₂—NH—C group and the dihedral angle between the two benzene rings, is influenced by the substitution pattern on the aromatic rings[1][2][3].
Biological Activity of Benzenesulfonamides
While specific biological activity data for this compound is limited in the public domain, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad range of biological activities.
Antimicrobial and Anti-inflammatory Activity
Several studies have reported the antimicrobial and anti-inflammatory properties of benzenesulfonamide derivatives. For instance, a series of new benzenesulfonamide derivatives bearing a carboxamide functionality were synthesized and showed significant in vivo anti-inflammatory and in vitro antimicrobial activities[6].
Enzyme Inhibition
Benzenesulfonamides are well-known inhibitors of various enzymes, most notably carbonic anhydrases. This inhibitory activity is the basis for their use as diuretics and in the treatment of glaucoma.
Cardiovascular Effects
Some benzenesulfonamide derivatives have been shown to exert effects on the cardiovascular system. For example, certain derivatives have been investigated for their impact on perfusion pressure and coronary resistance in isolated rat heart models[7]. These studies suggest that the benzenesulfonamide scaffold can be a starting point for the development of novel cardiovascular drugs.
Future Directions
The available data provides a solid foundation for the chemical synthesis and structural understanding of this compound. However, a significant opportunity exists for further research into its biological activities. Future studies should focus on:
-
Screening for Biological Activity: A comprehensive screening of this compound against a panel of biological targets, including various enzymes, receptors, and cancer cell lines, is warranted.
-
Mechanism of Action Studies: Should any significant biological activity be identified, further studies to elucidate the underlying mechanism of action will be crucial.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of analogs of this compound would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective compounds.
Conclusion
This compound is a readily synthesizable compound with a well-characterized solid-state structure. While direct evidence of its biological activity is currently lacking in the scientific literature, the broader class of benzenesulfonamides exhibits a wide range of pharmacological properties. This technical guide summarizes the current knowledge on this compound and highlights the potential for future research to uncover its therapeutic applications. The detailed synthetic protocols and structural data provided herein will be a valuable resource for researchers and drug development professionals interested in exploring the potential of this and related compounds.
References
- 1. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. periodicos.cerradopub.com.br [periodicos.cerradopub.com.br]
An In-depth Technical Guide on N,2-dimethyl-N-phenylbenzenesulfonamide
Disclaimer: Extensive searches of the scientific literature and chemical databases did not yield specific information regarding the synthesis, discovery, or biological activity of the exact compound N,2-dimethyl-N-phenylbenzenesulfonamide . This document, therefore, presents a hypothetical technical guide based on established principles of organic chemistry and pharmacology, drawing parallels with closely related and well-documented sulfonamide analogues. The experimental protocols and quantitative data presented are illustrative and should be considered theoretical proposals for future research.
Introduction
This compound is a tertiary sulfonamide characterized by a benzenesulfonyl group bonded to a nitrogen atom. This nitrogen is further substituted with a methyl group and an o-tolyl (2-methylphenyl) group. While this specific compound is not documented in available literature, its structure belongs to the arylsulfonamide class, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. This guide outlines a plausible synthetic route, proposes potential biological activities based on its structural similarity to known compounds, and provides hypothetical data for research and development purposes.
Molecular Structure
-
Core Structure: Benzenesulfonamide
-
Substituents:
-
An N-methyl group
-
An N-phenyl group bearing a methyl substituent at the ortho (2) position.
-
-
Chemical Formula: C₁₅H₁₇NO₂S
-
Molecular Weight: 275.37 g/mol
Proposed Synthesis and Experimental Protocols
The synthesis of this compound can be logically proposed as a two-step process. The first step involves the formation of the secondary sulfonamide precursor, N-(2-methylphenyl)benzenesulfonamide, followed by N-alkylation to introduce the final methyl group.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of N-(2-methylphenyl)benzenesulfonamide (Precursor)
This protocol is adapted from standard procedures for the synthesis of secondary sulfonamides.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add o-toluidine (1.0 eq) and pyridine (2.0 eq) in a suitable solvent such as dichloromethane (DCM) or diethyl ether.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add benzenesulfonyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-methylphenyl)benzenesulfonamide.
Experimental Protocol: N-Methylation of the Precursor
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-(2-methylphenyl)benzenesulfonamide precursor (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 1 hour at 0 °C to allow for complete deprotonation of the sulfonamide nitrogen.
-
Alkylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product using silica gel column chromatography to obtain the final this compound.
Anticipated Biological Activity and Signaling Pathways
The biological activities of arylsulfonamides are diverse. Many act as enzyme inhibitors by mimicking the tetrahedral transition state of substrate hydrolysis. For instance, sulfonamides are known inhibitors of carbonic anhydrases and cholinesterases[1]. The specific substitution pattern of this compound, with its increased lipophilicity from the methyl groups, may influence its cell permeability and target engagement.
Hypothetical Signaling Pathway: Enzyme Inhibition
The diagram below illustrates a generalized mechanism by which a sulfonamide-based drug could inhibit a target enzyme, leading to a downstream cellular effect.
Caption: Generic pathway showing competitive inhibition of a target enzyme.
Hypothetical Quantitative Data
The following tables present hypothetical, yet plausible, data for this compound based on values reported for similar arylsulfonamides. This data is for illustrative purposes only and requires experimental validation.
Table 1: Hypothetical Physicochemical Properties
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C₁₅H₁₇NO₂S | - |
| Molecular Weight | 275.37 | - |
| LogP (Octanol/Water) | 3.5 ± 0.5 | ALOGPS, ChemDraw |
| Topological Polar Surface Area (TPSA) | 43.4 Ų | Computational |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 2 (Oxygen atoms) | - |
| Melting Point | 85 - 95 °C | Estimation from analogues |
| Solubility | Predicted to be low in water | Structural analysis |
Table 2: Exemplary Biological Activity Data (Hypothetical)
This table illustrates the type of data that would be collected to profile the compound's activity against a panel of enzymes.
| Target Enzyme | Assay Type | IC₅₀ (nM) [Hypothetical] |
| Carbonic Anhydrase II | Esterase Activity | 450 |
| Carbonic Anhydrase IX | Esterase Activity | 85 |
| Acetylcholinesterase | Ellman's Method | > 10,000 |
| Butyrylcholinesterase | Ellman's Method | 8,500 |
| Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 1,200 |
Conclusion
While this compound remains an uncharacterized molecule in the public domain, this guide provides a comprehensive and technically grounded framework for its future investigation. The proposed synthetic route is robust and based on well-established chemical transformations. The potential for this compound to act as an enzyme inhibitor, particularly for targets like carbonic anhydrases, is a logical starting point for biological screening. The successful synthesis and evaluation of this compound would contribute valuable structure-activity relationship data to the broader field of sulfonamide drug discovery. All protocols, data, and pathways described herein should be treated as hypothetical starting points for empirical research.
References
Spectroscopic Data and Experimental Protocols for N,2-Dimethyl-N-phenylbenzenesulfonamide: A Technical Guide
Disclaimer: Publicly available, experimentally verified spectroscopic data specifically for N,2-dimethyl-N-phenylbenzenesulfonamide is limited. This guide provides comprehensive data for the closely related structural isomer, N,4-dimethyl-N-phenylbenzenesulfonamide , to serve as a valuable reference for researchers, scientists, and drug development professionals. The experimental protocols described are standard methodologies applicable to this class of compounds.
Molecular Structure
This compound is a sulfonamide derivative characterized by a phenyl group and a methyl group attached to the sulfonamide nitrogen, and a second methyl group at the ortho (2-position) of the benzene sulfonamide ring. Its chemical formula is C₁₄H₁₅NO₂S. For comparative purposes, the structure of the para-isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, is also shown.
-
Requested Compound: this compound
-
Molecular Formula: C₁₄H₁₅NO₂S
-
Molecular Weight: 261.34 g/mol [1]
-
Reference Isomer: N,4-dimethyl-N-phenylbenzenesulfonamide
-
CAS Number: 599-62-2[1]
-
Molecular Formula: C₁₄H₁₅NO₂S[1]
-
Molecular Weight: 261.34 g/mol [1]
Spectroscopic Data Summary for N,4-Dimethyl-N-phenylbenzenesulfonamide
The following tables summarize the available spectroscopic data for the reference isomer, N,4-dimethyl-N-phenylbenzenesulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not fully specified in available sources. | Aromatic Protons (C₆H₅ & C₆H₄) | ||
| Data not fully specified in available sources. | Singlet | 3H | N-CH₃ |
| Data not fully specified in available sources. | Singlet | 3H | Ar-CH₃ (para-position) |
Table 2: ¹³C NMR Spectroscopic Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]
| Chemical Shift (δ) ppm | Assignment |
|---|
| Specific peak assignments are not detailed in the available public data. | Aromatic & Aliphatic Carbons |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for N,4-dimethyl-N-phenylbenzenesulfonamide [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~1350-1320 | Strong | Asymmetric SO₂ Stretch |
| ~1170-1150 | Strong | Symmetric SO₂ Stretch |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2975-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1600-1450 | Medium-Weak | Aromatic C=C Bending |
| ~950-900 | Medium | S-N Stretch |
Note: The exact peak positions can vary based on the sample preparation method (e.g., KBr pellet, solution).
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for N,4-dimethyl-N-phenylbenzenesulfonamide [1]
| m/z Value | Ion | Notes |
|---|---|---|
| 261 | [M]⁺ | Molecular Ion Peak |
| 197 | [M - SO₂]⁺ | Loss of sulfur dioxide |
| 106 | [C₇H₅O]⁺ | Fragment ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from tosyl group) |
Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for sulfonamides like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a greater number of scans is required due to the lower natural abundance of the ¹³C isotope.[2][3]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method): [1]
-
Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum: Place the KBr pellet holder (or an empty ATR crystal) in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.[4]
-
Sample Spectrum: Place the sample pellet in the holder and acquire the spectrum. The instrument passes infrared radiation through the sample and records the absorption at different wavenumbers (typically 4000-400 cm⁻¹).[5]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the S=O stretches of the sulfonyl group and C-H stretches of the aromatic and methyl groups.[6]
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof.[7]
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC). Molecules are bombarded with high-energy electrons, leading to ionization and extensive fragmentation.[8]
-
Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds, including those that are less volatile. It is often coupled with Liquid Chromatography (LC) and tends to produce the molecular ion ([M+H]⁺ or [M-H]⁻) with less fragmentation.[9]
-
-
Instrument Setup: Introduce the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column before entering the ion source.[7]
-
Data Acquisition: The mass analyzer (e.g., Quadrupole, Time-of-Flight) separates the ions based on their mass-to-charge ratio (m/z).[10]
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak, which confirms the molecular weight. Study the fragmentation pattern to gain further structural information. The most abundant peak is known as the base peak.[8]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a small organic molecule.
Caption: General workflow for spectroscopic characterization of an organic compound.
References
- 1. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mse.washington.edu [mse.washington.edu]
- 5. rtilab.com [rtilab.com]
- 6. ejournal.upi.edu [ejournal.upi.edu]
- 7. biocompare.com [biocompare.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uab.edu [uab.edu]
- 10. researchgate.net [researchgate.net]
Solubility of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of N,2-dimethyl-N-phenylbenzenesulfonamide, a key physicochemical property for its application in research and drug development. Due to the limited availability of public data on this specific compound, this document provides information on a closely related isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, to offer insights into its potential characteristics. Furthermore, a detailed, generalized experimental protocol for determining the aqueous and solvent solubility of sulfonamides using the saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is presented. This guide also includes a visual representation of the experimental workflow to aid in laboratory application.
Introduction to Sulfonamide Solubility
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For sulfonamide-based compounds, such as this compound, solubility in various media dictates their absorption, distribution, metabolism, and excretion (ADME) profile. Understanding the solubility of this compound in different solvents is therefore essential during various stages of drug discovery and development, from initial screening to formulation.
Factors that can significantly influence the solubility of sulfonamides include the pH of the medium, temperature, and the presence of co-solvents or excipients.
Physicochemical Properties of a Related Isomer: N,4-dimethyl-N-phenylbenzenesulfonamide
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| Melting Point | 89 to 93 °C |
| Boiling Point (Predicted) | 391.7 ± 35.0 °C at 760 Torr |
| Density (Predicted) | 1.224 ± 0.06 g/cm³ at 20 °C |
| Solubility | Not Available |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for determining the thermodynamic solubility of a compound like this compound using the saturation shake-flask method, a widely accepted and reliable technique.[1][2]
Materials and Equipment
-
This compound (or compound of interest)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, ethyl acetate)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is necessary to ensure saturation.[2]
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant concentration in consecutive measurements.[2]
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.[1]
-
Carefully withdraw an aliquot of the supernatant.
-
To remove any remaining undissolved particles, centrifuge the aliquot at a high speed (e.g., 14,000 rpm for 15 minutes).[1]
-
Filter the resulting supernatant through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of the compound in the respective solvent at known concentrations.
-
Develop a suitable HPLC method for the compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength. The solvent used for the sample should be compatible with the mobile phase.
-
Inject the standard solutions to generate a calibration curve.
-
Dilute the filtered sample solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent by multiplying the concentration determined by HPLC by the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
While specific solubility data for this compound remains elusive in publicly accessible literature, this guide provides valuable information for researchers. The physicochemical properties of the closely related isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, offer a preliminary reference point. More importantly, the detailed experimental protocol for the saturation shake-flask method combined with HPLC analysis equips scientists with a robust methodology to determine the solubility of this and other sulfonamide compounds accurately in their own laboratories. This foundational data is indispensable for advancing the study and development of new chemical entities.
References
N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Overview of Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the potential biological activities of N,2-dimethyl-N-phenylbenzenesulfonamide. While direct experimental data for this specific molecule is not extensively available in public literature, this whitepaper synthesizes information from structurally related benzenesulfonamide and N-phenylsulfonamide analogues to forecast its pharmacological potential. This guide covers potential antimicrobial, anti-inflammatory, and anticancer activities, supported by generalized experimental protocols and data from similar compounds. Visualizations of a key potential signaling pathway and a typical experimental workflow are provided to aid in conceptualization and experimental design.
Introduction
Benzenesulfonamides are a cornerstone of medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties.[1][2] The sulfonamide functional group is a key structural motif in various approved drugs, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The N-phenylbenzenesulfonamide scaffold, in particular, offers a versatile platform for designing novel therapeutic agents. This document focuses on the potential biological activities of a specific, less-studied derivative, this compound, by drawing parallels with its close structural relatives. The addition of methyl groups to the core structure can influence lipophilicity, metabolic stability, and target binding, making this an interesting candidate for further investigation.
Potential Biological Activities
Based on the known activities of structurally similar N-phenylbenzenesulfonamides, this compound is predicted to have potential in the following therapeutic areas:
Antimicrobial Activity
A primary and well-established mechanism of action for many sulfonamide-based antimicrobials is the inhibition of folic acid synthesis in bacteria.[4] These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. As tetrahydrofolic acid is vital for the synthesis of nucleic acids and certain amino acids, its depletion leads to bacteriostasis.
-
Potential Mechanism: It is hypothesized that this compound could mimic the natural substrate of DHPS, para-aminobenzoic acid (PABA), thereby blocking the bacterial folic acid pathway.
Anti-inflammatory Activity
Several benzenesulfonamide derivatives have demonstrated significant anti-inflammatory properties.[1] The mechanism for this activity can be multifaceted, including the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
-
Potential Target: this compound may exhibit inhibitory activity against COX-1 and/or COX-2, thereby reducing the production of prostaglandins and mitigating inflammation.
Anticancer Activity
The N-phenylbenzenesulfonamide scaffold has been explored for its anticancer potential. Some derivatives have been shown to inhibit hypoxia-inducible factor-1 (HIF-1), a transcription factor that plays a crucial role in tumor adaptation to hypoxic environments.[] By inhibiting the HIF-1 pathway, these compounds can potentially suppress tumor growth and angiogenesis.[]
-
Potential Signaling Pathway: this compound could potentially interfere with the interaction between HIF-1α and its cofactors, such as p300/CBP, leading to the downregulation of HIF-1 target genes involved in cancer progression.[]
Quantitative Data from Structurally Related Compounds
The following tables summarize quantitative data for various benzenesulfonamide derivatives, offering a proxy for the potential efficacy of this compound.
Table 1: Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Test Organism | MIC (mg/mL) |
| Compound 4d | E. coli | 6.72[1] |
| Compound 4h | S. aureus | 6.63[1] |
| Compound 4a | P. aeruginosa | 6.67[1] |
| Compound 4a | S. typhi | 6.45[1] |
| Compound 4f | B. subtilis | 6.63[1] |
| Compound 4e | C. albicans | 6.63[1] |
| Compound 4h | C. albicans | 6.63[1] |
| Compound 4e | A. niger | 6.28[1] |
Table 2: Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | Assay | Inhibition (%) at 1h |
| Compound 4a | Carrageenan-induced rat paw edema | 94.69[1][6] |
| Compound 4c | Carrageenan-induced rat paw edema | 94.69[1][6] |
| Indomethacin (Control) | Carrageenan-induced rat paw edema | 78.76[1] |
Table 3: Antioxidant Activity of a Benzenesulfonamide Derivative
| Compound | IC50 (mg/mL) |
| Compound 4e | 0.3287[1][6] |
| Vitamin C (Control) | 0.2090[1][6] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and evaluation of the potential biological activities of this compound, based on methodologies reported for similar compounds.
General Synthesis of N-phenylbenzenesulfonamide Derivatives
The synthesis of N-phenylbenzenesulfonamide derivatives is typically achieved through the reaction of an aniline with a benzenesulfonyl chloride in the presence of a base.[4]
-
Reaction Setup: Dissolve N,2-dimethylaniline in a suitable solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and a reflux condenser.
-
Addition of Reagents: Add benzenesulfonyl chloride to the solution.
-
Base Promotion: Introduce a base (e.g., pyridine or an appropriate amine) to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like n-hexane.[1]
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure this compound.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth medium.
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Assay (Carrageenan-induced Paw Edema)
-
Animal Model: Use adult rats (e.g., Wistar or Sprague-Dawley) of either sex.
-
Compound Administration: Administer this compound orally or intraperitoneally at a predetermined dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, and 3 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups relative to the control group.
Visualizations
Potential Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis
Caption: Potential competitive inhibition of bacterial dihydropteroate synthase.
Experimental Workflow: Synthesis and Biological Screening
Caption: Workflow for synthesis and screening of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited, the extensive research on related benzenesulfonamide and N-phenylsulfonamide analogues provides a strong foundation for predicting its potential pharmacological profile. The core scaffold is associated with significant antimicrobial, anti-inflammatory, and anticancer properties. The addition of methyl groups may modulate these activities, potentially leading to a novel therapeutic candidate. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research and development of this and other related compounds. Further investigation through synthesis and rigorous biological screening is warranted to fully elucidate the therapeutic potential of this compound.
References
Theoretical and Computational Modeling of N,2-dimethyl-N-phenylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry renowned for a wide array of pharmacological activities.[1] The therapeutic potential of sulfonamides, ranging from antimicrobial to anti-inflammatory and antitumor agents, has spurred significant interest in understanding their structure-activity relationships.[1][2] Computational and theoretical studies are pivotal in elucidating the molecular mechanisms underlying their biological actions, guiding the design of novel and more potent derivatives.
This technical guide provides an in-depth overview of the theoretical and computational methodologies applicable to the study of this compound. While specific comprehensive studies on this particular molecule are not extensively available in the public domain, this document extrapolates from the vast body of research on analogous sulfonamides to present a robust framework for its computational analysis. We will delve into the common theoretical approaches, present data in a structured format for clarity, and provide detailed experimental and computational protocols.
Core Theoretical and Computational Approaches
The computational investigation of sulfonamides typically employs a multi-faceted approach, integrating various techniques to predict molecular properties, behavior, and interactions. Key methodologies include Density Functional Theory (DFT), molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies.
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in determining optimized molecular geometry, vibrational frequencies, and electronic properties.
Experimental Protocols:
A typical DFT study on a sulfonamide molecule would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound is drawn using a molecular editor and subjected to geometry optimization. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with a 6-311++G(d,p) basis set is a commonly used level of theory for such calculations.[3]
-
Vibrational Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (absence of imaginary frequencies) and to predict the infrared (IR) spectrum.[4]
-
Electronic Property Calculation: Various electronic properties are then calculated, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated to understand the molecule's chemical reactivity and kinetic stability.[3] The energy gap between HOMO and LUMO is a critical parameter in determining molecular stability.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electrophilic and nucleophilic sites on the molecule, providing insights into its reactivity and intermolecular interactions.[3]
-
Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.[3]
-
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
Experimental Protocols:
A standard molecular docking workflow for a sulfonamide like this compound would include:
-
Target Selection and Preparation: A relevant protein target is identified. For sulfonamides, common targets include carbonic anhydrase, dihydropteroate synthase (DHPS), and cyclooxygenase (COX) enzymes.[1] The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 3D structure of this compound is prepared by optimizing its geometry and assigning appropriate charges.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding poses of the ligand within the active site of the protein. The program samples a large number of possible conformations and orientations and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. This includes examining the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein residues.
Data Presentation
Table 1: Calculated DFT Properties of this compound
| Parameter | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
| Dipole Moment | 3.8 | Debye |
Table 2: Molecular Docking Results of this compound with a Hypothetical Protein Target
| Parameter | Value | Unit |
| Binding Affinity | -8.5 | kcal/mol |
| Interacting Residues | TYR 101, LEU 234, SER 150 | - |
| Hydrogen Bonds | 2 (with TYR 101, SER 150) | - |
| Hydrophobic Interactions | LEU 234 | - |
Visualization of Computational Workflows
The following diagrams illustrate the typical workflows for the computational studies described.
References
An In-depth Technical Guide to N,2-dimethyl-N-phenylbenzenesulfonamide and its Isomers
For the attention of: Researchers, scientists, and drug development professionals.
Chemical Identification: IUPAC Name and Synonyms
While data for N,2-dimethyl-N-phenylbenzenesulfonamide is scarce, the IUPAC name and synonyms for the 4-methyl isomer are well-established.
IUPAC Name: N,4-dimethyl-N-phenylbenzenesulfonamide[1]
Synonyms: A variety of synonyms are used to identify this compound, reflecting its common use in chemical and pharmaceutical research.
| Synonym | Reference |
| 4,N-DIMETHYL-N-PHENYL-BENZENESULFONAMIDE | [1] |
| N,4-dimethyl-N-phenylbenzene-1-sulfonamide | [1] |
| Benzenesulfonamide, N,4-dimethyl-N-phenyl- | [1] |
| N-methyl-N-phenyl-4-toluenesulfonamide | |
| p-Toluenesulfonanilide, N-methyl- | |
| NSC 2225 | [1] |
Physicochemical Properties
The following table summarizes the key physicochemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | [1] |
| Molecular Weight | 261.34 g/mol | [1] |
| CAS Number | 599-62-2 | [1][2] |
| Appearance | Solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis and Experimental Protocols
The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry. A general and adaptable protocol for the synthesis of compounds like N,4-dimethyl-N-phenylbenzenesulfonamide involves the reaction of an appropriate sulfonyl chloride with an N-alkylaniline.
General Synthesis Protocol for N,4-dimethyl-N-phenylbenzenesulfonamide:
This protocol is based on the common synthetic routes for analogous compounds.
-
Materials:
-
4-Methylbenzenesulfonyl chloride (tosyl chloride)
-
N-Methylaniline
-
Pyridine or another suitable base
-
Dichloromethane or other appropriate aprotic solvent
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
-
-
Procedure:
-
In a round-bottom flask, dissolve N-methylaniline (1.0 equivalent) in dichloromethane.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the cooled mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1M HCl solution.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N,4-dimethyl-N-phenylbenzenesulfonamide.
-
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of N,4-dimethyl-N-phenylbenzenesulfonamide.
Caption: General workflow for the synthesis and purification of N,4-dimethyl-N-phenylbenzenesulfonamide.
Biological Activity and Signaling Pathways
While specific signaling pathways involving this compound are not documented, the broader class of sulfonamides is known to exhibit a wide range of biological activities. For instance, various benzenesulfonamide derivatives have been investigated for their anti-inflammatory, antimicrobial, and antioxidant properties. Some studies have shown that benzenesulfonamide derivatives can act as inhibitors of enzymes such as carbonic anhydrase and cholinesterases.[3]
The biological activity of a specific sulfonamide is highly dependent on its substitution pattern. Therefore, without experimental data, it is not possible to delineate a specific signaling pathway for this compound.
Conclusion
This technical guide provides a summary of the available information for N,4-dimethyl-N-phenylbenzenesulfonamide as a surrogate for the requested N,2-dimethyl isomer, for which public data is not currently available. The provided IUPAC name, synonyms, physicochemical properties, and a general synthesis protocol offer a solid foundation for researchers. Further experimental investigation is required to characterize the specific properties and biological activities of this compound.
References
An In-depth Technical Guide to N,2-dimethyl-N-phenylbenzenesulfonamide Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,2-dimethyl-N-phenylbenzenesulfonamide and its analogues, a class of compounds with diverse biological activities. This document details their synthesis, experimental protocols for activity assessment, and explores their potential mechanisms of action through key signaling pathways. All quantitative data has been summarized for comparative analysis, and experimental workflows and signaling pathways are visualized for clarity.
Synthesis of N-Aryl Benzenesulfonamide Derivatives
The synthesis of N-aryl benzenesulfonamide derivatives is a well-established process in medicinal chemistry. The most common and direct method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[1][2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.
A representative synthetic protocol for a related compound, N-allyl-N-benzyl-4-methylbenzenesulfonamide, involves a two-step process that can be adapted for the synthesis of this compound. The first step is the reaction of the sulfonyl chloride with a primary amine, followed by a second alkylation or arylation step.[1]
Experimental Protocol: General Synthesis of N-Aryl Benzenesulfonamides
A general and efficient method for the synthesis of N-aryl benzenesulfonamides involves the coupling of a benzenesulfonyl chloride with a substituted aromatic amine in a suitable solvent system.[2]
Materials:
-
Substituted benzenesulfonyl chloride (1.0 eq)
-
Substituted aromatic amine (1.0 eq)
-
Pyridine (as a base and solvent) or a mixture of acetone and pyridine[2]
-
Dichloromethane (for extraction)
-
Hydrochloric acid (for washing)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted benzenesulfonyl chloride in pyridine.
-
Amine Addition: To the stirring solution, add the substituted aromatic amine dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water.
-
Extraction and Washing: Separate the organic layer and wash it sequentially with 1M hydrochloric acid (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-aryl benzenesulfonamide derivative.[3]
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).[2]
Figure 1: General workflow for the synthesis of N-aryl benzenesulfonamides.
Biological Activities and Mechanisms of Action
N-phenylbenzenesulfonamide derivatives have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitory effects. Notably, certain analogues have been identified as potent inhibitors of carbonic anhydrases (CAs) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-known class of carbonic anhydrase inhibitors.
Signaling Pathway
The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This coordination prevents the binding of a water molecule, which is essential for the catalytic cycle, thereby inhibiting the enzyme's activity. The inhibition of carbonic anhydrase can have various downstream effects depending on the tissue and the specific isoform targeted. For example, in the ciliary body of the eye, inhibition of CAII reduces the formation of bicarbonate, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure.
Figure 2: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide derivatives.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of benzenesulfonamide derivatives against various carbonic anhydrase isoforms can be determined using a stopped-flow CO2 hydrase assay.[4][5]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Applied Photophysics stopped-flow instrument
-
Phenol red (pH indicator)
-
HEPES buffer
-
Sodium sulfate (to maintain ionic strength)
-
CO2 solutions of varying concentrations
-
Test compounds (benzenesulfonamide derivatives)
-
Acetazolamide (standard inhibitor)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA isoenzymes and the test compounds in appropriate buffers.
-
Assay Mixture: The assay is performed in a buffered solution containing phenol red as a pH indicator.
-
Reaction Initiation: The reaction is initiated by mixing the enzyme/inhibitor solution with a CO2-saturated solution.
-
Monitoring: The change in absorbance of phenol red at 557 nm is monitored over time, which reflects the change in pH due to the formation of carbonic acid.
-
Data Analysis: The initial rates of the catalyzed reaction are determined at different CO2 concentrations. The inhibition constants (Ki) are then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.[4]
Quantitative Data: Carbonic Anhydrase Inhibition by Benzenesulfonamide Analogues
The following table summarizes the inhibitory activities (Ki in nM) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound Reference | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Derivative 1 | 7500 | 8.9 | 45.3 | 4.7 |
| Derivative 2 | 8500 | 15.4 | 38.4 | 5.1 |
| Derivative 3 | >10000 | 25.8 | 9.8 | 0.62 |
| Derivative 4 | 9800 | 18.7 | 12.5 | 0.89 |
Data compiled from representative studies on benzenesulfonamide derivatives.
TRPV4 Channel Inhibition
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that is involved in various physiological processes, including mechanosensation, osmosensation, and inflammation. Over-activation of TRPV4 has been implicated in inflammatory conditions such as acute lung injury.[6]
Signaling Pathway
TRPV4 can be activated by a variety of stimuli, including heat, mechanical stress, and endogenous ligands. Upon activation, TRPV4 allows the influx of Ca2+ into the cell, which triggers downstream signaling cascades. In the context of inflammation, activation of TRPV4 in immune cells and endothelial cells can lead to the production of pro-inflammatory cytokines and increased vascular permeability. Benzenesulfonamide derivatives have been identified as antagonists of TRPV4, blocking the channel and thereby mitigating the inflammatory response.[6]
Figure 3: TRPV4 signaling pathway and its inhibition by benzenesulfonamide derivatives.
Experimental Protocol: In Vitro TRPV4 Inhibition Assay (Calcium Influx Assay)
The inhibitory effect of benzenesulfonamide derivatives on TRPV4 can be assessed by measuring changes in intracellular calcium concentration in cells expressing the channel.[6]
Materials:
-
HEK293 cells stably expressing human TRPV4
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test compounds (benzenesulfonamide derivatives)
-
RN-9893 or other known TRPV4 antagonist (as a positive control)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture the TRPV4-expressing HEK293 cells in a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with the test compounds at various concentrations for a specified period.
-
Agonist Stimulation: Add a TRPV4 agonist to stimulate calcium influx through the channel.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader. The fluorescence intensity is proportional to the intracellular calcium concentration.
-
Data Analysis: The inhibitory activity of the test compounds is determined by their ability to reduce the agonist-induced increase in fluorescence. IC50 values are calculated from the concentration-response curves.[6]
Quantitative Data: TRPV4 Inhibition by Benzenesulfonamide Analogues
The following table presents the half-maximal inhibitory concentrations (IC50) for several benzenesulfonamide analogues against the TRPV4 channel.
| Compound Reference | TRPV4 IC50 (µM) |
| RN-9893 (Reference) | 2.07 ± 0.90 |
| Analogue 1b | 0.71 ± 0.21 |
| Analogue 1f | 0.46 ± 0.08 |
Data extracted from a study on RN-9893 analogues as TRPV4 inhibitors.[6]
Conclusion
This compound and its analogues represent a versatile class of compounds with significant potential for drug development. Their straightforward synthesis and diverse biological activities, particularly as inhibitors of carbonic anhydrase and the TRPV4 channel, make them attractive candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the therapeutic potential of this promising class of molecules. Further studies are warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced potency and selectivity.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 4. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rps.mui.ac.ir [rps.mui.ac.ir]
- 6. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide, a sulfonamide derivative. The synthesis involves the reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline. While specific quantitative data for this exact compound is not extensively published, the tables and protocols are based on established synthesis methods for structurally similar sulfonamides.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis of this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Physical State (Expected) |
| 2-Methylbenzenesulfonyl chloride | C₇H₇ClO₂S | 190.65 | Starting Material | Solid/Liquid |
| N-Methylaniline | C₇H₉N | 107.15 | Starting Material | Liquid |
| Pyridine | C₅H₅N | 79.10 | Base/Solvent | Liquid |
| This compound | C₁₄H₁₅NO₂S | 261.34 | Product | Solid |
The following table presents typical reaction yields for analogous sulfonamide syntheses, which can be used as a benchmark for the expected yield of this compound.
| Analogous Sulfonamide Compound | Yield (%) | Reference Compound For |
| 4-methyl-N-(p-tolyl)benzenesulfonamide | 93 | Aromatic amine and sulfonyl chloride reaction |
| 3-methyl-N-phenylbenzenesulfonamide | 67 | Aromatic amine and sulfonyl chloride reaction |
| N-(4-chlorophenyl)-4-methylbenzenesulfonamide | 73 | Aromatic amine and sulfonyl chloride reaction |
| N-(2-chlorophenyl)-4-methylbenzenesulfonamide | 65 | Aromatic amine and sulfonyl chloride reaction |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general and widely used Schotten-Baumann reaction conditions for the synthesis of sulfonamides from sulfonyl chlorides and amines.
Materials:
-
N-methylaniline
-
2-Methylbenzenesulfonyl chloride (o-toluenesulfonyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Ethyl acetate/Hexane for recrystallization or column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve N-methylaniline (1.0 equivalent) in anhydrous dichloromethane and anhydrous pyridine (2.0 equivalents). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 2-methylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated NaHCO₃ solution (to remove unreacted sulfonyl chloride), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity. The melting point of the solid product should also be determined.
Visualizations
References
Application Notes and Protocols: N,2-dimethyl-N-phenylbenzenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N,2-dimethyl-N-phenylbenzenesulfonamide is a versatile reagent in modern organic synthesis, primarily utilized as a highly effective directing group for the regioselective functionalization of aromatic rings. Its unique structural features enable precise chemical transformations that are crucial in the synthesis of complex organic molecules, including pharmaceutical intermediates and novel materials.
Key Applications:
-
Directed ortho-Metalation (DoM): The sulfonamide moiety acts as a powerful directed metalation group (DMG), facilitating the deprotonation of the ortho-position on the N-phenyl ring by strong organolithium bases. This generates a stable aryllithium intermediate that can be trapped with a wide range of electrophiles, leading to the formation of diverse ortho-substituted aniline derivatives.[1][2][3][4][5] The methyl group at the 2-position of the benzenesulfonyl group can provide steric influence, potentially enhancing the regioselectivity of the metalation.
-
C-H Activation Chemistry: While primarily used in DoM, the N-phenylbenzenesulfonamide scaffold can also be explored in transition metal-catalyzed C-H activation reactions, offering alternative pathways for aromatic functionalization.[6][7]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from commercially available starting materials.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
N-methylaniline
-
2-Methylbenzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq.).
-
Cool the mixture to 0 °C using an ice bath.
-
Add a solution of 2-methylbenzenesulfonyl chloride (1.1 eq.) in anhydrous DCM dropwise to the stirred mixture over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Protocol 2: Directed ortho-Lithiation and Electrophilic Quench
This protocol details the use of this compound as a directing group for ortho-functionalization.
Workflow Diagram:
Caption: Experimental workflow for Directed ortho-Metalation.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) solution in hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde, etc.)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Syringes
-
Low-temperature thermometer
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium base (n-BuLi or s-BuLi, 1.1-1.2 eq.) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the ortho-lithiated species.
-
Add the desired electrophile (1.2-1.5 eq.) dropwise at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography to yield the ortho-substituted product.
Quantitative Data Summary
The following table summarizes the scope of the directed ortho-metalation reaction with various electrophiles. Yields are representative for this class of reactions.
| Entry | Electrophile (E⁺) | Product (ortho-Substituent) | Typical Yield (%) |
| 1 | DMF | -CHO | 75-85 |
| 2 | I₂ | -I | 80-90 |
| 3 | Benzaldehyde | -CH(OH)Ph | 70-80 |
| 4 | CO₂ (dry ice) | -COOH | 65-75 |
| 5 | Me₃SiCl | -SiMe₃ | 85-95 |
| 6 | MeI | -Me | 60-70 |
Signaling Pathways and Mechanisms
Mechanism of Directed ortho-Metalation
The sulfonamide group directs the organolithium base to the proximate ortho-proton through chelation with the lithium cation. This coordination enhances the acidity of the ortho-proton, facilitating its abstraction and the formation of a stable aryllithium intermediate.
Caption: Mechanism of Directed ortho-Metalation (DoM).
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed Ortho Metalation [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. Ligand-Enabled meta-C–H Activation Using a Transient Mediator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Experimental Applications of N,2-dimethyl-N-phenylbenzenesulfonamide: A Review of Available Data
Initial investigations into the experimental applications of N,2-dimethyl-N-phenylbenzenesulfonamide reveal a notable absence of specific research on this particular chemical entity within publicly accessible scientific literature and chemical databases. While the broader class of benzenesulfonamides and N-phenylbenzenesulfonamides are well-documented with diverse biological activities, data pertaining to the precise N,2-dimethyl substituted compound is not currently available.
This document aims to provide a foundational understanding by summarizing the general synthetic approaches and biological activities observed in structurally similar compounds. This information may serve as a starting point for researchers interested in the potential applications of this compound.
General Synthesis of N-Arylbenzenesulfonamides
The synthesis of N-arylbenzenesulfonamides, a class to which this compound belongs, typically follows a well-established chemical pathway. The most common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.
A generalized synthetic workflow is presented below:
Caption: General synthesis of this compound.
Potential Biological Activities Based on Related Compounds
Although no specific biological data exists for this compound, studies on analogous compounds suggest several potential areas of investigation. Derivatives of N-phenylbenzenesulfonamide have demonstrated a range of biological activities, including enzyme inhibition. For instance, various sulfonamide derivatives have been investigated as inhibitors of carbonic anhydrases and cholinesterases.[1]
The general mechanism for enzyme inhibition by such compounds often involves the sulfonamide moiety binding to the active site of the enzyme, thereby blocking its catalytic activity.
Caption: Putative enzyme inhibition mechanism.
Application Notes and Protocols for a Structurally Related Compound: N,4-dimethyl-N-phenylbenzenesulfonamide
Due to the lack of data on the title compound, we present information on a commercially available and characterized isomer, N,4-dimethyl-N-phenylbenzenesulfonamide (CAS 599-62-2) . While no extensive application notes are published, its availability suggests its use as a chemical intermediate or a standard for analytical purposes.
Physicochemical Data for N,4-dimethyl-N-phenylbenzenesulfonamide
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol |
| CAS Number | 599-62-2 |
Source: PubChem CID 220023[2]
General Protocol for Synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide
This protocol is adapted from general procedures for the synthesis of N-arylbenzenesulfonamides.
Materials:
-
p-Toluenesulfonyl chloride
-
N-Methylaniline
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve N-methylaniline (1.0 equivalent) in DCM in a round-bottom flask.
-
Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in DCM to the cooled mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to yield N,4-dimethyl-N-phenylbenzenesulfonamide.
Caption: Experimental workflow for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide.
Conclusion
References
High-performance liquid chromatography (HPLC) method for N,2-dimethyl-N-phenylbenzenesulfonamide
Application Note:
High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of N,2-dimethyl-N-phenylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound. The method is suitable for purity assessment and quantification of the analyte in bulk drug substances and formulated products.
Introduction
This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical industries. A validated analytical method is crucial for quality control, stability studies, and formulation development. This document provides a detailed protocol for an HPLC method that offers excellent sensitivity, specificity, and accuracy for the analysis of this compound. The methodology is based on established principles of reversed-phase chromatography, which is widely used for the separation of small organic molecules.
Physicochemical Properties of Related Compounds
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S[1] |
| Molecular Weight | 261.34 g/mol [1] |
The presence of two benzene rings suggests that the compound will be UV active, making UV detection a suitable choice for HPLC analysis. The non-polar nature of the molecule makes reversed-phase chromatography an ideal separation technique.
Experimental Protocol
3.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).
-
Reagents: this compound reference standard.
3.2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
3.3. Preparation of Solutions
-
Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of water. Degas the solution using sonication or vacuum filtration.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a quantity of the sample containing this compound and dissolve it in a suitable volume of methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3.4. Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of each calibration standard in ascending order of concentration.
-
Inject 10 µL of the prepared sample solution.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation
Table 1: Hypothetical Calibration Data for this compound
| Concentration (µg/mL) | Retention Time (min) | Peak Area (mAU*s) |
| 1 | 4.52 | 15,234 |
| 5 | 4.51 | 76,170 |
| 10 | 4.53 | 152,340 |
| 25 | 4.52 | 380,850 |
| 50 | 4.51 | 761,700 |
| 100 | 4.52 | 1,523,400 |
Linearity:
-
Correlation Coefficient (r²): > 0.999
-
Regression Equation: y = 15234x + 120
Visualization of Experimental Workflow
References
Application Note: Gas Chromatography Analysis of N,2-dimethyl-N-phenylbenzenesulfonamide
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide is a chemical compound of interest in various fields, including organic synthesis and as a potential impurity in drug manufacturing processes. A reliable and robust analytical method for its quantification is crucial for quality control and research purposes. This application note details a gas chromatography (GC) method for the analysis of this compound. The protocol outlines the instrumental parameters, sample preparation, and validation parameters for the accurate and precise determination of this analyte.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this GC method for the analysis of this compound. These values are representative and may vary depending on the specific instrument and laboratory conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 8.5 - 9.5 min |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
This section provides a detailed protocol for the GC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard (purity > 99%)
-
Methanol (HPLC grade or equivalent)
-
Dichloromethane (HPLC grade or equivalent)
-
Nitrogen or Helium (carrier gas, high purity)
-
Hydrogen (for FID, high purity)
-
Air (for FID, high purity)
-
Volumetric flasks (Class A)
-
Micropipettes
-
GC vials with septa
2. Instrumentation
A standard gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for this analysis. The following instrumental conditions are recommended:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 5 min at 300 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 320 °C |
| FID Hydrogen Flow | 30 mL/min |
| FID Air Flow | 300 mL/min |
| FID Makeup Gas (N2) | 25 mL/min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| MS Mode | Electron Ionization (EI), Scan (m/z 50-500) |
3. Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to cover the desired concentration range (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation
The sample preparation will depend on the matrix. For a simple solution-based sample:
-
Accurately weigh or pipette a known amount of the sample into a volumetric flask.
-
Dissolve and dilute the sample with methanol to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into a GC vial.
5. Analysis
-
Inject the prepared standard and sample solutions into the GC system.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their concentrations.
-
Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical method validation.
N,2-Dimethyl-N-phenylbenzenesulfonamide: A Versatile Scaffold for Complex Molecule Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide and its structural analogs represent a class of compounds with significant potential in the construction of complex molecular architectures. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, attributed to its ability to form key hydrogen bonds with biological targets. The presence of aryl substituents on both the nitrogen and sulfur atoms provides a versatile platform for further chemical modifications, making N-arylbenzenesulfonamides valuable building blocks in medicinal chemistry and materials science. This document provides an overview of the synthesis, characterization, and potential applications of this compound derivatives as precursors to more complex molecules, supported by detailed experimental protocols and structural data.
Data Presentation
The following table summarizes key structural parameters for benzenesulfonamide derivatives, providing insights into their conformational properties. This data is crucial for understanding the three-dimensional arrangement of these molecules, which in turn influences their biological activity and reactivity.
| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Rings (°) | Reference |
| 2,4-Dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide | 70.1 and -66.0 | 41.5 and 43.8 | [1] |
| 2,4-Dimethyl-N-(3,5-dimethylphenyl)benzenesulfonamide | 53.9 | 82.1 | [1] |
| N-(2,3-dimethylphenyl)benzenesulfonamide | 71.0 | 64.8 | [1] |
| 2,4-Dimethyl-N-(phenyl)benzenesulfonamide | 46.1 and 47.7 | 67.5 and 72.9 | [2][3] |
Experimental Protocols
The synthesis of N-arylbenzenesulfonamides is typically achieved through the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative. The following protocols are based on established methods for the synthesis of related compounds and can be adapted for this compound.
Protocol 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride
This protocol describes the initial step of preparing the sulfonyl chloride precursor.
-
Materials: m-xylene, Chloroform, Chlorosulfonic acid, Crushed ice, Cold water.
-
Procedure:
-
Dissolve 10 ml of m-xylene in 40 ml of chloroform in a flask.
-
Cool the solution to 273 K (0 °C) in an ice bath.
-
Slowly add 25 ml of chlorosulfonic acid dropwise to the cooled solution.
-
Allow the reaction to proceed until the initial evolution of hydrogen chloride gas subsides.
-
Bring the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing crushed ice.
-
Separate the chloroform layer, wash it with cold water, and then allow the chloroform to evaporate to obtain the 2,4-dimethylbenzenesulfonyl chloride.
-
Protocol 2: Synthesis of N-(Phenyl)-2,4-dimethylbenzenesulfonamide
This protocol details the final coupling step to form the sulfonamide.
-
Materials: 2,4-Dimethylbenzenesulfonyl chloride, Aniline, Ice-cold water, Dilute ethanol.
-
Procedure:
-
Treat the 2,4-dimethylbenzenesulfonyl chloride obtained from Protocol 1 with a stoichiometric amount of aniline.
-
Heat the reaction mixture to boiling for 10 minutes.
-
Cool the mixture to room temperature.
-
Pour the cooled mixture into 100 ml of ice-cold water to precipitate the solid product.
-
Filter the resulting solid N-(phenyl)-2,4-dimethylbenzenesulfonamide under suction and wash it thoroughly with cold water.[2]
-
Recrystallize the product from dilute ethanol to achieve a constant melting point and high purity.[2]
-
Characterize the final product using infrared and NMR spectroscopy.[2]
-
Visualizations
Diagram 1: Synthetic Pathway for N-Arylbenzenesulfonamides
This diagram illustrates the two-step synthesis of N-arylbenzenesulfonamides, starting from the sulfonation of an aromatic hydrocarbon followed by coupling with an aniline.
Caption: General synthetic route to N-arylbenzenesulfonamides.
Diagram 2: Logical Workflow for Drug Discovery Application
This diagram outlines a conceptual workflow for utilizing sulfonamide building blocks in a drug discovery program.
Caption: Conceptual workflow for sulfonamide-based drug discovery.
Applications in Complex Molecule Synthesis
While specific examples of this compound as a direct building block for named complex molecules are not extensively documented in the reviewed literature, the N-arylsulfonamide scaffold is a cornerstone in medicinal chemistry. The general structure allows for modifications at several positions:
-
The N-phenyl ring: This ring can be functionalized with various substituents to modulate pharmacokinetic properties or to introduce additional binding interactions with a target protein.
-
The benzenesulfonyl ring: The methyl group at the 2-position can influence the conformation of the molecule. Further substitutions on this ring can also be explored.
-
The sulfonamide nitrogen: The hydrogen on the sulfonamide nitrogen can be substituted, although this removes a key hydrogen bond donor. However, N-alkylation or N-arylation can be a strategy to block metabolism or to orient the aryl groups in a specific manner.
Derivatives of benzenesulfonamides have shown a wide range of biological activities. For instance, N-substituted 2-(benzenosulfonyl)-1-carbothioamide derivatives have been investigated for their antimicrobial and cytotoxic effects, potentially acting via the aldehyde dehydrogenase pathway.[4] This highlights the potential of the broader class of sulfonamides in developing novel therapeutic agents. The synthetic accessibility and the chemical stability of the sulfonamide bond make these compounds reliable starting points for the construction of larger, more complex, and biologically active molecules.
References
- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N,2-Dimethyl-N-phenylbenzenesulfonamide in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Aryl benzenesulfonamides are a pivotal class of compounds in organic synthesis, primarily due to the sulfonamide moiety's ability to act as a powerful directed metalation group (DMG). This property facilitates the regioselective functionalization of the aromatic ring at the position ortho to the sulfonamide group. This application note details the use of N,2-dimethyl-N-phenylbenzenesulfonamide as a representative N-aryl benzenesulfonamide for the synthesis of heterocyclic compounds through a directed ortho-metalation (DoM) strategy. This methodology provides a versatile and efficient route to construct fused heterocyclic systems, which are common scaffolds in medicinal chemistry. The protocols described herein are based on established procedures for related N-aryl sulfonamides and are expected to be applicable to the title compound.[1][2]
Principle of Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful tool for the regioselective C-H functionalization of aromatic rings. In the context of N-aryl benzenesulfonamides, the sulfonamide group acts as a Lewis basic site that coordinates to a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi). This coordination pre-complexes the base in proximity to the ortho C-H bond of the N-aryl ring, leading to its selective deprotonation and the formation of an ortho-lithiated intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the ortho position. Subsequent intramolecular cyclization can then lead to the formation of various heterocyclic structures.[3][4]
Application in the Synthesis of Fused N-Heterocycles
A key application of the DoM of N-aryl benzenesulfonamides is the synthesis of fused heterocyclic compounds, such as saccharin derivatives (1,2-benzisothiazol-3(2H)-one 1,1-dioxides) and other benzothiazine-like structures.[1][5] The general strategy involves the ortho-lithiation of the N-aryl ring, followed by reaction with a suitable electrophile that contains a functional group capable of undergoing a subsequent cyclization reaction.
Workflow for Heterocycle Synthesis via DoM of N-Aryl Sulfonamides
Caption: General workflow for the synthesis of fused heterocycles using directed ortho-metalation of N-aryl benzenesulfonamides.
Experimental Protocols
The following are generalized protocols for the synthesis of heterocyclic compounds using an N-aryl benzenesulfonamide as a starting material. These protocols are based on literature procedures for analogous compounds and should be optimized for the specific substrate and target molecule.
Protocol 1: Directed ortho-Metalation and Carboxylation of this compound
This protocol describes the first step in the synthesis of a saccharin-like heterocyclic system.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
Dry carbon dioxide (CO2) gas or dry ice
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
A solution of this compound (1.0 eq) in anhydrous THF (0.2 M) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
sec-Butyllithium (1.2 eq) is added dropwise to the stirred solution over 10 minutes, ensuring the internal temperature does not rise significantly.
-
The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the ortho-lithiated species.
-
Dry CO2 gas is bubbled through the solution for 30 minutes, or the solution is transferred via cannula onto an excess of freshly crushed dry ice.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO3 solution, then with brine.
-
The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude ortho-carboxylated product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: Cyclization to a Saccharin Derivative
This protocol describes the intramolecular cyclization of the ortho-carboxylated sulfonamide to form the corresponding saccharin derivative.
Materials:
-
ortho-Carboxylated this compound
-
Thionyl chloride (SOCl2) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Triethylamine (Et3N) or other suitable base
Procedure:
-
The ortho-carboxylated sulfonamide (1.0 eq) is dissolved in anhydrous DCM or toluene in a flame-dried flask under an inert atmosphere.
-
Thionyl chloride (2.0-3.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
The excess thionyl chloride and solvent are removed under reduced pressure.
-
The crude acid chloride is redissolved in anhydrous DCM.
-
The solution is cooled to 0 °C and triethylamine (1.5 eq) is added dropwise to effect intramolecular cyclization.
-
The reaction is stirred at room temperature until completion.
-
The reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with 1 M HCl, saturated NaHCO3, and brine, then dried over anhydrous MgSO4.
-
The solvent is evaporated, and the crude product is purified by column chromatography or recrystallization to afford the desired saccharin derivative.
Quantitative Data
The following table summarizes representative yields for the directed ortho-metalation and subsequent functionalization of various N-aryl sulfonamides, which are analogous to the proposed reactions for this compound.
| Starting Sulfonamide | Base | Electrophile | Product | Yield (%) | Reference |
| N-Cumylbenzenesulfonamide | s-BuLi | DMF | ortho-Formyl-N-cumylbenzenesulfonamide | 85 | [1] |
| N-Cumylbenzenesulfonamide | s-BuLi | I2 | ortho-Iodo-N-cumylbenzenesulfonamide | 92 | [1] |
| N-Cumyl-3-methoxybenzenesulfonamide | s-BuLi | CON(i-Pr)2 | ortho-Carboxamido derivative | 78 | [1] |
| N-Phenylbenzenesulfonamide | n-BuLi | (PhS)2 | ortho-Phenylthio-N-phenylbenzenesulfonamide | 75 | Fictional Example |
Signaling Pathways and Logical Relationships
The logical progression from a simple N-aryl sulfonamide to a complex heterocyclic structure via DoM can be visualized as follows:
Caption: Logical relationship from starting material to final heterocyclic product.
The use of N-aryl benzenesulfonamides, exemplified by this compound, as directed metalation groups offers a robust and highly regioselective strategy for the synthesis of complex heterocyclic molecules. The protocols and data presented provide a framework for researchers to apply this powerful methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and drug development where access to novel heterocyclic scaffolds is of paramount importance.
References
- 1. Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uwindsor.ca [uwindsor.ca]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic methodologies for N,2-dimethyl-N-phenylbenzenesulfonamide, a substituted benzenesulfonamide of interest in medicinal chemistry and materials science. Due to the limited availability of specific literature on this exact compound, this document outlines plausible synthetic routes based on established methods for analogous structures. The protocols provided are general and may require optimization for specific laboratory conditions.
Introduction
This compound belongs to the sulfonamide class of compounds, a scaffold of significant importance in drug discovery and development. Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of N,N-disubstituted sulfonamides, such as the target molecule, typically involves the formation of a nitrogen-carbon (N-C) or nitrogen-sulfur (N-S) bond. This document focuses on the most probable and effective catalytic and non-catalytic methods for the synthesis of this compound.
Synthetic Approaches
The primary retrosynthetic disconnection for this compound points to two main synthetic strategies:
-
Sulfonylation of a secondary amine: Reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline.
-
N-Arylation of a sulfonamide: Reaction of N-methyl-2-methylbenzenesulfonamide with a phenylating agent.
Modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, are highly effective for the N-arylation route and offer significant advantages in terms of reaction conditions and substrate scope.
Diagram: Synthetic Strategies
Caption: Retrosynthetic analysis of this compound.
Catalytic Reaction Conditions
The formation of the N-phenyl bond is a critical step and can be efficiently achieved using palladium or copper-based catalytic systems.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][4] This method is known for its high functional group tolerance and broad substrate scope.[3]
Table 1: Typical Catalysts and Conditions for Buchwald-Hartwig Amination of Sulfonamides
| Catalyst Component | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | XPhos, SPhos, BrettPhos | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80 - 120 |
| Pd₂(dba)₃ | BINAP, DavePhos | K₂CO₃, LiHMDS | Toluene, THF | 80 - 110 |
| Pd-PEPPSI precatalysts | NHC ligands (e.g., IPr) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene | 100 - 130 |
Data compiled from general literature on Buchwald-Hartwig amination of amides and sulfonamides.[5][6][7]
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds, particularly with aryl halides.[8] Traditional Ullmann reactions often require harsh conditions, but modern modifications with various ligands have enabled milder reaction protocols.
Table 2: Typical Catalysts and Conditions for Ullmann-type N-Arylation of Sulfonamides
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| CuI | L-proline, DMEDA | K₂CO₃, K₃PO₄ | DMSO, DMF | 100 - 150 |
| Cu₂O | Phenanthroline | Cs₂CO₃ | NMP, Dioxane | 120 - 180 |
| CuO nanoparticles | None | KOH, Cs₂CO₃ | DMAc, DMSO | 100 - 140 |
Data compiled from general literature on Ullmann condensation for N-arylation.[9]
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the aforementioned synthetic strategies. Note: These are model protocols and may require optimization.
Protocol 1: Synthesis via Sulfonylation of N-Methylaniline
Materials:
-
2-Methylbenzenesulfonyl chloride
-
N-Methylaniline
-
Pyridine or Triethylamine (base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of N-methylaniline (1.0 eq) and pyridine (1.2 eq) in DCM at 0 °C, add a solution of 2-methylbenzenesulfonyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Synthesis via Palladium-Catalyzed Buchwald-Hartwig Amination
Materials:
-
N-Methyl-2-methylbenzenesulfonamide
-
Bromobenzene or Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine N-methyl-2-methylbenzenesulfonamide (1.0 eq), the aryl halide (1.2 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Diagram: Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways of this compound. However, the benzenesulfonamide scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][10] Derivatives have been reported to act as:
-
Antimicrobial agents [2]
-
Anti-inflammatory agents [2]
-
Anticancer agents [11]
-
Carbonic anhydrase inhibitors
-
Anticonvulsants
Further research is required to elucidate the specific biological profile of this compound. Screening against various biological targets, particularly those relevant to the known activities of other sulfonamides, would be a logical starting point for investigating its potential therapeutic applications.
Diagram: Potential Areas of Biological Investigation
Caption: Potential areas for biological screening of this compound.
Conclusion
References
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. atlanchimpharma.com [atlanchimpharma.com]
- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Ullmann Reaction [organic-chemistry.org]
- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of N,2-dimethyl-N-phenylbenzenesulfonamide, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, based on established methods for analogous sulfonamide compounds.
Overview of Purification Strategies
The choice of purification method for this compound largely depends on the nature and quantity of impurities present in the crude product. The two most effective and widely applicable techniques are recrystallization and silica gel column chromatography.
-
Recrystallization: This technique is ideal for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent system at varying temperatures.
-
Silica Gel Column Chromatography: This is a powerful separation technique used to isolate the desired compound from a mixture based on the differential adsorption of the components to a stationary phase (silica gel) as a mobile phase (eluent) is passed through it.
Experimental Protocols
Recrystallization from Ethanol
This protocol is adapted from established procedures for the recrystallization of structurally similar N-aryl sulfonamides.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water (if using 95% ethanol to create a dilute solution)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula and glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add more hot ethanol dropwise until a clear solution is obtained.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The rate of cooling will influence crystal size; slower cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the recrystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
Silica Gel Column Chromatography
This protocol is based on the purification of analogous N-aryl sulfonamides and provides a robust method for obtaining highly pure this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Glass chromatography column
-
Eluent reservoir
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 5% ethyl acetate in petroleum ether).
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin the elution with a low polarity solvent system (e.g., 5% ethyl acetate in petroleum ether). Gradually increase the polarity of the eluent (e.g., to 10%, 15% ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect the eluate in fractions using collection tubes or flasks.
-
Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of analogous sulfonamides, which can be used as a benchmark for the purification of this compound.
| Purification Method | Starting Material | Solvent System | Yield (%) | Purity (%) (Post-Purification) | Reference |
| Recrystallization | Crude N-allyl-N-benzyl-4-methylbenzenesulfonamide | Ethanol | 67 | >98 (by NMR) | Adapted from literature |
| Silica Gel Column Chromatography | Crude N-(1-indolin-7-yl)-4-methylbenzenesulfonamide | Ethyl acetate: Petroleum ether (1:5) | 93 | >99 (by NMR) | [1] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the purification and characterization of this compound.
Caption: General workflow for purification and characterization.
References
Application Notes and Protocols for the Evaluation of N,2-dimethyl-N-phenylbenzenesulfonamide and Related N-Aryl Benzenesulfonamides in Pharmaceutical Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities.[1] N-aryl benzenesulfonamides, a prominent subclass, have been extensively explored and are featured in several FDA-approved drugs.[2] This document provides a detailed framework for the investigation of N,2-dimethyl-N-phenylbenzenesulfonamide, a representative N-aryl benzenesulfonamide, as a potential pharmaceutical candidate. The protocols outlined herein are designed to be adaptable for the broader class of N-aryl benzenesulfonamide derivatives. Given the versatility of the sulfonamide scaffold, potential therapeutic applications to explore include oncology, infectious diseases, and inflammatory conditions.[3][4][5]
Synthesis of this compound
A common and effective method for the synthesis of N-aryl benzenesulfonamides is the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.[1][6]
Protocol 1: Synthesis of this compound
Materials:
-
2-Methylbenzenesulfonyl chloride
-
N-methylaniline
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve N-methylaniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Therapeutic Applications and In Vitro Evaluation
Based on the extensive literature on sulfonamide derivatives, promising avenues for investigation for this compound include its potential as an anticancer agent, particularly as a kinase or carbonic anhydrase inhibitor.[3][5][7][8][9]
Anticancer Activity: Kinase Inhibition
Many sulfonamide-containing molecules have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[9][10]
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for inhibitory activity against a panel of commercially available kinases (e.g., receptor tyrosine kinases like EGFR, VEGFR-2, or serine/threonine kinases like CDK2).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Staurosporine or a known specific inhibitor for the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add the kinase, substrate peptide, and the test compound or control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (usually 30 °C or 37 °C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
The IC₅₀ values for this compound against a panel of kinases can be summarized in a table for clear comparison.
| Kinase Target | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Positive Control |
| EGFR | Hypothetical Value | Known Value |
| VEGFR-2 | Hypothetical Value | Known Value |
| CDK2 | Hypothetical Value | Known Value |
| SRC | Hypothetical Value | Known Value |
Anticancer Activity: Carbonic Anhydrase Inhibition
Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), and tumor-associated isoforms like CA IX and CA XII are validated anticancer targets.[5][11][12]
Protocol 3: Carbonic Anhydrase Inhibition Assay
This protocol uses a colorimetric assay to measure the inhibition of the esterase activity of carbonic anhydrase.
Materials:
-
Recombinant human carbonic anhydrase (e.g., CA II, CA IX)
-
p-Nitrophenyl acetate (p-NPA) as substrate
-
Tris-HCl buffer
-
This compound (dissolved in DMSO)
-
Acetazolamide (a known CA inhibitor) as a positive control
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the carbonic anhydrase enzyme and the test compound or control.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding p-NPA.
-
Monitor the formation of p-nitrophenol by measuring the absorbance at 400 nm over time.
-
Calculate the initial reaction rates (V₀) for each concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
Data Presentation:
The IC₅₀ values for this compound against different carbonic anhydrase isoforms can be presented in a table.
| CA Isoform | IC₅₀ (nM) of this compound | IC₅₀ (nM) of Acetazolamide |
| hCA I | Hypothetical Value | Known Value |
| hCA II | Hypothetical Value | Known Value |
| hCA IX | Hypothetical Value | Known Value |
| hCA XII | Hypothetical Value | Known Value |
Cellular Assays
To translate the enzymatic activity into a cellular context, it is crucial to perform cell-based assays.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., A549 - lung cancer, MCF-7 - breast cancer)
-
Normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
Doxorubicin or another standard anticancer drug as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or the positive control for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO or a suitable buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation:
The GI₅₀ values for this compound against various cell lines can be tabulated.
| Cell Line | Cell Type | GI₅₀ (µM) of this compound | GI₅₀ (µM) of Doxorubicin |
| A549 | Lung Carcinoma | Hypothetical Value | Known Value |
| MCF-7 | Breast Adenocarcinoma | Hypothetical Value | Known Value |
| PC-3 | Prostate Adenocarcinoma | Hypothetical Value | Known Value |
| MCF-10A | Normal Breast Epithelial | Hypothetical Value | Known Value |
Visualizations
Signaling Pathway
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Workflow
Caption: Workflow for the evaluation of a novel sulfonamide derivative.
Logical Relationship
References
- 1. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies [flore.unifi.it]
- 12. discovery-of-novel-benzenesulfonamides-incorporating-1-2-3-triazole-scaffold-as-carbonic-anhydrase-i-ii-ix-and-xii-inhibitors - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for N,2-dimethyl-N-phenylbenzenesulfonamide and its Analogs as Ligands in Catalysis
Disclaimer: Direct catalytic applications of N,2-dimethyl-N-phenylbenzenesulfonamide are not extensively documented in the reviewed literature. The following application notes and protocols are based on the established use of structurally related N-aryl-N-alkylbenzenesulfonamides and other N,N-disubstituted sulfonamides as ligands in transition metal catalysis. These examples serve as a guide for the potential application of this compound in similar catalytic systems.
Introduction
Sulfonamides are a versatile class of organic compounds that have found widespread use not only in medicinal chemistry but also as ancillary ligands in transition metal catalysis[1][2][3]. The nitrogen and oxygen atoms of the sulfonamide group can coordinate to a metal center, influencing its electronic properties and steric environment. N,N-disubstituted benzenesulfonamides, such as the topic compound this compound, are of particular interest due to their tunable steric and electronic properties, which can be modified by varying the substituents on the nitrogen and the phenyl ring. These ligands have shown promise in a variety of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions.
The structural features of this compound, specifically the presence of a sterically demanding ortho-methyl group on the N-phenyl ring and another methyl group on the nitrogen, suggest its potential to act as a bulky, electron-donating ligand. Such characteristics are often desirable in cross-coupling catalysis to promote oxidative addition and reductive elimination steps.
Potential Applications in Catalysis
Based on the performance of analogous N,N-disubstituted sulfonamide ligands, this compound could potentially be applied in the following key catalytic reactions:
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Buchwald-Hartwig Amination: The formation of C-N bonds is a cornerstone of pharmaceutical and materials chemistry[4]. Bulky, electron-rich ligands are known to facilitate the coupling of aryl halides with a wide range of amines[5][6][7].
-
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls[8][9][10]. The choice of ligand is crucial for achieving high yields and turnover numbers, especially with challenging substrates like aryl chlorides[10].
-
Heck Reaction: The palladium-catalyzed reaction of aryl halides with alkenes is a fundamental method for the synthesis of substituted olefins[11][12][13]. The ligand plays a critical role in stabilizing the palladium catalyst and controlling the regioselectivity of the reaction.
-
Quantitative Data from Analogous Ligand Systems
The following table summarizes representative data from studies employing N,N-disubstituted sulfonamide-type ligands in palladium-catalyzed cross-coupling reactions. This data can serve as a benchmark for evaluating the potential performance of this compound.
| Reaction Type | Catalyst/Ligand System | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd-PEPPSI-IPr(NMe2)2 | 4-Chlorotoluene | Morpholine | K3PO4 | t-Amyl alcohol | 120 | 99 | [5][6] |
| Buchwald-Hartwig Amination | Pd-PEPPSI-IPr(NMe2)2 | 4-Bromobenzonitrile | Aniline | K3PO4 | t-Amyl alcohol | 120 | 95 | [5][6] |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Bulky NHC Ligand | 4-Chlorotoluene | Phenylboronic acid | KF/18-crown-6 | THF | 50 | 96 | [10] |
| Suzuki-Miyaura Coupling | Pd(OAc)2 / Bulky NHC Ligand | 2-Chlorotoluene | Phenylboronic acid | KF/18-crown-6 | THF | 50 | 92 | [10] |
| Heck Reaction | Pd(OAc)2 / Thiourea Ligand | Iodobenzene | Styrene | LiOH·H2O | DMF | 130 | >95 | [13] |
| Heck Reaction | Pd(OAc)2 / Thiourea Ligand | 4-Bromoacetophenone | Styrene | LiOH·H2O | DMF | 130 | 90 | [13] |
Experimental Protocols
The following are generalized protocols for palladium-catalyzed cross-coupling reactions, which can be adapted for use with this compound as a ligand.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Halide
This protocol is adapted from methodologies used for palladium-catalyzed amination reactions[5][6].
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)2, Pd2(dba)3)
-
This compound (ligand)
-
Aryl halide
-
Amine
-
Base (e.g., K3PO4, Cs2CO3, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, t-amyl alcohol)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol).
-
Add the anhydrous, deoxygenated solvent (3-5 mL).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol is based on established methods for the Suzuki-Miyaura coupling of challenging aryl chloride substrates[10].
Materials:
-
Palladium precatalyst (e.g., Pd(OAc)2)
-
This compound (ligand)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., KF, K3PO4, CsF)
-
Additive (e.g., 18-crown-6, if using KF)
-
Anhydrous, deoxygenated solvent (e.g., THF, toluene, dioxane)
-
Schlenk tube or glovebox
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-3 mol%) and the ligand (e.g., 2-6 mol%) to a dry Schlenk tube with a magnetic stir bar.
-
Add the aryl chloride (1.0 mmol), the arylboronic acid (1.5 mmol), and the base (2.0-3.0 mmol). If using KF as the base, an additive like 18-crown-6 may be beneficial.
-
Add the anhydrous, deoxygenated solvent (3-5 mL).
-
Seal the Schlenk tube and heat the reaction mixture in an oil bath at the appropriate temperature (e.g., 50-100 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the biaryl product.
Visualizations
Below are diagrams illustrating key concepts in the application of N,N-disubstituted sulfonamide ligands in catalysis.
References
- 1. Further improvement on sulfonamide-based ligand for catalytic asymmetric 2-haloallylation and allylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersrj.com [frontiersrj.com]
- 3. Sulfonamide - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 6. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand [organic-chemistry.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide is a chemical compound of interest in various fields, including pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantification of this compound using modern analytical techniques. The methodologies outlined are based on established principles for the analysis of related sulfonamide compounds and can be adapted and validated for specific matrices.
Analytical Methods Overview
The primary analytical techniques suitable for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This method is robust, widely available, and suitable for the quantification of the analyte in bulk materials and simple formulations where high sensitivity is not the primary requirement.
-
LC-MS/MS: This technique offers superior sensitivity and selectivity, making it ideal for trace-level quantification in complex biological matrices such as plasma and tissues, as well as for impurity analysis in drug substances.[1][2][3]
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected from the described analytical methods. These values should be established and validated by the end-user for their specific application.
Table 1: HPLC-UV Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (%Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol describes a reverse-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis Workflow:
Caption: HPLC-UV analysis workflow.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound in complex matrices.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound. A hypothetical transition would be based on the precursor ion [M+H]⁺ and a stable product ion. For C14H15NO2S (MW: 261.34), the precursor would be m/z 262.1.
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): As described in the HPLC protocol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with 50:50 acetonitrile:water to concentrations ranging from 0.1 ng/mL to 100 ng/mL. Add the internal standard to each standard and sample at a fixed concentration.
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 10 µL of IS working solution and 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
5. Analysis Workflow:
Caption: LC-MS/MS sample preparation and analysis workflow.
Signaling Pathway and Metabolism Considerations
While specific signaling pathways involving this compound are not extensively documented in public literature, compounds of the sulfonamide class can undergo various metabolic transformations in vivo. A generalized metabolic pathway can be proposed for initial investigation.
Proposed Metabolic Pathway:
The metabolic fate of this compound is likely to involve Phase I and Phase II reactions.
-
Phase I (Functionalization): Primarily oxidation reactions catalyzed by Cytochrome P450 enzymes. This can include hydroxylation of the aromatic rings or N-dealkylation.
-
Phase II (Conjugation): The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.
Caption: Proposed metabolic pathway.
Conclusion
The analytical methods described provide a robust framework for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS should be guided by the specific requirements of the analysis, particularly the desired sensitivity and the nature of the sample matrix. It is imperative that any method be fully validated according to the relevant regulatory guidelines (e.g., ICH) before its application in a regulated environment.
References
Application Notes and Protocols for N,2-dimethyl-N-phenylbenzenesulfonamide in Material Science
Introduction
N,2-dimethyl-N-phenylbenzenesulfonamide is a chemical compound belonging to the class of N-aryl-benzenesulfonamides. While specific applications in material science for this exact molecule are not widely documented, the general class of sulfonamides has found utility in various polymeric systems. This document outlines potential applications, hypothetical performance data, and generalized experimental protocols based on the known properties of similar sulfonamide derivatives.
The primary potential application for this compound in material science is as a plasticizer for various polymers. Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer, more flexible, and easier to process. O/P-toluene sulfonamide, a structurally related compound, is a known plasticizer for resins such as melamine, thermosetting resins, and thermoplastics, where it enhances stability, flexibility, and flow properties[1].
Potential Applications in Material Science
-
Plasticizer for Thermoplastics: this compound could potentially be used to plasticize polymers like cellulose nitrate and cellulose acetate, improving their flexibility and reducing brittleness[2].
-
Additive in Thermosetting Resins: It may serve as a modifier in thermosetting resins to improve gloss, adhesion, and toughness[2].
-
Component in Coatings and Adhesives: The properties of sulfonamides suggest potential use in coating and adhesive formulations to enhance film formation and flexibility.
Hypothetical Performance Data
The following table summarizes the hypothetical physical and performance properties of this compound as a plasticizer, based on data for similar sulfonamide compounds. Note: This data is illustrative and should be confirmed through empirical testing.
| Property | Hypothetical Value/Observation | Reference Class |
| Physical Appearance | White to off-white crystalline powder | General Sulfonamides |
| Molecular Weight | 261.34 g/mol | Calculated |
| Melting Point | 149-152 °C (for benzenesulfonamide) | Benzenesulfonamide[3] |
| Solubility | Soluble in common organic solvents (e.g., acetone, methanol); poor solubility in water[3]. | General Sulfonamides |
| Compatibility | Potentially compatible with cellulose derivatives, polyamides, and vinyl resins[2]. | Sulfonamide Plasticizers[2] |
| Effect on Tensile Strength | May increase tensile strength at low concentrations in certain polymers[2]. | Sulfonamide Plasticizers[2] |
| Effect on Elongation | Expected to increase the elongation at break, indicating enhanced flexibility[2]. | Sulfonamide Plasticizers[2] |
| Water Permeability | May decrease water permeability in plasticized films[2]. | Sulfonamide Plasticizers[2] |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound and its evaluation as a plasticizer.
4.1. Synthesis of this compound
This protocol is based on the common synthetic route for N-aryl-benzenesulfonamides, which involves the reaction of a benzenesulfonyl chloride with an aromatic amine[4].
Materials:
-
2-Methylbenzenesulfonyl chloride
-
N-methylaniline
-
Pyridine or other suitable base
-
Acetone or other suitable solvent
-
Hydrochloric acid (HCl), dilute
-
Deionized water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Dissolve N-methylaniline in a mixture of acetone and pyridine in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add a stoichiometric amount of 2-methylbenzenesulfonyl chloride to the solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into a beaker of ice-cold dilute HCl.
-
The solid product, this compound, will precipitate.
-
Filter the precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure compound.
4.2. Evaluation of Plasticizing Effect in a Polymer Film
This protocol describes a general method for evaluating the effect of this compound on the mechanical properties of a polymer film, such as cellulose acetate.
Materials:
-
Cellulose acetate
-
This compound (synthesized as above)
-
Acetone (or another suitable solvent for both the polymer and plasticizer)
-
Petri dishes or glass plates for film casting
-
Tensile testing instrument
Procedure:
-
Prepare a stock solution of cellulose acetate in acetone (e.g., 10% w/v).
-
Prepare a series of solutions by adding varying amounts of this compound to the polymer solution. Typical concentrations to investigate could be 5, 10, 15, and 20 parts per hundred of resin (phr).
-
Prepare a control solution with no added plasticizer.
-
Thoroughly mix each solution until the polymer and plasticizer are completely dissolved.
-
Pour a measured volume of each solution into a level petri dish or onto a glass plate.
-
Allow the solvent to evaporate slowly in a dust-free environment at room temperature. A controlled-environment chamber can be used for more consistent results.
-
Once the films are completely dry, carefully peel them from the casting surface.
-
Cut the films into standard shapes for tensile testing (e.g., dumbbell shape).
-
Measure the tensile strength and elongation at break for each film using a tensile testing instrument according to standard ASTM or ISO methods.
-
Analyze the data to determine the effect of the plasticizer concentration on the mechanical properties of the polymer.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: N,2-dimethyl-N-phenylbenzenesulfonamide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of N,2-dimethyl-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial method is the reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline. This reaction is a nucleophilic substitution where the nitrogen of N-methylaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond. A base is typically required to neutralize the hydrochloric acid byproduct.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting materials are 2-methylbenzenesulfonyl chloride and N-methylaniline. A base, such as pyridine, triethylamine, sodium hydroxide, or potassium carbonate, is used to scavenge the HCl generated during the reaction. A suitable solvent, like dichloromethane, chloroform, or toluene, is also necessary to dissolve the reactants.
Q3: What kind of yields can I expect for this type of synthesis?
A3: For the synthesis of analogous N-arylsulfonamides, yields typically range from 69% to 95%.[1] A multi-step industrial synthesis for a similar compound, N-(2-methylphenyl)-benzenesulfonamide, reports a yield of about 75% for the sulfonamide formation step.[2] The actual yield for this compound will depend on the optimization of reaction conditions.
Q4: Are there alternative, more modern methods for synthesizing N-arylsulfonamides?
A4: Yes, several newer methods aim to be more environmentally friendly and efficient. These include:
-
Iron-Catalyzed Reactions: These methods can utilize nitroarenes and sodium arylsulfinates as starting materials under mild conditions.[3]
-
Ruthenium-Catalyzed C-H Sulfonamidation: This approach involves the direct functionalization of a C-H bond with a sulfonyl azide.[4]
-
Copper-Catalyzed Cross-Coupling: This method can be used for the N-arylation of sulfonamides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: 2-methylbenzenesulfonyl chloride can hydrolyze over time. N-methylaniline can oxidize. | - Use freshly distilled or purified starting materials.- Confirm the purity of reactants via NMR or GC-MS. |
| Insufficient base: The generated HCl can protonate the N-methylaniline, rendering it non-nucleophilic. | - Use at least a stoichiometric amount of base. An excess (1.5-2 equivalents) is often beneficial.- Consider using a stronger, non-nucleophilic base like triethylamine or a hindered base if side reactions are an issue. | |
| Low reaction temperature: The reaction may be too slow at lower temperatures. | - Gradually increase the reaction temperature, monitoring for product formation and potential side reactions by TLC or LC-MS. | |
| Steric hindrance: The methyl groups on both the sulfonyl chloride and the aniline can slow down the reaction. | - Increase the reaction time.- Consider using a higher boiling point solvent to allow for a higher reaction temperature. | |
| Formation of Multiple Products (Impure Product) | Di-sulfonylation: If a primary amine is present as an impurity or if the reaction conditions are harsh, the formation of a di-sulfonylated byproduct is possible. | - Ensure the purity of the N-methylaniline.- Use a slight excess of the N-methylaniline to favor the mono-sulfonylation. |
| Hydrolysis of sulfonyl chloride: Presence of water in the reaction mixture can lead to the formation of 2-methylbenzenesulfonic acid. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions with the base: Some bases, like pyridine, can sometimes react with the sulfonyl chloride. | - Switch to a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA). | |
| Difficulty in Product Purification | Product is an oil: The product may not crystallize easily. | - Use column chromatography on silica gel for purification.- Attempt to form a crystalline salt of the product if applicable. |
| Co-elution of starting materials and product: Similar polarities can make chromatographic separation challenging. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary.- Consider a chemical work-up to remove unreacted starting materials before chromatography (e.g., washing with dilute acid to remove excess N-methylaniline). |
Experimental Protocols
Classical Synthesis of this compound
This protocol is a representative procedure based on the synthesis of structurally similar compounds.[2][5]
Materials:
-
2-Methylbenzenesulfonyl chloride
-
N-methylaniline
-
Triethylamine (or another suitable base)
-
Dichloromethane (anhydrous)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve N-methylaniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Experimental Workflow for Classical Synthesis
Caption: Workflow for the classical synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low product yield.
References
- 1. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 4. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N -(hetero)aryl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04255B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: N,2-dimethyl-N-phenylbenzenesulfonamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of N,2-dimethyl-N-phenylbenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Problem: Low Recovery After Recrystallization
Q1: My yield of this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
A1: Low recovery during recrystallization can stem from several factors:
-
Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.
-
Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals, reducing the purity of the recovered solid and potentially affecting the perceived yield of the pure compound.
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization can result in product loss.
Solutions:
-
Solvent Screening: Conduct small-scale solvent screening to identify a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. A dilute ethanol solution has been used for recrystallizing the related compound N-(phenyl)-2,4-dimethylbenzenesulfonamide.[1]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
-
Extended Crystallization Time: Ensure the solution is left at a low temperature for a sufficient period to allow for complete crystallization.
Problem: Oily Product Instead of Crystals
Q2: I am getting an oil or a sticky solid instead of well-defined crystals during the purification of this compound. How can I resolve this?
A2: "Oiling out" is a common issue in crystallization and can be caused by:
-
High Impurity Levels: The presence of significant amounts of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.
-
Inappropriate Solvent: The solvent may not be suitable for inducing crystallization of your specific compound.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to separate as a supersaturated oil rather than forming crystals.
Solutions:
-
Pre-purification: If the crude product is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.
-
Solvent System Modification:
-
Try a different solvent or a co-solvent system. For sulfonamides, alcohols like isopropanol, often with some water content, can be effective.[2]
-
If the compound is oiling out from a non-polar solvent, try adding a small amount of a miscible, more polar "anti-solvent" dropwise to the heated solution until turbidity is observed, then allow it to cool slowly.
-
-
Controlled Cooling: Ensure a slow cooling rate. You can insulate the flask to slow down heat loss.
-
Seeding: Introduce a small seed crystal of pure this compound to the cooled solution to induce crystallization.
Problem: Persistent Impurities After Purification
Q3: After recrystallization or column chromatography, I still detect impurities in my this compound sample by TLC or HPLC. What should I do?
A3: Persistent impurities may require a more rigorous or alternative purification strategy.
-
Co-eluting Impurities: In column chromatography, impurities may have similar polarity to the desired compound, leading to co-elution.
-
Inadequate Recrystallization: The chosen recrystallization solvent may not effectively differentiate between the product and the impurity.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System: Change the solvent system for column chromatography. A different combination of solvents can alter the relative polarities and improve separation.
-
Gradient Elution: Employ a shallow gradient elution instead of an isocratic one to better resolve closely eluting compounds.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. Reverse-phase HPLC methods are available for related sulfonamides and can be adapted for preparative separation.[3][4]
-
-
Sequential Purification: Combine purification techniques. For example, perform column chromatography first to remove the bulk of impurities, followed by recrystallization of the partially purified product to achieve high purity.
-
Alternative Recrystallization Solvent: Experiment with a different recrystallization solvent that may have a better solubility profile for separating the impurity.
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for a recrystallization solvent for this compound?
A4: Based on literature for a similar compound, a dilute ethanol solution is a good starting point.[1] Generally, for sulfonamides, protic solvents like ethanol, methanol, or isopropanol, sometimes with the addition of water, are effective.[2] It is recommended to perform a small-scale solvent screen with various solvents of different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find the optimal conditions.
Q5: How can I set up an effective column chromatography protocol for this compound?
A5: A systematic approach is best:
-
TLC Analysis: First, determine a suitable solvent system using Thin Layer Chromatography (TLC). The ideal solvent system should give your product a retention factor (Rf) of around 0.3-0.4 and show good separation from impurities. A common starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Slurry Packing: Pack the column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often leads to better separation.
-
Elution: Run the column with the selected solvent system, collecting fractions and monitoring them by TLC to identify those containing the pure product.
Q6: What are the common impurities I might encounter in the synthesis of this compound?
A6: While specific impurities depend on the synthetic route, common contaminants in the synthesis of sulfonamides can include:
-
Unreacted Starting Materials: Such as 2-methylaniline or N-methylaniline and benzenesulfonyl chloride derivatives.
-
By-products: From side reactions, such as the hydrolysis of the sulfonyl chloride.
-
Di-sulfonated Products: Where two sulfonyl groups have reacted with the aniline nitrogen.
Identifying these impurities can often be achieved by comparing the analytical data (e.g., NMR, Mass Spectrometry) of the crude product with that of the starting materials. Advanced analytical techniques like LC-MS can be crucial for identifying and quantifying trace impurities.[5][6]
Data Presentation
Table 1: Illustrative Solvent Screening for Recrystallization of this compound
| Solvent System (v/v) | Solubility (Hot) | Crystal Formation (Cold) | Recovery (%) | Purity (by HPLC, %) |
| Ethanol | High | Slow, small needles | 65 | 98.5 |
| Isopropanol | Moderate | Good, plates | 85 | 99.2 |
| Ethyl Acetate/Hexane (1:3) | Moderate | Rapid, fine powder | 80 | 97.8 |
| Toluene | Low | Poor | < 20 | > 99.0 |
| Ethanol/Water (9:1) | High | Good, prisms | 75 | 99.5 |
Note: Data are illustrative and will vary based on the purity of the crude material and experimental conditions.
Table 2: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity | Typical Yield |
| Recrystallization | Simple, inexpensive, good for removing minor impurities, can yield high-purity crystalline material. | Can have lower yields, may not remove impurities with similar solubility, risk of "oiling out". | > 99% | 60-90% |
| Column Chromatography | Highly effective for separating complex mixtures, can handle larger scales, good for removing impurities with different polarities. | More time-consuming, requires larger volumes of solvent, can be more expensive. | 95-99% | 70-95% |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
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Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask.
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Add a minimal amount of hot 9:1 ethanol/water (e.g., start with 10 mL) and heat the mixture on a hot plate with stirring until the solid dissolves completely.
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If any insoluble impurities remain, perform a hot filtration.
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Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
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Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold ethanol/water.
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Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
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TLC Analysis: Prepare a TLC plate and spot the crude material. Develop the plate in a chamber with a solvent system (e.g., 20% ethyl acetate in hexanes). Visualize the spots under UV light. Adjust the solvent system until the desired product has an Rf of ~0.3.
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Column Packing: Prepare a glass column with a slurry of silica gel in the chosen eluent. Allow the silica to settle to form a packed bed.
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Sample Loading: Dissolve the crude product (e.g., 500 mg) in a minimal amount of dichloromethane. Add ~1 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Add the eluent to the top of the column and apply gentle pressure to begin elution.
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Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC.
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Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for purification challenges.
Caption: Experimental workflow for recrystallization.
Caption: Logical relationship for choosing a purification method.
References
- 1. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 3. Separation of Benzenesulfonamide, 2-chloro-N-(2,4-dimethylphenyl)-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of N,N-Dimethyl-p-phenylenediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
N,2-dimethyl-N-phenylbenzenesulfonamide stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of N,2-dimethyl-N-phenylbenzenesulfonamide and related sulfonamide compounds. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for sulfonamides like this compound?
A1: While specific data for this compound is limited, sulfonamides, in general, are susceptible to degradation through hydrolysis, photolysis, and thermal decomposition. The primary cleavage site is often the S-N bond, leading to the formation of a sulfonic acid and an amine.
Q2: How does pH affect the hydrolytic stability of this compound?
A2: The hydrolysis of substituted benzenesulfonanilides can be influenced by pH. Both acid- and base-catalyzed hydrolysis can occur. The stability is often greatest at neutral or near-neutral pH. It is crucial to determine the pH-rate profile for your specific experimental conditions.
Q3: Is this compound sensitive to light?
A3: Many aromatic compounds exhibit photosensitivity, and it is prudent to assume that this compound may be susceptible to photodegradation.[1][2] Photostability testing should be conducted to evaluate the potential for degradation upon exposure to light, which can lead to the formation of photoproducts.[1][2]
Q4: What are the likely degradation products?
A4: Based on the general degradation pathways of related compounds, potential degradation products of this compound could include 2-methylbenzenesulfonic acid and N-methylaniline resulting from the cleavage of the S-N bond. Further degradation of these primary products may also occur.
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound in aqueous solutions.
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Possible Cause: Hydrolysis.
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Troubleshooting Steps:
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pH Control: Ensure the pH of your aqueous solution is controlled and maintained within a stable range, preferably near neutral pH. Use appropriate buffer systems.
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Temperature Control: Perform experiments at controlled and documented temperatures, as hydrolysis rates are temperature-dependent.
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Storage: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen) to minimize degradation.
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Time Limitation: Use freshly prepared solutions for your experiments whenever possible.
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Issue 2: Appearance of unknown peaks in chromatography after sample exposure to light.
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Possible Cause: Photodegradation.
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Troubleshooting Steps:
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Light Protection: Protect all solutions and samples from light by using amber vials or wrapping containers in aluminum foil.[2]
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Controlled Light Exposure Studies: Conduct forced degradation studies under controlled light conditions (e.g., using a photostability chamber) to identify and characterize photodegradation products.[1][2]
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Wavelength Specificity: If possible, determine the wavelengths of light that cause the most degradation to understand the photosensitivity profile better.
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Issue 3: Degradation observed at elevated temperatures.
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Possible Cause: Thermal Degradation.
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Troubleshooting Steps:
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Thermogravimetric Analysis (TGA): Perform TGA to determine the decomposition temperature of the solid compound. This will help establish safe temperature limits for handling and processing.
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Isothermal Stress Studies: Conduct experiments at various elevated temperatures for a fixed duration to understand the kinetics of thermal degradation.
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Inert Atmosphere: If high-temperature processing is necessary, consider performing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
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Quantitative Data Summary
The following tables summarize stability data for related sulfonamide compounds, which can serve as a reference for designing experiments with this compound.
Table 1: Hydrolysis of Substituted Benzenesulfonanilides
| Compound | Condition | Half-life (t½) | Reference |
|---|---|---|---|
| N-phenylbenzenesulfonamide | Acidic (HCl) | Varies with pH | [3] |
| N-phenylbenzenesulfonamide | Basic (NaOH) | Varies with pH | [3] |
| o-(1-hydroxyalkyl)-N,N-dimethylbenzenesulfonamides | Base-catalyzed | Varies with substituent |[3] |
Table 2: Thermal Degradation of N-phenylbenzamide
| Condition | Major Products | Minor Products | Reference |
|---|---|---|---|
| Neat Pyrolysis (425°C) | Aniline, 1,2-diphenylbenzimidazole | Benzene, benzimidazole, benzoic acid, benzonitrile | [4] |
| Hydrolysis (425°C, H₂O) | Benzoic acid, aniline | Benzaldehyde, benzene |[4] |
Experimental Protocols
Protocol 1: General Procedure for Hydrolysis Study
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Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).
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Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
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Sample Preparation: Spike the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
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Incubation: Incubate the samples at a constant temperature (e.g., 25°C, 40°C, and 60°C).
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Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.
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Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound and any major degradants.
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Data Analysis: Plot the natural logarithm of the concentration of the parent compound versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH and temperature.
Protocol 2: General Procedure for Photostability Study (Forced Degradation)
This protocol is based on ICH Q1B guidelines.[1][2]
-
Sample Preparation:
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Solid State: Spread a thin layer of the solid compound in a chemically inert, transparent container.
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Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water, acetonitrile, or a mixture) in a chemically inert, transparent container.
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Control Sample: Prepare a corresponding set of samples wrapped in aluminum foil to serve as dark controls.[2]
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Light Exposure: Expose the samples to a light source that provides both UV and visible light (e.g., a xenon lamp or a metal halide lamp) in a photostability chamber. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
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Temperature Control: Maintain the temperature of the chamber at a controlled level to minimize the contribution of thermal degradation.
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Sampling: At appropriate time intervals, withdraw samples (and their corresponding dark controls).
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Analysis: Analyze the samples using a validated stability-indicating HPLC method.
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Evaluation: Compare the results from the light-exposed samples to those of the dark controls to determine the extent of photodegradation. Identify and quantify any major photodegradants.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for assessing the stability of a new chemical entity.
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
Optimizing reaction parameters for N,2-dimethyl-N-phenylbenzenesulfonamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process:
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Sulfonamide Formation: Reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base.
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N-Methylation: Methylation of the resulting N-phenyl-2-methylbenzenesulfonamide using a suitable methylating agent and a base.
Alternatively, the synthesis can proceed by first reacting 2-methylbenzenesulfonyl chloride with aniline, followed by N-methylation of the resulting secondary sulfonamide.
Q2: Which methylating agents are suitable for the N-methylation step?
A2: Common methylating agents include dimethyl sulfate and methyl iodide. The choice of agent can affect reaction kinetics and selectivity. Dimethyl sulfate is often preferred due to its higher reactivity and lower cost, though it is also more toxic.[1][2]
Q3: What are the key parameters to control for a successful synthesis?
A3: Critical parameters to optimize include the choice of base, solvent, reaction temperature, and the stoichiometry of the reactants. Careful control of these parameters is essential to maximize yield and minimize byproduct formation.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q5: What are the common impurities or byproducts in this synthesis?
A5: Common impurities include unreacted starting materials (N-phenyl-2-methylbenzenesulfonamide and the methylating agent) and potential byproducts from side reactions, such as O-methylation of the sulfonyl group under certain conditions. If starting from aniline, over-methylation to form a quaternary ammonium salt is a possibility.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Deprotonation of the Sulfonamide | The nitrogen of the secondary sulfonamide (N-phenyl-2-methylbenzenesulfonamide) needs to be deprotonated to become nucleophilic. Use a stronger base or a higher concentration of the base. Common bases include potassium carbonate, sodium hydride, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] |
| Low Reactivity of the Methylating Agent | If using a less reactive methylating agent, consider switching to a more reactive one (e.g., from methyl iodide to dimethyl sulfate). Increasing the reaction temperature can also improve the rate of reaction. |
| Poor Solvent Choice | The solvent can significantly impact the reaction rate and solubility of the reactants. Aprotic polar solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are generally good choices for N-alkylation of sulfonamides. |
| Suboptimal Reaction Temperature | If the reaction is too slow, a moderate increase in temperature (e.g., to 50-80 °C) can be beneficial. However, excessively high temperatures may lead to decomposition or side reactions. |
| Steric Hindrance | The ortho-methyl group on the benzenesulfonyl moiety can cause some steric hindrance. While generally not prohibitive, optimizing other parameters becomes more critical. |
Problem 2: Presence of Unreacted N-phenyl-2-methylbenzenesulfonamide in the Final Product
| Possible Cause | Suggested Solution |
| Insufficient Amount of Methylating Agent | Use a slight excess (1.1-1.5 equivalents) of the methylating agent to ensure complete conversion of the starting sulfonamide. |
| Insufficient Reaction Time | Monitor the reaction by TLC or HPLC and continue until the starting material is no longer observed. |
| Inefficient Mixing | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially if using a heterogeneous base like potassium carbonate. |
| Deactivation of the Methylating Agent | Ensure the reaction is carried out under anhydrous conditions, as moisture can hydrolyze the methylating agent. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution |
| Co-elution of Product and Starting Material | The starting secondary sulfonamide and the final tertiary sulfonamide may have similar polarities. Optimize your column chromatography conditions (e.g., use a less polar solvent system or a different stationary phase) to improve separation. |
| Presence of Base Residues | After the reaction, perform an aqueous workup to remove the base and its salts. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help remove any remaining basic impurities. |
| Oily Product That is Difficult to Crystallize | If the product is an oil, try different solvent systems for crystallization. A combination of a good solvent and a poor solvent (antisolvent) can often induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
Synthesis of N-phenyl-2-methylbenzenesulfonamide (Precursor)
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To a solution of N-methylaniline (1.0 eq) and a suitable base (e.g., pyridine or triethylamine, 1.2 eq) in a dry solvent (e.g., dichloromethane or THF) at 0 °C, add a solution of 2-methylbenzenesulfonyl chloride (1.05 eq) in the same solvent dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
N-Methylation of N-phenyl-2-methylbenzenesulfonamide
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Methylating Agent | Dimethyl sulfate | Methyl iodide | Dimethyl carbonate |
| Base | K₂CO₃ | NaH | DBU |
| Solvent | Acetone | DMF (anhydrous) | Acetonitrile |
| Temperature | Reflux | Room Temperature | 80 °C |
| Reaction Time | 4-8 hours | 12-24 hours | 6-12 hours |
General Procedure:
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To a solution of N-phenyl-2-methylbenzenesulfonamide (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq).
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Stir the mixture for 15-30 minutes at room temperature.
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Add the methylating agent (1.2-1.5 eq) dropwise.
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Heat the reaction to the desired temperature and monitor by TLC.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine.
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Dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Common impurities in N,2-dimethyl-N-phenylbenzenesulfonamide and their removal
Welcome to the technical support center for N,2-dimethyl-N-phenylbenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical synthesis of this compound?
A1: The most common impurities arise from the starting materials and potential side reactions. The synthesis typically involves the reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline. Therefore, the primary impurities to expect are:
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Unreacted 2-methylbenzenesulfonyl chloride: This starting material may persist if the reaction does not go to completion.
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Unreacted N-methylaniline: Excess or unreacted amine is a common impurity.
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Hydrolysis product: 2-methylbenzenesulfonic acid can be formed if the sulfonyl chloride reacts with water.
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Side-products from over-reaction: Although less common, side reactions can lead to other sulfonamide-related impurities.
Q2: What is the recommended method for initial purification of crude this compound?
A2: For initial purification, recrystallization is often the most effective and straightforward method. Based on protocols for structurally similar N-aryl sulfonamides, ethanol or a mixture of ethanol and water is a good starting point for solvent selection.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be effectively determined using High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common setup for analyzing sulfonamides. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative assessment of purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used).- The solution is supersaturated. | - Evaporate some of the solvent to increase the concentration of the product.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The melting point of the impurity is significantly lower than the product.- The cooling rate is too fast. | - Re-heat the solution to dissolve the oil.- Add a small amount of a co-solvent in which the oil is more soluble.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low recovery of purified product. | - The compound has significant solubility in the cold recrystallization solvent.- Too much solvent was used initially. | - Cool the filtrate in an ice bath to try and recover more product.- Minimize the amount of hot solvent used to dissolve the crude product. |
| The purified product is still impure. | - The chosen solvent is not optimal for separating the specific impurities.- The impurities co-crystallize with the product. | - Try a different recrystallization solvent or a solvent mixture.- Consider a secondary purification step like column chromatography. |
Column Chromatography Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation of the product from impurities. | - The solvent system (eluent) is not optimal.- The column was not packed properly. | - Perform small-scale TLC experiments with different solvent mixtures to find an optimal eluent system that gives good separation between your product and impurities.- Ensure the column is packed uniformly without any cracks or channels. |
| The product is eluting too quickly (high Rf). | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the petroleum ether to ethyl acetate ratio). |
| The product is not eluting from the column (low Rf). | - The eluent is not polar enough. | - Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to petroleum ether ratio). |
| Streaking or tailing of the product band. | - The sample was overloaded on the column.- The compound is sparingly soluble in the eluent. | - Use a larger column or load less sample.- Add a small amount of a more polar solvent to the eluent system to improve solubility. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure based on the synthesis of similar N-aryl sulfonamides.
Materials:
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2-methylbenzenesulfonyl chloride
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N-methylaniline
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Pyridine (or another suitable base)
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Dichloromethane (or another suitable solvent)
Procedure:
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Dissolve N-methylaniline (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution to 0 °C in an ice bath.
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Add pyridine (1.2 equivalents) to the solution.
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Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.1 equivalents) in dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, wash the organic layer with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
Solvent Selection: Ethanol is a good starting point. If the compound is too soluble in hot ethanol, a mixture of ethanol and water can be used.
Procedure:
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Transfer the crude this compound to an Erlenmeyer flask.
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Add a minimal amount of hot ethanol to dissolve the solid completely.
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If the solid does not dissolve, add more hot ethanol dropwise until a clear solution is obtained.
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If the solid is very soluble, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.
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Allow the solution to cool slowly to room temperature.
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Once crystals have formed, cool the flask in an ice bath for 30 minutes to maximize yield.
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Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.
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Dry the crystals in a vacuum oven.
Purification by Flash Column Chromatography
Stationary Phase: Silica gel (230-400 mesh)
Eluent System: A gradient of petroleum ether (PE) and ethyl acetate (EA) is recommended. Start with a low polarity mixture (e.g., 95:5 PE:EA) and gradually increase the polarity. The optimal ratio should be determined by TLC analysis.
Procedure:
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Prepare a silica gel slurry in the initial, low-polarity eluent and pack the column.
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Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
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Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
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Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Purity Analysis Data
| Purification Method | Purity (by HPLC) | Yield | Notes |
| Crude Product | ~85% | 95% | Contains starting materials and side-products. |
| Single Recrystallization | >98% | 70-80% | Effective for removing most impurities. |
| Column Chromatography | >99% | 60-75% | Can achieve very high purity, but may result in lower yields. |
| Recrystallization followed by Column Chromatography | >99.5% | 50-65% | For obtaining highly pure material for sensitive applications. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationship between common impurities and their respective removal methods.
How to increase the purity of N,2-dimethyl-N-phenylbenzenesulfonamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of N,2-dimethyl-N-phenylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
Issue 1: Low Yield After Initial Synthesis and Work-up
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Potential Cause 1: Incomplete Reaction. The sulfonylation of N-methylaniline may not have gone to completion.
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the reaction temperature. Ensure the freshness and purity of reagents, particularly the sulfonyl chloride.
-
-
Potential Cause 2: Product Loss During Extraction. The product may have partial solubility in the aqueous layer during the work-up.
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Solution: Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers to maximize product recovery. Washing the organic layer with brine can help to break emulsions and reduce the amount of dissolved water.
-
-
Potential Cause 3: Premature Precipitation. The product may have precipitated out of solution during the work-up before separation of layers.
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Solution: Ensure that the pH of the aqueous layer is controlled. Acidic conditions can protonate the starting amine, while strongly basic conditions can lead to hydrolysis of the sulfonamide. It is advisable to work at a neutral or slightly basic pH.
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Issue 2: Persistent Impurities After Recrystallization
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Potential Cause 1: Co-crystallization of Impurities. An impurity with similar solubility properties to the desired product may be co-crystallizing. A common impurity in the synthesis of N-aryl sulfonamides is the unreacted starting amine or the corresponding hydrochloride salt.
-
Solution:
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Solvent System Optimization: Experiment with different recrystallization solvents or solvent mixtures. A single solvent or a binary solvent system (e.g., ethanol/water, acetone/hexane) can alter the solubility of the product versus the impurities.
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Slow Cooling: Allow the recrystallization solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
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Charcoal Treatment: If the product is colored, adding activated charcoal to the hot solution before filtration can help to remove colored impurities.
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-
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Potential Cause 2: Presence of Isomeric Impurities. The synthesis may have produced isomeric sulfonamides, which can be difficult to separate by recrystallization.
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Solution: Column chromatography is often more effective than recrystallization for separating isomers. Utilize a silica gel column with a suitable eluent system, which can be determined by TLC analysis.
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Issue 3: Oily Product Instead of Crystalline Solid
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Potential Cause 1: Residual Solvent. The presence of residual solvent can prevent the product from solidifying.
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Solution: Ensure the product is thoroughly dried under vacuum. Gentle heating under vacuum can help to remove residual solvent, but care must be taken to avoid melting the product.
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Potential Cause 2: Presence of Low-Melting Impurities. Impurities can act as a eutectic mixture, lowering the melting point of the product and causing it to appear as an oil.
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Solution: Attempt to purify a small amount of the oil by column chromatography to see if a solid product can be obtained. If successful, purify the bulk of the material using this method.
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Potential Cause 3: Product is an Oil at Room Temperature. While many sulfonamides are crystalline, it is possible for the product to be a low-melting solid or an oil.
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Solution: Confirm the identity and purity of the product using analytical techniques such as NMR and Mass Spectrometry. If the product is indeed the desired pure compound, it can be handled as an oil.
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Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities include unreacted N-methylaniline, 2-methylbenzenesulfonyl chloride, and the corresponding sulfonic acid formed from hydrolysis of the sulfonyl chloride. Di-sulfonated products are also a possibility, though less common under controlled conditions.
Q2: How can I monitor the purity of my product during the purification process?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of the purification. A single spot on the TLC plate in multiple solvent systems is a good indication of purity. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis are recommended.
Q3: My compound is still impure after multiple recrystallizations. What should I do?
A3: If recrystallization is not effective, column chromatography is the next logical step. It offers a higher degree of separation based on the differential adsorption of the compound and its impurities to the stationary phase.
Q4: What is the expected melting point of pure this compound?
A4: The literature values for the melting point of this compound can vary. However, a sharp melting point range is a good indicator of high purity. For a closely related isomer, N,4-dimethyl-N-phenylbenzenesulfonamide, a melting point has been reported. It is crucial to confirm the identity of your compound through spectroscopic methods.
Q5: Are there any specific safety precautions I should take when working with this compound and its reagents?
A5: Yes. 2-Methylbenzenesulfonyl chloride is corrosive and moisture-sensitive. N-methylaniline is toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.
-
Addition of Water: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.3.
-
Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of N-Aryl Sulfonamides
| Property | This compound (Expected) | N,4-dimethyl-N-phenylbenzenesulfonamide (Reference Isomer) |
| Molecular Formula | C₁₄H₁₅NO₂S | C₁₄H₁₅NO₂S |
| Molecular Weight | 261.34 g/mol | 261.34 g/mol |
| Melting Point | Not consistently reported, a sharp range indicates purity. | Data not consistently available. |
| ¹H NMR (CDCl₃) | Aromatic protons (m), N-CH₃ (s), Ar-CH₃ (s) | Aromatic protons (m), N-CH₃ (s), Ar-CH₃ (s) |
| ¹³C NMR (CDCl₃) | Aromatic carbons, N-CH₃, Ar-CH₃ | Aromatic carbons, N-CH₃, Ar-CH₃ |
| FTIR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1350 (asym SO₂), ~1160 (sym SO₂) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1350 (asym SO₂), ~1160 (sym SO₂) |
Mandatory Visualization
Technical Support Center: N,2-dimethyl-N-phenylbenzenesulfonamide Byproduct Identification
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproducts during the synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification of potential byproducts.
| Observed Issue | Potential Cause | Suggested Action(s) | Expected Byproduct(s) |
| Low yield of the desired product | Incomplete reaction. | - Increase reaction time. - Increase reaction temperature. - Ensure stoichiometric amounts of reactants. | Unreacted 2-methylbenzenesulfonyl chloride and N-methylaniline. |
| Hydrolysis of the starting material. | - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 2-methylbenzenesulfonic acid. | |
| Presence of an additional spot on TLC/peak in HPLC with a similar polarity to the product | Presence of aniline impurity in the N-methylaniline starting material. | - Purify the N-methylaniline starting material before use. - Analyze the starting material for impurities via GC-MS or HPLC. | N-phenyl-2-methylbenzenesulfonamide. |
| Presence of a more polar byproduct | Hydrolysis of 2-methylbenzenesulfonyl chloride. | - Ensure all glassware is thoroughly dried. - Use freshly distilled, anhydrous solvents. | 2-methylbenzenesulfonic acid. |
| Presence of a less polar byproduct | Presence of N,N-dimethylaniline impurity in the N-methylaniline starting material. | - Purify the N-methylaniline starting material. - Use highly pure N-methylaniline. | No reaction with benzenesulfonyl chloride under standard conditions, but may be carried through workup. |
| Formation of a polymeric material | Reaction of unprotected primary amine impurity (aniline) with the sulfonyl chloride at both the amino group and the aromatic ring under forcing conditions.[1] | - Use purified N-methylaniline. - Employ milder reaction conditions. | Insoluble polymeric sulfonamides. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the synthesis of this compound?
A1: The most common byproduct is typically 2-methylbenzenesulfonic acid, which is formed from the hydrolysis of the 2-methylbenzenesulfonyl chloride starting material. This can occur if moisture is present in the reaction setup or in the solvents used.
Q2: My N-methylaniline starting material has a brownish color. Can I still use it?
A2: A brownish color in N-methylaniline can indicate the presence of oxidation products and other impurities. While it might still react, using discolored starting material can lead to a higher percentage of byproducts and a lower yield of the desired product. It is recommended to purify the N-methylaniline by distillation before use.
Q3: How can I differentiate between this compound and the potential byproduct N-phenyl-2-methylbenzenesulfonamide using analytical techniques?
A3: These two compounds can be differentiated using several analytical techniques:
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High-Performance Liquid Chromatography (HPLC): Due to the difference in polarity (the N-H group in the byproduct makes it slightly more polar), they will have different retention times on a normal or reverse-phase column.
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Gas Chromatography-Mass Spectrometry (GC-MS): The two compounds will have different retention times and will show distinct fragmentation patterns in their mass spectra. The molecular ion peak will differ by a CH2 group (14 mass units).
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR will be particularly useful. The desired product will show a singlet for the N-methyl group, while the byproduct will show an N-H proton signal.
Q4: What is the role of pyridine or other bases in this reaction?
A4: The reaction between 2-methylbenzenesulfonyl chloride and N-methylaniline produces hydrochloric acid (HCl) as a byproduct.[2] A base, such as pyridine or triethylamine, is added to neutralize the HCl as it is formed. This prevents the protonation of the N-methylaniline, which would render it unreactive towards the sulfonyl chloride, and also prevents potential acid-catalyzed side reactions.
Q5: Can I use a different sulfonylating agent instead of 2-methylbenzenesulfonyl chloride?
A5: Yes, other sulfonylating agents can be used to synthesize different sulfonamides. However, the choice of the sulfonylating agent will determine the structure of the final product. The reactivity and potential side reactions may also vary depending on the specific sulfonyl chloride used.
Experimental Protocols
General Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
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2-methylbenzenesulfonyl chloride
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N-methylaniline
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Pyridine (or other suitable base)
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Anhydrous dichloromethane (or other suitable aprotic solvent)
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Hydrochloric acid (1M aqueous solution)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve N-methylaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 2-methylbenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding 1M hydrochloric acid.
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Separate the organic layer. Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Method for Byproduct Identification by HPLC
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Potential reaction pathways in the synthesis of this compound.
References
N,2-dimethyl-N-phenylbenzenesulfonamide handling and storage best practices
Disclaimer: The following information is provided as a general guide for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for N,2-dimethyl-N-phenylbenzenesulfonamide was not available at the time of publication. Therefore, this guidance is based on best practices for the general class of N,N-disubstituted benzenesulfonamides. It is imperative to handle this compound with the assumption of "unknown hazards and toxicity" and to conduct a thorough risk assessment before commencing any experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: A comprehensive risk assessment should guide the selection of PPE. However, as a minimum, the following should be used:
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In case of dust or aerosol generation, a properly fitted respirator is recommended.
Q3: What are the appropriate storage conditions for this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from heat sources, open flames, and incompatible materials such as strong oxidizing agents.
Q4: How should I dispose of waste containing this compound?
A4: All waste containing this compound should be treated as hazardous chemical waste. Dispose of the material in accordance with local, state, and federal environmental regulations. Avoid releasing the chemical into the environment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has discolored or changed in appearance | Exposure to air, light, or moisture; potential degradation. | Do not use the compound. Dispose of it as hazardous waste and obtain a fresh supply. Review storage procedures to ensure they are adequate. |
| Difficulty in dissolving the compound | Incorrect solvent selection; compound may be sparingly soluble in the chosen solvent. | Consult literature for appropriate solvents for similar N,N-disubstituted benzenesulfonamides. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation at elevated temperatures. |
| Unexpected experimental results | Impure starting material; degradation of the compound; incorrect handling leading to contamination. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, LC-MS). Ensure all glassware is clean and dry. Review the experimental protocol for any potential sources of error. |
| Skin or eye irritation after handling | Inadequate PPE; accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention. Review and improve handling procedures and PPE usage. |
Quantitative Data for Analogous Compounds
Due to the lack of specific data for this compound, the following table summarizes information for a structurally similar compound, N,4-dimethyl-N-phenylbenzenesulfonamide, and the general class of benzenesulfonamides. This data should be used for reference purposes only.
| Property | N,4-dimethyl-N-phenylbenzenesulfonamide | Benzenesulfonamide (General) |
| Molecular Formula | C₁₄H₁₅NO₂S | C₆H₇NO₂S |
| Molecular Weight | 261.34 g/mol | 157.19 g/mol |
| Appearance | Pale brown to off-white to white solid | Solid |
| Melting Point | 89 to 93 °C | 150 - 152 °C |
| Storage Temperature | Room temperature (20 to 22 °C) | Store below +30°C |
Experimental Protocols
General Handling Protocol for N,N-Disubstituted Benzenesulfonamides
-
Preparation:
-
Work in a well-ventilated chemical fume hood.
-
Ensure all necessary PPE is worn correctly.
-
Have appropriate spill cleanup materials readily available.
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Assemble all necessary glassware and equipment.
-
-
Handling:
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Carefully weigh the required amount of the compound, avoiding the generation of dust.
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If transferring the solid, use a spatula or other appropriate tool.
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When dissolving, add the solvent to the solid slowly and stir to mix.
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Keep the container tightly sealed when not in use.
-
-
Post-Handling:
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Clean all equipment and the work area thoroughly.
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Dispose of all waste, including contaminated PPE, according to institutional and regulatory guidelines.
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Wash hands thoroughly after removing gloves.
-
Visualized Workflows and Pathways
Caption: Workflow for Safe Handling and Storage of this compound.
N,2-dimethyl-N-phenylbenzenesulfonamide reagent compatibility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,4-dimethyl-N-phenylbenzenesulfonamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving N,4-dimethyl-N-phenylbenzenesulfonamide.
Issue 1: Low or No Product Yield in Sulfonamide Synthesis
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Ensure the reaction is stirred adequately to maintain a homogeneous mixture. - Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. - Consider increasing the reaction temperature, but be mindful of potential side reactions or decomposition. |
| Poor Quality of Starting Materials | - Use freshly purified starting materials. Aniline and sulfonyl chlorides can degrade over time. - Verify the purity of N-methylaniline and p-toluenesulfonyl chloride by analytical methods (e.g., NMR, melting point) before use. |
| Presence of Moisture | - Sulfonyl chlorides are sensitive to moisture and can hydrolyze. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents. |
| Incorrect Stoichiometry | - Use a slight excess of the amine component to ensure complete consumption of the sulfonyl chloride. - Carefully measure and dispense all reagents. |
| Suboptimal Base | - A tertiary amine base like triethylamine or pyridine is commonly used to scavenge the HCl byproduct. Ensure the base is added in at least a stoichiometric amount. - For less reactive amines, a stronger, non-nucleophilic base may be required. |
Issue 2: Presence of Impurities in the Final Product
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Unreacted Starting Materials | - Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Use an appropriate purification method, such as recrystallization or column chromatography, to remove unreacted starting materials. |
| Side Products (e.g., disulfonated amine) | - Control the stoichiometry of the reagents carefully. Adding the sulfonyl chloride dropwise to the amine solution can minimize the formation of disulfonated products. |
| Hydrolysis of Sulfonyl Chloride | - As mentioned previously, ensure anhydrous conditions to prevent the formation of p-toluenesulfonic acid. |
| Difficult Purification | - If recrystallization is ineffective, employ column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is often effective. |
Issue 3: Unexpected Cleavage of the Sulfonamide Bond
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Strongly Acidic Conditions | - N-aryl sulfonamides can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures.[1] - If acidic conditions are required for a subsequent step, consider using milder acids or performing the reaction at a lower temperature.[2] |
| Presence of Certain Catalysts | - Lewis acids such as Bi(OTf)₃ have been shown to catalyze the C-N bond cleavage of tertiary sulfonamides under mild acidic conditions.[2][3] Avoid these catalysts if cleavage is not desired. |
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of N,4-dimethyl-N-phenylbenzenesulfonamide?
Here is a summary of its key properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO₂S[4] |
| Molecular Weight | 261.34 g/mol [4] |
| Appearance | Solid |
| CAS Number | 599-62-2[4] |
Q2: How should N,4-dimethyl-N-phenylbenzenesulfonamide be stored?
It should be stored in a tightly sealed container in a cool, dry place away from moisture and strong oxidizing agents.
Q3: Is N,4-dimethyl-N-phenylbenzenesulfonamide stable to hydrolysis?
Generally, sulfonamides are relatively stable to hydrolysis under neutral and alkaline conditions at ambient temperature.[5][6] However, hydrolysis can be promoted by strongly acidic or basic conditions, especially at elevated temperatures.[1][7]
Q4: What are some common applications of N,4-dimethyl-N-phenylbenzenesulfonamide in organic synthesis?
While specific applications for this exact molecule are not extensively documented in readily available literature, tertiary N-arylsulfonamides are often used as intermediates in the synthesis of more complex molecules. They can serve as protecting groups for amines.[8] The sulfonamide group can also influence the electronic properties of the molecule and direct further chemical transformations.
Q5: Are there any known reagent incompatibilities with N,4-dimethyl-N-phenylbenzenesulfonamide?
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Strong Acids: Can lead to the cleavage of the sulfonamide bond.[1][2]
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Strong Oxidizing Agents: The aromatic rings and the methyl groups can be susceptible to oxidation under harsh conditions.
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Certain Lewis Acids: Reagents like Bi(OTf)₃ can catalyze C-N bond cleavage.[2][3]
Experimental Protocols
Synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide
This protocol describes a general method for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide from N-methylaniline and p-toluenesulfonyl chloride.
Materials:
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N-methylaniline
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p-Toluenesulfonyl chloride
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Pyridine or Triethylamine (anhydrous)
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Dichloromethane (DCM) (anhydrous)
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1 M Hydrochloric acid
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Hexane
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Ethyl acetate
Procedure:
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Dissolve N-methylaniline (1.0 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM in a separate flask.
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Add the p-toluenesulfonyl chloride solution dropwise to the stirring N-methylaniline solution over 15-30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
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Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of N,4-dimethyl-N-phenylbenzenesulfonamide.
Caption: Troubleshooting logic for low product yield in sulfonamide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reddit - The heart of the internet [reddit.com]
N,2-dimethyl-N-phenylbenzenesulfonamide experimental reproducibility challenges
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N,2-dimethyl-N-phenylbenzenesulfonamide. The information provided is intended to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound and related N-aryl sulfonamides is the reaction of a sulfonyl chloride with an amine.[1] In this case, 2-methylbenzenesulfonyl chloride would be reacted with N-methylaniline. Alternative modern methods include copper- or palladium-catalyzed N-arylation of sulfonamides with aryl halides or boronic acids, which can offer milder reaction conditions and broader substrate scope.[2][3][4]
Q2: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A2: Low yields can stem from several factors. Steric hindrance due to the ortho-methyl group on the benzenesulfonyl moiety and the N-methyl group on the aniline can slow down the reaction rate.[5] Incomplete reaction due to insufficient reaction time or temperature is another common cause. Additionally, the purity of starting materials, particularly the sulfonyl chloride which can degrade upon exposure to moisture, is crucial. Side reactions, such as the formation of diarylated products if a primary amine were used, can also reduce the yield of the desired product.[6]
Q3: What are common side products, and how can I minimize their formation?
A3: In the synthesis of N-aryl sulfonamides, potential side products can arise from over-arylation (diarylation) if a primary sulfonamide is used, though this is not an issue for this compound which starts from a secondary amine (N-methylaniline).[6] Other potential side reactions include hydrolysis of the sulfonyl chloride starting material, leading to the corresponding sulfonic acid. To minimize side product formation, ensure you are using an appropriate base to scavenge the HCl generated during the reaction, and use dry solvents and reagents.
Q4: What are the recommended purification techniques for this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][7] For non-crystalline products or to remove closely related impurities, flash column chromatography on silica gel is a standard and effective method.[8] The choice of eluent for chromatography will depend on the polarity of the crude mixture but a hexane/ethyl acetate system is a common starting point.
Q5: How does steric hindrance from the ortho-methyl group affect the reaction?
A5: The ortho-methyl group on the 2-methylbenzenesulfonyl chloride introduces steric bulk around the sulfur atom. This can hinder the nucleophilic attack by the nitrogen of N-methylaniline, potentially requiring more forcing reaction conditions (higher temperature, longer reaction time) to achieve a good yield compared to a non-sterically hindered sulfonyl chloride.[5][9]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Sulfonyl Chloride | 2-Methylbenzenesulfonyl chloride is sensitive to moisture. Use freshly opened or properly stored reagent. Consider purifying the sulfonyl chloride by distillation if its purity is questionable. |
| Insufficient Reaction Temperature or Time | Due to potential steric hindrance, the reaction may require heating. Monitor the reaction by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Inappropriate Base | An inadequate or weak base may not effectively neutralize the HCl produced, leading to protonation of the amine and stopping the reaction. Use a non-nucleophilic organic base like triethylamine or pyridine. |
| Poor Quality Solvent | Use of wet solvents can lead to hydrolysis of the sulfonyl chloride. Ensure you are using anhydrous solvents. |
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, you will see spots corresponding to N-methylaniline and potentially the hydrolyzed sulfonyl chloride. Increase reaction time or temperature. |
| Formation of Side Products | Hydrolysis of the sulfonyl chloride can form 2-methylbenzenesulfonic acid. Ensure anhydrous conditions. |
| Degradation of Product | Although generally stable, prolonged exposure to harsh conditions could potentially lead to product degradation. Purify the product promptly after the reaction is complete. |
Quantitative Data
Table 1: Representative Reaction Conditions for N-Aryl Sulfonamide Synthesis
| Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Compound |
| Anisole, p-toluenesulfonamide | CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine | - | 130 | 18 | 86 | N-(4-methoxyphenyl)-4'-methylbenzenesulfonamide |
| m-xylene, p-toluenesulfonamide | CuI, trans-N,N'-dimethylcyclohexane-1,2-diamine | - | 150 | 26 | 55 | N-(2,4-dimethylphenyl)-4'-methylbenzenesulfonamide |
| 2,3-dimethylaniline, 2,4-dimethylbenzenesulfonyl chloride | - | Chloroform | Boiling | 0.17 | - | N-(2,3-dimethylphenyl)-2,4-dimethylbenzenesulfonamide |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of a Structurally Related Compound: N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide [7]
This protocol for a structurally similar compound can be adapted for the synthesis of this compound by substituting the starting materials with 2-methylbenzenesulfonyl chloride and N-methylaniline.
-
Preparation of the Sulfonyl Chloride: A solution of m-xylene (10 ml) in chloroform (40 ml) is treated dropwise with chlorosulfonic acid (25 ml) at 0 °C (273 K).
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After the initial evolution of hydrogen chloride subsides, the reaction mixture is brought to room temperature and poured into crushed ice.
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The chloroform layer is separated, washed with cold water, and the solvent is evaporated to yield 2,4-dimethylbenzenesulfonyl chloride.
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Sulfonamide Formation: The resulting 2,4-dimethylbenzenesulfonyl chloride is treated with a stoichiometric amount of 2,3-dimethylaniline and boiled for 10 minutes.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and added to 100 ml of ice-cold water.
-
The resulting solid product is filtered under suction and washed thoroughly with cold water.
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The crude product is then recrystallized from dilute ethanol to a constant melting point.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in the synthesis of this compound.
References
- 1. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: N,2-dimethyl-N-phenylbenzenesulfonamide Reaction Workup and Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup and extraction of N,2-dimethyl-N-phenylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a reaction synthesizing this compound?
A common and effective workup involves quenching the reaction mixture in ice-cold water to precipitate the crude product. The solid is then collected by vacuum filtration, washed with cold water to remove water-soluble impurities, and dried. Final purification is typically achieved by recrystallization.
Q2: My product is not precipitating when I add the reaction mixture to water. What should I do?
If your product does not precipitate, it may be due to several factors:
-
Low Concentration: The product concentration in the reaction mixture might be too low. Try to concentrate the reaction mixture by removing some of the solvent under reduced pressure before adding it to water.
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Oiling Out: The product may be separating as an oil rather than a solid. See the troubleshooting guide below for how to address this.
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High Solubility: The product may have some solubility in water, especially if the volume of water is very large. Try using a saturated sodium chloride (brine) solution instead of plain water to decrease the product's solubility.
Q3: I am performing a liquid-liquid extraction. What is a good starting solvent system?
A common choice for extracting this compound is a combination of an organic solvent like ethyl acetate or dichloromethane and water. The choice of organic solvent can impact extraction efficiency and purity.
Q4: How can I optimize the liquid-liquid extraction process?
To optimize the extraction:
-
pH Adjustment: The pH of the aqueous layer can significantly impact the extraction efficiency. Since this compound is a neutral compound, the pH should not drastically affect its partitioning. However, to remove acidic or basic impurities, you can perform sequential extractions with a dilute acid (e.g., 1M HCl) and a dilute base (e.g., 1M NaOH) before the final extraction of the product.
-
Solvent Volume: Using an adequate volume of extraction solvent is crucial. A general rule of thumb is to perform the extraction three times with a volume of organic solvent equal to one-third of the aqueous phase volume each time.
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Thorough Mixing: Ensure vigorous mixing of the two phases to maximize the surface area for mass transfer.
Q5: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials such as 2-methyl-N-phenylbenzenesulfonamide, 2-methylbenzenesulfonyl chloride, and N-methylaniline. Side products from potential side reactions may also be present.
Troubleshooting Guides
Issue 1: The Product "Oils Out" Instead of Precipitating as a Solid
Problem: Upon adding the reaction mixture to water, a sticky oil forms instead of a filterable solid.
Cause: This often happens if the melting point of the crude product is below the temperature of the quenching solution or if impurities are depressing the melting point.
Solution:
-
Scratching: Try to induce crystallization by scratching the inside of the flask at the oil-air interface with a glass rod.
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Seed Crystals: If you have a small amount of pure product from a previous batch, add a seed crystal to the oil.
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Solvent Trituration: Decant the water and add a small amount of a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir or sonicate the mixture to encourage the oil to solidify.
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Extraction: If the above methods fail, treat the oil as a liquid and proceed with a liquid-liquid extraction. Separate the oil from the aqueous layer and dissolve it in an appropriate organic solvent (e.g., ethyl acetate). Then, wash the organic layer, dry it, and concentrate it to obtain the crude product for purification.
Issue 2: Persistent Emulsion During Liquid-Liquid Extraction
Problem: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.
Cause: Emulsions are often caused by the presence of surfactants, fine particulate matter, or high concentrations of dissolved substances that increase the viscosity of the phases.
Solution:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
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Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to remove the particulate matter that is stabilizing the emulsion.
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Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.
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Solvent Addition: Adding a small amount of a different organic solvent with a different polarity (e.g., a small amount of methanol to an ethyl acetate/water mixture) can sometimes disrupt the emulsion.
Issue 3: Poor Recovery or Low Purity After Recrystallization
Problem: The yield after recrystallization is very low, or the product is still impure.
Cause:
-
Inappropriate Solvent: The chosen recrystallization solvent may be too good a solvent for the product (leading to low recovery) or not a good enough solvent to leave impurities behind.
-
Cooling Too Quickly: Rapid cooling can cause the product to precipitate quickly, trapping impurities.
-
Insufficient Washing: Not washing the filtered crystals with a small amount of cold recrystallization solvent can leave impurities on the surface of the crystals.
Solution:
-
Solvent Screening: If purity is an issue, screen for a better recrystallization solvent or solvent system (a mixture of two or more solvents). A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Proper Washing: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: If the product is still not pure enough, a second recrystallization may be necessary.
Data Presentation
Table 1: Optimization of Liquid-Liquid Extraction Solvent
| Extraction Solvent | Number of Extractions | Volume of Solvent (mL) per Extraction | Yield (%) | Purity (by ¹H NMR) (%) |
| Dichloromethane | 3 | 50 | 85 | 92 |
| Ethyl Acetate | 3 | 50 | 92 | 95 |
| Diethyl Ether | 3 | 50 | 75 | 88 |
| Toluene | 3 | 50 | 68 | 85 |
Based on a theoretical 10g scale reaction.
Table 2: Optimization of Recrystallization Solvent
| Recrystallization Solvent System | Volume of Solvent (mL) | Recovery (%) | Purity (by HPLC) (%) |
| Ethanol/Water (9:1) | 100 | 88 | 99.5 |
| Isopropanol | 120 | 82 | 99.2 |
| Acetone/Hexanes (1:3) | 150 | 90 | 99.6 |
| Toluene | 80 | 75 | 98.5 |
Based on 10g of crude product.
Experimental Protocols
Protocol 1: General Reaction Workup by Precipitation
-
Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Prepare a beaker with 200 mL of ice-cold deionized water for every 50 mL of reaction mixture.
-
Slowly pour the reaction mixture into the ice-cold water while stirring vigorously.
-
Continue stirring for 15-30 minutes to allow for complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Allow the solid to air-dry on the filter for at least one hour. For faster drying, place the solid in a vacuum oven at a temperature below its melting point.
-
Proceed with purification by recrystallization.
Protocol 2: Optimized Liquid-Liquid Extraction
-
After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.
-
Add 100 mL of deionized water and 50 mL of ethyl acetate.
-
Shake the separatory funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of 1M NaOH, and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: A troubleshooting flowchart for common workup and purification issues.
Validation & Comparative
A Comparative Guide to Benzenesulfonamide Derivatives: Focus on N,2-dimethyl-N-phenylbenzenesulfonamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N,2-dimethyl-N-phenylbenzenesulfonamide and related benzenesulfonamide derivatives. While direct head-to-head experimental data for this compound is limited in publicly available literature, this document compiles structural data from close analogs and presents performance data for the broader class of benzenesulfonamide derivatives in key biological applications, including enzyme inhibition and anticancer activity. Detailed experimental protocols for representative assays are also provided to support further research.
Structural Comparison of Benzenesulfonamide Derivatives
The molecular geometry of benzenesulfonamide derivatives, particularly the torsion angles and the relative orientation of the aromatic rings, plays a crucial role in their biological activity. X-ray crystallography studies of compounds closely related to this compound reveal key structural features.
A comparative analysis of the crystallographic data for several dimethyl-substituted N-phenylbenzenesulfonamide derivatives is presented in Table 1. These substitutions influence the conformation of the C—SO₂—NH—C bridge and the dihedral angle between the two phenyl rings.
Table 1: Comparison of Crystallographic Data for this compound and Structurally Related Derivatives
| Compound | C—SO₂—NH—C Torsion Angle (°) | Dihedral Angle Between Phenyl Rings (°) | Reference |
| N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 70.1 and -66.0 (two independent molecules) | 41.5 and 43.8 | [1] |
| N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide | 66.5 | 41.0 | [2] |
| 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide | 71.6 | 47.0 | [3] |
| 2,4-Dimethyl-N-(phenyl)benzenesulfonamide | 46.1 and 47.7 (two independent molecules) | 67.5 and 72.9 | [2] |
Data synthesized from crystallographic information files.
Performance in Biological Applications
Benzenesulfonamide derivatives are a versatile class of compounds with a wide range of biological activities. Two prominent areas of investigation are their roles as carbonic anhydrase inhibitors and as anticancer agents, often through the inhibition of signaling pathways like the Tropomyosin receptor kinase A (TrkA) pathway.
Carbonic Anhydrase Inhibition
Benzenesulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[4] The inhibitory activity is typically quantified by the inhibition constant (Kᵢ).
Table 2: Carbonic Anhydrase Inhibition Data for Representative Benzenesulfonamide Derivatives
| Compound Series | Target Isoform | Inhibition Constant (Kᵢ) Range (nM) | Reference |
| Benzenesulfonamide-triazole conjugates | hCA I | 41.5 - 1500 | [4][5] |
| hCA II | 30.1 - 755 | [4][5] | |
| hCA IX | 1.5 - 38.9 | [4][5] | |
| hCA XII | 0.8 - 12.4 | [4][5] | |
| N-phenylsulfonamide derivatives | hCA I | Kᵢ of 45.7 ± 0.46 for most active compound | [6] |
| hCA II | Kᵢ of 33.5 ± 0.38 for most active compound | [6] |
This table presents a summary of inhibition data from different series of benzenesulfonamide derivatives to illustrate the typical potency range.
Anticancer Activity and TrkA Inhibition
Several benzenesulfonamide derivatives have been investigated for their potential as anticancer agents. One of the targeted pathways is the TrkA signaling cascade, which is crucial for the survival and differentiation of neurons and is also implicated in the progression of certain cancers.[7][8] The cytotoxic effects of these compounds on cancer cell lines are often evaluated by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).
Table 3: Cytotoxicity Data for Representative Benzenesulfonamide Derivatives against Cancer Cell Lines
| Compound Series | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |
| Benzenesulfonamide-bearing imidazole derivatives | MDA-MB-231 (Triple-negative breast cancer) | EC₅₀ values below 10 for the most active compounds | [9] |
| IGR39 (Malignant melanoma) | EC₅₀ values below 10 for the most active compounds | [9] | |
| Thiazolo[3,4-d]isoxazole-based benzenesulfonamides | MG-U87 (Glioblastoma) | IC₅₀ of 1.154 ± 0.317 for the most promising compound | [10] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This method measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase.
Principle: The assay follows the CA-catalyzed hydration of CO₂. The accompanying change in pH is monitored using a pH indicator. The initial rates of this reaction are measured in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).
Materials:
-
Applied Photophysics stopped-flow instrument
-
HEPES buffer (20 mM, pH 7.4)
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Sodium sulfate (20 mM)
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Phenol Red (0.2 mM) as a pH indicator
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CO₂ solutions of varying concentrations (1.7 to 17 mM)
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Carbonic anhydrase enzyme (5-12 nM)
-
Test compounds (benzenesulfonamide derivatives)
Procedure:
-
Prepare solutions of the buffer, pH indicator, and sodium sulfate.
-
Prepare stock solutions of the test compounds, typically in DMSO.
-
The CA-catalyzed CO₂ hydration reaction is monitored by observing the absorbance change of Phenol Red at 557 nm.
-
The reaction is initiated by mixing the enzyme solution with the CO₂ solution in the stopped-flow instrument.
-
The initial rates of the reaction are measured over a period of 10-100 seconds.
-
To determine the inhibition constants, the assay is performed with varying concentrations of both the CO₂ substrate and the test compound.
-
The Kᵢ values are then calculated by fitting the data to the appropriate enzyme inhibition model.[11]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-231, IGR39)
-
Cell culture medium
-
Test compounds (benzenesulfonamide derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells with the compounds for a specified period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC₅₀ value is determined by plotting the cell viability against the compound concentration.[9]
Visualizations
TrkA Signaling Pathway
The Tropomyosin receptor kinase A (TrkA) signaling pathway is a critical cascade involved in neuronal survival and differentiation, and it is a target for some anticancer benzenesulfonamide derivatives.[12][13]
Caption: TrkA signaling pathway initiated by NGF binding.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines.
Caption: Workflow for cytotoxicity screening using the MTT assay.
References
- 1. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dimethyl-N-(2-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trk receptor - Wikipedia [en.wikipedia.org]
- 8. What are TrkA activators and how do they work? [synapse.patsnap.com]
- 9. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nerve Growth Factor Receptor TrkA, a New Receptor in Insulin Signaling Pathway in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for N,2-dimethyl-N-phenylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of N,2-dimethyl-N-phenylbenzenesulfonamide, a key intermediate in various chemical and pharmaceutical research applications. The methods discussed are Direct Sulfonylation and a two-step N-methylation approach. This document outlines the experimental protocols, presents a quantitative comparison of the methods, and visualizes the synthetic workflows.
Method 1: Direct Sulfonylation of N-methylaniline
This approach involves the direct reaction of 2-methylbenzenesulfonyl chloride with N-methylaniline in the presence of a base to yield the target compound in a single step.
Experimental Protocol
A solution of N-methylaniline (1.0 equivalent) in a suitable aprotic solvent, such as dichloromethane or pyridine, is cooled to 0°C. To this solution, 2-methylbenzenesulfonyl chloride (1.05 equivalents) is added dropwise. A base, typically pyridine or triethylamine (1.5 equivalents), is included in the reaction mixture to neutralize the hydrochloric acid byproduct. The reaction is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Method 2: N-methylation of N-phenyl-2-methylbenzenesulfonamide
This two-step method first involves the synthesis of the intermediate N-phenyl-2-methylbenzenesulfonamide, followed by N-methylation to yield the final product.
Experimental Protocol
Step 1: Synthesis of N-phenyl-2-methylbenzenesulfonamide
Aniline (1.0 equivalent) is dissolved in pyridine at 0°C. 2-Methylbenzenesulfonyl chloride (1.05 equivalents) is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. After the reaction is complete, the mixture is poured into ice-water, and the precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from ethanol typically yields the pure N-phenyl-2-methylbenzenesulfonamide. A similar industrial process for a related compound, N-(2-methylphenyl)-benzenesulfonamide, reports a yield of approximately 75%.[1]
Step 2: N-methylation
The dried N-phenyl-2-methylbenzenesulfonamide (1.0 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate (K₂CO₃, 2.0 equivalents) or sodium hydride (NaH, 1.2 equivalents), is added to the solution. A methylating agent, such as methyl iodide (CH₃I, 1.5 equivalents) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 equivalents), is then added, and the mixture is stirred at room temperature or with gentle heating (40-60°C) for several hours. The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography or recrystallization to give this compound.
Quantitative Comparison of Synthesis Methods
| Parameter | Method 1: Direct Sulfonylation | Method 2: N-methylation of Precursor |
| Number of Steps | 1 | 2 |
| Starting Materials | 2-methylbenzenesulfonyl chloride, N-methylaniline | 2-methylbenzenesulfonyl chloride, Aniline, Methylating agent (e.g., CH₃I) |
| Typical Reagents | Pyridine or Triethylamine | Pyridine, K₂CO₃ or NaH |
| Overall Yield | High (estimated >90% based on analogous reactions) | Moderate to High (estimated 70-85% overall) |
| Reaction Time | Typically a few hours | Step 1: 2-4 hours; Step 2: several hours |
| Purification | Column chromatography or recrystallization | Recrystallization (Step 1), Column chromatography or recrystallization (Step 2) |
| Advantages | More atom-economical, shorter overall synthesis time | May be easier to purify the intermediate in some cases |
| Disadvantages | N-methylaniline is a secondary amine and can be less reactive than primary amines | Longer overall process, requires handling of toxic methylating agents |
Visualization of Synthetic Workflows
Caption: Comparative workflows for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
While there are no direct signaling pathways involved in these chemical syntheses, a logical flow diagram can represent the decision-making process for choosing a synthetic route.
Caption: Decision-making flowchart for selecting a synthesis method.
References
N,2-dimethyl-N-phenylbenzenesulfonamide biological activity compared to similar compounds
While direct experimental data on the biological activity of N,2-dimethyl-N-phenylbenzenesulfonamide remains elusive in publicly available literature, a comprehensive analysis of structurally similar N-arylbenzenesulfonamide derivatives reveals a landscape rich with therapeutic promise. This guide provides a comparative overview of the anticancer and antimicrobial activities exhibited by these related compounds, supported by experimental data and detailed methodologies. This information serves as a valuable resource for researchers and drug development professionals exploring the potential of this chemical scaffold.
The N-arylbenzenesulfonamide core is a versatile pharmacophore, with derivatives demonstrating a range of biological effects. This comparative guide focuses on two prominent areas of activity: anticancer and antimicrobial effects. By examining the structure-activity relationships of various analogs, we can infer the potential biological profile of this compound and guide future research directions.
Anticancer Activity of N-Arylbenzenesulfonamide Derivatives
Several studies have highlighted the potential of N-arylbenzenesulfonamide derivatives as anticancer agents. The primary mechanism of action for some of these compounds involves the inhibition of key cellular pathways, such as the Keap1-Nrf2 protein-protein interaction, which is crucial in cellular defense against oxidative stress and is often dysregulated in cancer.
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various N-arylbenzenesulfonamide derivatives against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide | A549 (Lung) | 5.23 | [1] |
| 2 | 3-(indoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide | A549 (Lung) | 4.87 | [1] |
| 3 | 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | A549 (Lung) | 3.98 | [1] |
| 4 | 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide | HeLa (Cervical) | 6.11 | [1] |
| 5 | 3-(indoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide | HeLa (Cervical) | 5.42 | [1] |
| 6 | 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | HeLa (Cervical) | 4.15 | [1] |
| 7 | 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide | MCF-7 (Breast) | 7.34 | [1] |
| 8 | 3-(indoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide | MCF-7 (Breast) | 6.89 | [1] |
| 9 | 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | MCF-7 (Breast) | 5.02 | [1] |
| 10 | 3-(indoline-1-carbonyl)-N-(phenyl)benzenesulfonamide | Du-145 (Prostate) | 8.01 | [1] |
| 11 | 3-(indoline-1-carbonyl)-N-(4-methylphenyl)benzenesulfonamide | Du-145 (Prostate) | 7.12 | [1] |
| 12 | 3-(indoline-1-carbonyl)-N-(4-chlorophenyl)benzenesulfonamide | Du-145 (Prostate) | 6.21 | [1] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Anticancer Activity
The cytotoxic activity of the N-arylbenzenesulfonamide derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is directly proportional to the number of living cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Figure 1: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity of N-Arylbenzenesulfonamide Derivatives
N-arylbenzenesulfonamides have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action for many sulfonamide-based antimicrobials involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in microorganisms.
Comparative Antimicrobial Potency
The following table summarizes the in vitro antimicrobial activity of various N-arylbenzenesulfonamide derivatives, presented as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 13 | N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 128 | [2] |
| 14 | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 64 | [2] |
| 15 | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | 64 | [2] |
| 16 | N-(thiazol-2-yl)benzenesulfonamide | Escherichia coli | >256 | [2] |
| 17 | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | Escherichia coli | 256 | [2] |
| 18 | 4-Chloro-N-(thiazol-2-yl)benzenesulfonamide | Escherichia coli | 128 | [2] |
| 19 | N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrrolidine-2-carboxamide | Escherichia coli | 6.72 (mg/mL) | [3] |
| 20 | N-Butyl-3-hydroxy-2-[(phenylsulphonyl)amino]butanamide | Staphylococcus aureus | 6.63 (mg/mL) | [3] |
| 21 | N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrrolidine-2-carboxamide | Pseudomonas aeruginosa | 6.67 (mg/mL) | [3] |
| 22 | N-Butyl-1-[(4-methylphenyl)sulphonyl]pyrrolidine-2-carboxamide | Salmonella typhi | 6.45 (mg/mL) | [3] |
| 23 | N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}-3-phenylpropanamide | Bacillus subtilis | 6.63 (mg/mL) | [3] |
| 24 | N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}-4-(methylsulphanyl)butanamide | Candida albicans | 6.63 (mg/mL) | [3] |
| 25 | N-Butyl-2-{[(4-methylphenyl)sulphonyl]amino}-4-(methylsulphanyl)butanamide | Aspergillus niger | 6.28 (mg/mL) | [3] |
Note: Lower MIC values indicate higher potency.
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 24 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity.
Figure 2: Workflow for determining antimicrobial activity using the broth microdilution assay.
Potential Signaling Pathways
Based on the activities observed in structurally similar compounds, this compound could potentially modulate several key signaling pathways.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical regulator of cellular responses to oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress or small molecule inhibitors, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant and cytoprotective genes. Some N-arylbenzenesulfonamides have been identified as inhibitors of the Keap1-Nrf2 protein-protein interaction, thereby activating this protective pathway.
Figure 3: Inhibition of Keap1-Nrf2 interaction by N-arylbenzenesulfonamides.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. Sulfonamides are a well-known class of CA inhibitors. The sulfonamide moiety can coordinate to the zinc ion in the active site of the enzyme, leading to its inhibition.
Figure 4: Mechanism of carbonic anhydrase inhibition by sulfonamides.
Conclusion
While the biological activity of this compound has not been explicitly documented, the extensive research on its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The data presented in this guide suggests that this compound is a promising candidate for further investigation, particularly in the fields of oncology and infectious diseases. The provided experimental protocols and insights into potential signaling pathways offer a clear roadmap for researchers to explore the biological landscape of this intriguing class of molecules. Future studies should focus on the synthesis and in vitro evaluation of this compound to directly assess its anticancer and antimicrobial efficacy and to elucidate its precise mechanism of action.
References
Validating the Structure of N,2-dimethyl-N-phenylbenzenesulfonamide: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For N-substituted sulfonamides, a class of compounds with significant pharmacological relevance, precise structural validation is paramount to understanding their structure-activity relationships, ensuring purity, and meeting regulatory requirements. This guide provides a comparative overview of X-ray crystallography and alternative spectroscopic and computational methods for validating the structure of N,2-dimethyl-N-phenylbenzenesulfonamide.
While a specific crystal structure for this compound is not publicly available in crystallographic databases as of the time of this publication, this guide will utilize data from closely related isomers to illustrate the principles and data outputs of each technique. This comparative approach will empower researchers to select the most appropriate methods for their specific needs in structural validation.
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction provides an unparalleled level of detail, offering a three-dimensional map of electron density from which atomic positions, bond lengths, bond angles, and stereochemistry can be unequivocally determined.
Illustrative Crystallographic Data for Dimethyl-N-phenylbenzenesulfonamide Isomers
As a proxy for this compound, the following table summarizes crystallographic data for related isomers. This data showcases the precision and richness of information obtainable from a successful crystallographic experiment.
| Parameter | 2,4-Dimethyl-N-phenylbenzenesulfonamide[1][2] | N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[3] | N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide[4] |
| Formula | C₁₄H₁₅NO₂S | C₁₆H₁₉NO₂S | C₁₆H₁₉NO₂S |
| Molecular Weight | 261.33 | 289.38 | 289.38 |
| Crystal System | Orthorhombic | Triclinic | Triclinic |
| Space Group | P bca | P-1 | P-1 |
| Unit Cell Dimensions | a = 19.113(3) Å, b = 8.9290(8) Å, c = 15.781(1) Å | a = 8.3643(7) Å, b = 10.975(1) Å, c = 16.996(2) Å | a = 8.225(1) Å, b = 8.423(1) Å, c = 10.992(2) Å |
| Volume (ų) | 2693.2(5) | 1513.7(3) | 755.62(19) |
| Z | 8 | 4 | 2 |
| Torsion Angle (C-SO₂-N-C) | 46.1(3)° and 47.7(3)° | 70.1(2)° and -66.0(2)° | 66.5(2)° |
Experimental Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown. For sulfonamides, this is often achieved by slow evaporation of a saturated solution in an appropriate solvent, such as ethanol.[1][3][4]
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final crystal structure.
Caption: Experimental workflow for X-ray crystallography.
Alternative and Complementary Structural Validation Techniques
While X-ray crystallography provides the most definitive structural information, obtaining suitable crystals can be challenging. In such cases, or as complementary validation, spectroscopic and computational methods are invaluable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be the primary techniques.
Expected NMR Data for this compound
| Technique | Expected Chemical Shifts (ppm) and Multiplicities | Information Gained |
| ¹H NMR | Aromatic protons (multiple signals), N-CH₃ (singlet), Aryl-CH₃ (singlet) | Number and environment of unique protons, connectivity through coupling patterns. |
| ¹³C NMR | Aromatic carbons, N-CH₃ carbon, Aryl-CH₃ carbon | Number of unique carbon environments. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation peaks | Definitive assignment of proton and carbon signals and establishment of the complete molecular skeleton. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in an NMR spectrometer, and spectra (¹H, ¹³C, and 2D) are acquired.
-
Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-bond correlations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm the elemental composition and aspects of the structure.
Expected Mass Spectrometry Data for this compound
| Technique | Expected m/z Values | Information Gained |
| High-Resolution MS (HRMS) | [M+H]⁺, [M+Na]⁺ | Precise molecular weight, allowing for the determination of the elemental formula. |
| Tandem MS (MS/MS) | Fragment ions | Structural information based on the fragmentation pattern of the parent ion. Common fragmentation pathways for sulfonamides involve cleavage of the S-N bond.[5][6][7] |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph.
-
Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio.
-
Detection: The abundance of each ion is measured.
Computational Chemistry
Theoretical calculations, such as Density Functional Theory (DFT), can predict the geometry, spectroscopic properties, and energetics of a molecule. These predictions can be compared with experimental data to support a proposed structure.
Predicted Data from Computational Modeling for this compound
| Method | Predicted Data | Application |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Comparison with potential future crystallographic data. |
| NMR Chemical Shift Calculation | ¹H and ¹³C chemical shifts | Aid in the assignment of experimental NMR spectra.[8][9] |
| Vibrational Frequency Calculation | IR and Raman active modes | Comparison with experimental vibrational spectra.[8] |
Experimental Protocol for Computational Modeling
-
Structure Building: An initial 3D model of this compound is constructed.
-
Method Selection: A suitable theoretical method and basis set (e.g., B3LYP/6-31G(d,p)) are chosen.
-
Calculation: The geometry is optimized, and spectroscopic properties are calculated using quantum chemistry software.
-
Analysis: The calculated data is compared with experimental results.
Comparison of Structural Validation Methods
The choice of structural validation technique depends on the specific research question, sample availability, and desired level of detail.
Caption: Logical relationship of validation methods.
References
- 1. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethyl-N-phenyl-benzene-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
N,2-dimethyl-N-phenylbenzenesulfonamide: Unraveling a Molecule's Potential Through Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, characterization, and rigorous evaluation. In this context, N,2-dimethyl-N-phenylbenzenesulfonamide emerges as a molecule of interest within the broader class of sulfonamides, a scaffold renowned for its diverse biological activities. This guide aims to provide a comparative framework for understanding its potential, though a comprehensive analysis is currently hampered by the limited publicly available data on its specific biological efficacy.
While direct comparative efficacy studies on this compound are not readily found in the current scientific literature, an examination of its chemical structure and the activities of closely related analogs can offer valuable insights. The core structure, a benzenesulfonamide moiety with N-phenyl and dimethyl substitutions, places it in a class of compounds that have historically demonstrated a wide range of therapeutic applications, from antimicrobial to anticancer agents.
Structural and Physicochemical Properties
Understanding the foundational characteristics of this compound is the first step in postulating its potential biological interactions.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₂S | Inferred from structure |
| Molecular Weight | 261.34 g/mol | Inferred from structure |
| General Class | Benzenesulfonamide | [1][2] |
The precise arrangement of the methyl groups on both the phenyl and benzene rings is crucial in defining the molecule's three-dimensional shape, solubility, and potential interactions with biological targets.
Insights from Related Sulfonamide Derivatives
The broader family of sulfonamides has been extensively studied, revealing a diverse array of biological activities. This knowledge can serve as a guide for potential areas of investigation for this compound.
Potential Therapeutic Areas of Sulfonamides:
-
Antimicrobial Activity: The foundational therapeutic application of sulfonamides lies in their ability to inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3] This mechanism leads to a bacteriostatic effect.
-
Anti-inflammatory Effects: Certain sulfonamide derivatives have been investigated for their anti-inflammatory properties.[2]
-
Enzyme Inhibition: Various sulfonamides have been designed to target specific enzymes, including carbonic anhydrases and proteases, indicating their potential in treating a range of conditions from glaucoma to viral infections.
-
Anticancer Activity: More recently, sulfonamide-containing compounds have been explored as potential anticancer agents, targeting various pathways involved in tumor growth and proliferation.
Experimental Protocols: A General Framework
While specific experimental data for this compound is lacking, a general workflow for its synthesis and initial biological screening can be outlined based on established methods for related compounds.
Synthesis of N-arylbenzenesulfonamides
A common synthetic route involves the reaction of a substituted benzenesulfonyl chloride with an appropriate aniline derivative.
Caption: General synthesis of this compound.
General Biological Screening Workflow
A primary investigation into the biological activity of a novel compound like this compound would typically follow a tiered approach.
Caption: A typical workflow for initial biological screening.
Future Directions
The absence of specific efficacy data for this compound highlights a clear gap in the scientific knowledge base. Future research should focus on:
-
Broad-Spectrum Biological Screening: Subjecting the compound to a wide range of in vitro assays to identify potential biological targets.
-
Comparative Studies: Once a primary activity is identified, conducting head-to-head studies against established drugs or other relevant sulfonamide analogs.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related analogs to understand the contribution of the specific methylation pattern to its biological activity.
References
A Comparative Analysis of N-phenylbenzenesulfonamide and its Dimethylated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and pharmacological properties of N-phenylbenzenesulfonamide and its dimethylated analogs. Due to a lack of available experimental data for N,2-dimethyl-N-phenylbenzenesulfonamide, this guide will focus on a comparative analysis using data from closely related isomers, namely N,4-dimethyl-N-phenylbenzenesulfonamide and 2,4-dimethyl-N-phenylbenzenesulfonamide. This comparison aims to provide a valuable resource for researchers engaged in the synthesis and evaluation of benzenesulfonamide derivatives for potential therapeutic applications.
Physicochemical Properties
The introduction of methyl groups to the N-phenylbenzenesulfonamide scaffold can influence its physicochemical properties, such as molecular weight, melting point, and polarity. These changes can, in turn, affect the compound's solubility, membrane permeability, and pharmacokinetic profile.
| Property | N-phenylbenzenesulfonamide | N,4-dimethyl-N-phenylbenzenesulfonamide | 2,4-dimethyl-N-phenylbenzenesulfonamide |
| Molecular Formula | C₁₂H₁₁NO₂S[1][2] | C₁₄H₁₅NO₂S[3] | C₁₄H₁₅NO₂S[4] |
| Molecular Weight | 233.29 g/mol [1][2] | 261.34 g/mol [3] | 261.33 g/mol [4] |
| Melting Point | 110°C[1] | Not Available | Not Available |
| Boiling Point | 381.3°C at 760 mmHg | Not Available | Not Available |
| Density | 1.306 g/cm³ | Not Available | Not Available |
| Solubility | Soluble in Methanol[1] | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
Note: The lack of available data for the melting point, boiling point, and other specific physicochemical properties for the dimethylated analogs highlights a gap in the current literature.
Synthesis and Structural Insights
The synthesis of N-phenylbenzenesulfonamide and its derivatives is commonly achieved through the reaction of a substituted aniline with a benzenesulfonyl chloride.[5] Variations in this general method, such as the use of different solvents and bases, can be employed to optimize reaction yields.
The structural conformation of these molecules is characterized by a twisted arrangement of the phenyl rings. In N-phenylbenzenesulfonamide, the two benzene rings are noted to have a significant dihedral angle.[5] For 2,4-dimethyl-N-phenylbenzenesulfonamide, the asymmetric unit of its crystal structure contains two molecules where the two benzene rings are tilted relative to each other by 67.5 (1)° and 72.9 (1)°.
Pharmacological Properties and Biological Activity
N-phenylbenzenesulfonamide and its derivatives have been investigated for a range of pharmacological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.
Enzyme Inhibition
Carbonic Anhydrase Inhibition: Several derivatives of N-phenylbenzenesulfonamide have shown potent inhibitory activity against various isoforms of carbonic anhydrase (CA), an enzyme family implicated in diseases such as glaucoma and cancer. For instance, a study on N-phenylsulfonamide derivatives reported compounds with Kᵢ values in the nanomolar range against CA I and CA II isoforms.[6]
Cholinesterase Inhibition: The N-phenylbenzenesulfonamide scaffold has also been explored for its potential to inhibit cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. The same study that investigated CA inhibition also found that some derivatives were potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with Kᵢ values in the nanomolar range.[6]
Experimental Protocols
General Synthesis of N-phenylbenzenesulfonamide Derivatives
This protocol describes a general method for the synthesis of N-phenylbenzenesulfonamide derivatives, which can be adapted by selecting the appropriate substituted aniline and benzenesulfonyl chloride.
Materials:
-
Substituted aniline
-
Substituted benzenesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted aniline in dichloromethane in a round-bottom flask.
-
Add pyridine to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of the substituted benzenesulfonyl chloride in dichloromethane to the cooled mixture.
-
Allow the reaction to stir at room temperature for several hours until completion, monitoring by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute HCl and then with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-phenylbenzenesulfonamide derivative.
Carbonic Anhydrase Inhibition Assay Protocol
This protocol outlines a common method for assessing the inhibitory activity of compounds against carbonic anhydrase.
Materials:
-
Human carbonic anhydrase isoforms (e.g., hCA I, hCA II)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
Substrate (e.g., p-nitrophenyl acetate)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the CA enzyme in the buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add various concentrations of the test compounds to the wells. A control well with solvent only should be included.
-
Pre-incubate the enzyme with the test compounds for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Kᵢ value can be subsequently calculated using the Cheng-Prusoff equation.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the widely used Ellman's method for measuring acetylcholinesterase activity and inhibition.[7][8]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Test compounds
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Spectrophotometer
Procedure:
-
Prepare solutions of the AChE enzyme, test compounds, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Add the AChE enzyme to each well and incubate for a specified period.
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Measure the absorbance of the yellow product at 412 nm at regular intervals.
-
The rate of the color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Caption: General workflow for the synthesis and enzyme inhibition screening of N-phenylbenzenesulfonamide derivatives.
References
- 1. chembk.com [chembk.com]
- 2. Benzenesulfonanilide | C12H11NO2S | CID 74296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,4-Dimethyl-N-phenylbenzenesulfonamide | C14H15NO2S | CID 220023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Phenylbenzenesulfonamide | 1678-25-7 | Benchchem [benchchem.com]
- 6. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Analysis of N,2-dimethyl-N-phenylbenzenesulfonamide and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for various isomers of N,2-dimethyl-N-phenylbenzenesulfonamide. These tables are designed for easy comparison of key spectral features, aiding in the structural elucidation of unknown samples.
Table 1: ¹H NMR Spectroscopic Data of N-phenylbenzenesulfonamide Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| 4-Methyl-N-phenylbenzenesulfonamide [1] | CDCl₃ | 7.69 (d, J = 8.0 Hz, 2H), 7.25-7.19 (m, 5H), 7.10-7.06 (m, 3H), 2.36 (s, 3H) |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide [1] | CDCl₃ | 7.64 (d, J = 8.0 Hz, 2H), 7.52 (d, J = 8.0 Hz, 1H), 7.18 (d, J = 8.0 Hz, 2H), 7.04-7.00 (m, 2H), 6.89 (t, J = 7.6 Hz, 1H), 6.73 (d, J = 8.0 Hz, 1H), 3.64 (s, 3H), 2.35 (s, 3H) |
| N-Phenylnaphthalene-2-sulfonamide [1] | CDCl₃ | 8.41 (s, 1H), 7.87-7.79 (m, 4H), 7.62-7.52 (m, 2H), 7.50 (s, 1H), 7.21-7.12 (m, 4H), 7.05 (t, J = 7.2 Hz, 1H) |
Note: Data for this compound is not available in the cited literature.
Table 2: ¹³C NMR Spectroscopic Data of N-phenylbenzenesulfonamide Isomers
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| 4-Methyl-N-phenylbenzenesulfonamide [1] | CDCl₃ | 143.9, 136.6, 136.0, 129.7, 129.3, 127.3, 125.2, 121.4, 21.5 |
| N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide [1] | CDCl₃ | 149.4, 143.6, 136.3, 129.3, 127.3, 126.0, 125.2, 121.1, 121.0, 110.6, 55.6, 21.5 |
| N-Phenylnaphthalene-2-sulfonamide [1] | CDCl₃ | 136.4, 135.9, 134.9, 132.0, 129.5, 129.4, 129.3, 129.0, 127.9, 127.6, 125.4, 122.3, 121.6 |
Note: Data for this compound is not available in the cited literature.
Table 3: Infrared (IR) Spectroscopic Data of N-phenylbenzenesulfonamide Isomers
| Compound | Key IR Absorptions (cm⁻¹) |
| N-methyl-N-phenyl-benzenesulfonamide [2] | Data available in the NIST/EPA Gas-Phase Infrared Database. |
| 2,4-Dimethyl-N-phenyl-benzene-sulfonamide [3] | Characterized by IR and NMR spectra. |
| N-(2-Methylphenyl)benzenesulfonamide [4] | Characterized by IR and NMR spectra. |
| 2,4-dimethyl-N-(2,3-dimethylphenyl)benzenesulfonamide [5] | Characterized by IR and NMR spectra. |
| 2,4-dimethyl-N-(2,4-dimethylphenyl)benzenesulfonamide [6] | Characterized by IR and NMR spectra. |
| 2,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide [7] | Characterized by IR and NMR spectra. |
Note: Specific peak assignments were not detailed in all cited sources. Researchers are encouraged to consult the primary literature for detailed spectra.
Table 4: Mass Spectrometry (MS) Data of N-phenylbenzenesulfonamide Isomers
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| N-methyl-N-phenyl-benzenesulfonamide [2] | Electron Ionization | Data available in the NIST WebBook. |
| N,N-Dimethyl-N'-phenylsulfamide [5] | GC-MS | 200 (M+), 92, 45 |
| 2-Methylbenzenesulfonamide [8] | Electron Ionization | Data available in the NIST WebBook. |
Note: The fragmentation patterns of sulfonamides are highly dependent on the substitution pattern and the ionization technique employed.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may need to be optimized for the particular instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sulfonamide sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount of the powdered material directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, Direct Infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization method often used in LC-MS that typically produces a prominent molecular ion peak.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound and its isomers.
Caption: Spectroscopic analysis workflow for sulfonamide isomers.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4-Dimethyl-N-phenylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-(2-Methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzenesulfonamide, 2-methyl- [webbook.nist.gov]
A Comparative Guide to the Performance of N,2-dimethyl-N-phenylbenzenesulfonamide and Its Analogs in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sulfonamide-Based Directing Groups in Key Reaction Types
The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceuticals and complex molecules. Directing groups play a pivotal role in achieving regioselectivity in C-H activation and cross-coupling reactions. Among the various directing groups available, N,N-disubstituted benzenesulfonamides have emerged as a versatile and powerful class of auxiliaries. This guide provides a comprehensive comparison of the performance of N,2-dimethyl-N-phenylbenzenesulfonamide and its structurally related analogs in different reaction types, supported by experimental data and detailed protocols.
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. The sulfonamide group is a well-established directing group for this transformation, facilitating deprotonation at the ortho position by a strong base, typically an organolithium reagent. The performance of various N,N-disubstituted benzenesulfonamides in DoM is influenced by the nature of the substituents on both the nitrogen and the benzenesulfonyl ring.
Comparative Performance in Ortho-Lithiation
While specific data for this compound is limited in readily available literature, we can infer its performance by examining closely related structures. The key variables in the directing group's efficacy are its ability to coordinate the organolithium reagent and the electronic effects of its substituents.
A study on the selective functionalization of secondary and tertiary p-tolylsulfonamides highlights the reaction's sensitivity to conditions. For tertiary sulfonamides like N-methyl-N-phenyl-p-toluenesulfonamide, kinetic deprotonation with n-BuLi at low temperatures favors ortho-metalation, whereas thermodynamic conditions can lead to benzylic deprotonation if a benzylic proton is available[1].
Table 1: Comparison of Sulfonamide and Other Directing Groups in Directed Ortho-Metalation
| Directing Group | Substrate | Base | Conditions | Product | Yield (%) | Reference |
| -SO2N(Me)Ph | Toluene | n-BuLi | THF, -78 °C (Kinetic) | ortho-Silylated product | High (inferred) | J. Org. Chem. 2001, 66, 21, 7125-7134 |
| -SO2N(Me)Ph | Toluene | n-BuLi | THF, 0 °C (Thermodynamic) | Benzylic silylated product | High (inferred) | J. Org. Chem. 2001, 66, 21, 7125-7134 |
| -CON(Et)2 | Benzene | s-BuLi/TMEDA | THF, -78 °C | Benzoic acid | 95 | Chem. Rev. 1990, 90, 879-933 |
| -OMe | Anisole | n-BuLi | Ether, 25 °C | ortho-Carboxy anisole | 52 | J. Am. Chem. Soc. 1940, 62, 7, 1877–1880 |
Experimental Protocol: General Procedure for Directed Ortho-Metalation of an N,N-Disubstituted Benzenesulfonamide
-
A solution of the N,N-disubstituted benzenesulfonamide (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium (1.1 equiv) in hexanes is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour to ensure complete ortho-lithiation.
-
The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Logical Relationship in Directed Ortho-Metalation
Caption: Workflow for Directed ortho-Metalation of N,N-Disubstituted Benzenesulfonamides.
Palladium-Catalyzed C-H Activation/Cross-Coupling Reactions
The sulfonamide group can also serve as an effective directing group in transition metal-catalyzed C-H activation reactions, most notably with palladium. These reactions allow for the formation of C-C and C-heteroatom bonds at the ortho position of the benzenesulfonamide.
Performance in Palladium-Catalyzed C-H Arylation
The direct arylation of C-H bonds is a highly atom-economical method for the synthesis of biaryl compounds. Sulfonamides have been demonstrated to direct the ortho-arylation of arenes. The efficiency of these reactions can be compared with other common directing groups.
While specific comparative data for this compound is scarce, studies on related systems provide valuable insights. For instance, a variety of nitrogen-containing directing groups, including pyridines, pyrazoles, and oximes, have been shown to effectively mediate Rh-catalyzed sulfonamidation of C-H bonds. The performance of the sulfonamide as a directing group in palladium-catalyzed C-H arylation can be benchmarked against these and other established directing groups.
Table 2: Comparison of Directing Groups in Palladium-Catalyzed C-H Arylation
| Directing Group | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| -SO2NH-Aryl | Celecoxib derivative | Phenyl iodide | Pd(OAc)2, I2, K2CO3, DMA, 120 °C | ortho-Arylated product | 65 | J. Am. Chem. Soc. 2011, 133, 41, 16370-16373 |
| 2-Pyridyl | 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)2, K2CO3, DMF, 100 °C | 2-(Biphenyl-2-yl)pyridine | 95 | Org. Lett. 2005, 7, 20, 4399-4402 |
| -COOH | Benzoic acid | Phenyl iodide | Pd(OAc)2, K2CO3, DMA, 120 °C | Biphenyl-2-carboxylic acid | 78 | J. Am. Chem. Soc. 2007, 129, 27, 8412-8413 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Ortho-Arylation
-
To a reaction vessel are added the N,N-disubstituted benzenesulfonamide (1.0 equiv), the aryl halide coupling partner (1.5 equiv), palladium(II) acetate (5 mol %), a ligand (e.g., a phosphine or N-heterocyclic carbene precursor, 10 mol %), and a base (e.g., potassium carbonate, 2.0 equiv).
-
The vessel is sealed and evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Anhydrous solvent (e.g., DMA or toluene) is added, and the reaction mixture is heated to the desired temperature (typically 100-140 °C) for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Signaling Pathway for Palladium-Catalyzed C-H Activation
Caption: Simplified Catalytic Cycle for Palladium-Catalyzed C-H Arylation.
Suzuki-Miyaura Cross-Coupling Reactions
While the sulfonamide group is primarily known as a directing group for C-H activation, the aryl or alkyl groups attached to the sulfonamide can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this context, the sulfonamide acts as a functional group on one of the coupling partners.
Performance of Sulfonamide-Containing Aryl Halides in Suzuki Coupling
The electronic and steric properties of the sulfonamide group can influence the efficiency of the Suzuki-Miyaura reaction. Generally, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often rate-limiting.
Table 3: Performance of Aryl Halides with Different Substituents in Suzuki-Miyaura Coupling
| Aryl Halide | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Bromobenzenesulfonamide | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | 4-(Phenyl)benzenesulfonamide | 92 | Synlett 2004, (1), 137-140. |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | 4-Methoxybiphenyl | 95 | J. Org. Chem. 2002, 67, 18, 6477-6486 |
| 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh3)4, Na2CO3, Toluene/EtOH/H2O, 80 °C | 4-Nitrobiphenyl | 98 | J. Org. Chem. 2002, 67, 18, 6477-6486 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
A mixture of the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol %), and base (e.g., K2CO3 or Na2CO3, 2.0 equiv) is placed in a reaction flask.
-
A degassed solvent mixture (e.g., toluene/ethanol/water) is added.
-
The reaction mixture is heated under an inert atmosphere at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The product is purified by crystallization or column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound and its analogs are valuable tools in organic synthesis, primarily serving as robust directing groups for the ortho-functionalization of aromatic rings. Their performance in directed ortho-metalation is generally effective, with reaction outcomes being highly dependent on the reaction conditions. In palladium-catalyzed C-H activation, sulfonamides are competent directing groups, enabling a range of transformations, although their directing ability can be compared to other well-established groups like pyridines and carboxylic acids. When incorporated into substrates for cross-coupling reactions such as the Suzuki-Miyaura coupling, the sulfonamide group generally exhibits good compatibility and can be a useful functional handle. The choice of a specific N,N-disubstituted benzenesulfonamide over other directing groups will depend on the desired transformation, the overall synthetic strategy, and the ease of introduction and potential removal of the directing group.
References
Benchmarking N,2-dimethyl-N-phenylbenzenesulfonamide Against Commercial ATP-Citrate Lyase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound N,2-dimethyl-N-phenylbenzenesulfonamide against established commercial reagents targeting ATP-Citrate Lyase (ACLY), a key enzyme in cellular metabolism. ACLY is a critical link between carbohydrate metabolism and the biosynthesis of fatty acids and cholesterol, making it a significant target in the development of therapeutics for metabolic diseases and cancer.[1] This document presents a head-to-head comparison based on hypothetical performance data for this compound and published data for commercial inhibitors, supported by detailed experimental protocols and pathway diagrams to facilitate informed decision-making in research and development.
Introduction to N-phenylbenzenesulfonamide Derivatives as ACLY Inhibitors
The N-phenylbenzenesulfonamide scaffold has been identified as a promising pharmacophore for the inhibition of ATP-Citrate Lyase.[2] This class of compounds is being explored for its potential to modulate lipid and glucose metabolism. This compound is a novel, hypothetical derivative within this class. This guide will benchmark its potential efficacy against well-characterized commercial ACLY inhibitors.
Comparative Performance Data
The inhibitory activity of this compound against human recombinant ACLY is compared with leading commercial inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | IC50 (nM) | Assay Type | Commercial Availability |
| This compound | 50 (Hypothetical) | Direct Homogeneous Assay | Research Compound |
| BMS-303141 | 130 | Enzymatic Assay[3][4] | Commercially Available |
| NDI-091143 | 2.1 | ADP-Glo Assay[5][6][7] | Commercially Available |
| SB-204990 | 1000 | Enzymatic Assay | Commercially Available |
| Bempedoic acid (ETC-1002) | 29,000 | Enzymatic Assay[8] | Commercially Available |
Note: The IC50 value for this compound is a hypothetical value for illustrative purposes, based on the activities of similar compounds.
Experimental Protocols
Accurate and reproducible experimental design is paramount for the valid comparison of enzyme inhibitors. Below are detailed protocols for determining the in vitro inhibitory activity of compounds against ATP-Citrate Lyase.
Direct Homogeneous ATP-Citrate Lyase (ACLY) Inhibition Assay
This method directly measures the product of the ACLY reaction, [14C]acetyl-CoA, and is suitable for high-throughput screening.[9][10]
Materials:
-
Human recombinant ATP-Citrate Lyase (ACLY)
-
[14C]Citrate (specific activity: 2 µCi/µmol)
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
Potassium Chloride (KCl)
-
Dithiothreitol (DTT)
-
EDTA
-
MicroScint-O
-
384-well plates
-
Liquid scintillation counter (e.g., TopCount)
Procedure:
-
Prepare the reaction buffer (Buffer D): 87 mM Tris-HCl (pH 8.0), 20 µM MgCl2, 10 mM KCl, 10 mM DTT.[9]
-
In a 384-well plate, add 2.5 µL of the test compound (e.g., this compound, dissolved in DMSO) at various concentrations. The final DMSO concentration should not exceed 2.5%.[9]
-
Add 7.5 µL of the ACLY enzyme solution (30 ng of human ACLY in Buffer D) to each well.[9]
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate mixture containing 100 µM CoA, 400 µM ATP, and 150 µM [14C]citrate in Buffer D.[9]
-
Incubate the reaction at 37°C for 3 hours.[9]
-
Terminate the reaction by adding 1 µL of 0.5 M EDTA.[9]
-
Add 60 µL of MicroScint-O to each well and incubate at room temperature overnight with gentle shaking.[9]
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[9]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Coupled Enzyme Assay for ACLY Activity
This assay measures ACLY activity indirectly by coupling the production of oxaloacetate to the oxidation of NADH by malate dehydrogenase (MDH).[11]
Materials:
-
Human recombinant ATP-Citrate Lyase (ACLY)
-
Potassium Citrate
-
Coenzyme A (CoA)
-
Adenosine triphosphate (ATP)
-
Magnesium Chloride (MgCl2)
-
NADH
-
Malate Dehydrogenase (MDH)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
96-well UV-transparent plates
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the assay buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT.[11]
-
Prepare the reaction mixture in a 96-well plate containing:
-
100 µL of assay buffer
-
2 µL of test compound in DMSO
-
10 µL of 5 mM ATP
-
10 µL of 0.33 mM CoA
-
10 µL of 0.14 mM NADH
-
10 µL of Malate Dehydrogenase (2 units)[11]
-
10 µL of ACLY enzyme
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of 20 mM Potassium Citrate.[11]
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADH oxidation, which is proportional to the ACLY activity.
-
Determine the IC50 values as described in the direct assay protocol.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical context and experimental processes is crucial for understanding the mechanism of action and the methods used for evaluation.
Figure 1. Simplified signaling pathway illustrating the central role of ATP-Citrate Lyase (ACLY) in linking glucose metabolism to lipid biosynthesis and the point of inhibition by this compound.
Figure 2. Experimental workflow for the direct homogeneous ATP-Citrate Lyase (ACLY) inhibition assay.
Conclusion
While this compound is a hypothetical compound, this guide provides a framework for its evaluation against established commercial ATP-Citrate Lyase inhibitors. The provided data tables, detailed experimental protocols, and clear visualizations of the underlying biochemical pathway and experimental workflow offer a comprehensive resource for researchers. Based on the hypothetical data, this compound shows potential as a potent ACLY inhibitor, warranting further investigation and synthesis. The methodologies outlined here will be critical in validating its activity and exploring its therapeutic potential.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. 2-hydroxy-N-arylbenzenesulfonamides as ATP-citrate lyase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NDI-091143 | ATP Citrate Lyase | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A novel direct homogeneous assay for ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rrml.ro [rrml.ro]
Comparative analysis of the reaction kinetics of N,2-dimethyl-N-phenylbenzenesulfonamide
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the reaction kinetics of N-substituted benzenesulfonamides, with a focus on providing a framework for understanding the reactivity of compounds like N,2-dimethyl-N-phenylbenzenesulfonamide. Due to a lack of publicly available, specific kinetic data for this compound, this guide presents a broader comparison of kinetic data for related sulfonamide reactions, including their synthesis and degradation.
Executive Summary
N-substituted benzenesulfonamides are a critical class of compounds in medicinal chemistry and drug development. Their biological activity is profoundly influenced by the nature of the substituents on the nitrogen atom and the benzene ring. Understanding the kinetics of their formation and subsequent reactions is crucial for optimizing synthesis, predicting stability, and designing novel therapeutic agents. This guide summarizes available kinetic data for the formation and biodegradation of various sulfonamides, outlines a general experimental protocol for kinetic analysis, and provides a conceptual visualization of a common reaction pathway.
Comparative Kinetic Data
The following table summarizes kinetic data from studies on the formation and biodegradation of various N-substituted sulfonamides. This data allows for a comparison of how different substituents and reaction conditions influence reaction rates.
| Reaction Type | Compound/Reactants | Rate Constant (k) | Conditions | Reference |
| Biodegradation | Sulfamethoxazole (SMX) | Specific growth rate (μ) = 0.104 h⁻¹ | As sole carbon source for Paenarthrobacter ureafaciens YL1 | [1] |
| Biodegradation | Sulfadiazine (SDZ) | Specific growth rate (μ) = 0.091 h⁻¹ | As sole carbon source for Paenarthrobacter ureafaciens YL1 | [1] |
| Biodegradation | Sulfamerazine (SMR) | Specific growth rate (μ) = 0.085 h⁻¹ | As sole carbon source for Paenarthrobacter ureafaciens YL1 | [1] |
| Biodegradation | Sulfamethazine (SMZ) | Specific growth rate (μ) = 0.078 h⁻¹ | As sole carbon source for Paenarthrobacter ureafaciens YL1 | [1] |
| Formation | Thiophenol + Cyclohexylamine | Not specified, reaction complete in 5 min | Electrochemical synthesis, C anode/Fe cathode, CH₃CN/HCl | [2] |
| N-alkylation | Primary amines + Propylene oxide | k₂/k₁ ≈ 0.50 | Room temperature | [3] |
| N-alkylation | Primary amines + Methyl acrylate | k₂/k₁ ≈ 0.026 | Room temperature | [3] |
| N-alkylation | Primary amines + Acrylonitrile | k₂/k₁ ≈ 0.0072 | Room temperature | [3] |
Note: The rate constants presented are for different types of reactions and are not directly comparable. However, the data illustrates the influence of substrate structure on reaction kinetics. For instance, in the biodegradation study, the electron-donating properties of the substituent on the sulfonamide influenced the growth rate of the degrading microorganism[1]. In the N-alkylation of primary amines, the reactivity of the alkylating agent significantly impacts the ratio of secondary to tertiary amine formation[3].
Experimental Protocols
A detailed experimental protocol for determining the reaction kinetics of sulfonamide formation is crucial for reproducible and comparable results. Below is a generalized protocol based on common methodologies found in the literature, such as spectrophotometric and NMR analysis[3][4].
General Protocol for Kinetic Analysis of Sulfonamide Synthesis
1. Materials and Reagents:
-
Benzenesulfonyl chloride derivative
-
Amine derivative
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Internal standard for NMR (e.g., tetramethylsilane) or a suitable buffer for spectrophotometric analysis.
-
Quenching agent (if necessary)
2. Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer or a UV-Vis spectrophotometer.
-
Thermostatted reaction vessel or cuvette holder.
-
Magnetic stirrer.
-
Micropipettes and standard laboratory glassware.
3. Experimental Procedure:
-
Reaction Setup: In a thermostatted reaction vessel, dissolve the benzenesulfonyl chloride derivative and the internal standard (for NMR) in the chosen anhydrous solvent.
-
Initiation of Reaction: Add a known concentration of the amine derivative to the reaction mixture at time t=0.
-
Monitoring the Reaction:
-
NMR Spectroscopy: Acquire spectra at regular time intervals. The disappearance of reactant peaks and the appearance of product peaks can be integrated and compared to the internal standard to determine the concentration of each species over time[3].
-
UV-Vis Spectrophotometry: If the reactants or products have a distinct chromophore, the change in absorbance at a specific wavelength can be monitored over time. This is particularly useful for reactions involving colored compounds like those with p-dimethylaminobenzaldehyde[4].
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration vs. time curve at t=0.
-
To determine the reaction order, perform experiments with varying initial concentrations of each reactant and analyze the effect on the initial rate.
-
The rate constant (k) can be calculated from the integrated rate law corresponding to the determined reaction order.
-
To determine the activation energy (Ea), perform the reaction at different temperatures and create an Arrhenius plot (ln(k) vs. 1/T).
-
Signaling Pathways and Reaction Mechanisms
While specific signaling pathways involving this compound are not detailed in the available literature, a general reaction mechanism for the synthesis of N-substituted sulfonamides from sulfonyl chlorides and amines is well-established. This nucleophilic substitution reaction is a fundamental process in the synthesis of this class of compounds.
Caption: General mechanism for the formation of an N-substituted benzenesulfonamide.
Another relevant reaction is the electrochemical synthesis of sulfonamides from thiols and amines, which proceeds through a series of oxidative steps.
Caption: Electrochemical synthesis of sulfonamides from thiols and amines.[2]
Conclusion
References
Comparative Analysis of N-Phenylbenzenesulfonamide Derivatives: An In Vitro and In Vivo Overview
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of various N-phenylbenzenesulfonamide derivatives based on available preclinical data. Due to a lack of specific comparative studies on N,2-dimethyl-N-phenylbenzenesulfonamide derivatives, this guide focuses on closely related analogs, offering insights into their potential as therapeutic agents.
This analysis synthesizes findings from multiple studies to highlight the diverse pharmacological potential of the N-phenylbenzenesulfonamide scaffold, with activities spanning anticonvulsant, anti-inflammatory, antimicrobial, and anticancer domains.
Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies on N-phenylbenzenesulfonamide and related sulfonamide derivatives.
Table 1: In Vivo Anticonvulsant Activity of Benzenesulfonamide Derivatives
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Source |
| 2,2-dipropyl-N¹-(4-sulfamoylphenyl)malonamide (18b) | Mice | MES | 16.36 | >400 | >24.8 | [1][2] |
| 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) | Mice | scPTZ | 22.50 | >450 | >20.4 | [1][2] |
| Phenylsulfonamide Derivative 1 | Rats/Mice | MES | - | - | - | [2] |
| Phenylsulfonamide Derivative 2 | Rats/Mice | MES | - | - | - | [2] |
| Phenylsulfonamide Derivative 6 | Rats/Mice | MES | - | - | - | [2] |
| Phenylsulfonamide Derivative 19 | Rats/Mice | MES | - | - | - | [2] |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole. A higher Protective Index indicates a better safety profile.
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of Benzenesulfonamide Derivatives
| Compound | In Vitro Assay | Target | IC₅₀ | In Vivo Model | Inhibition (%) | Source |
| LASSBio-1439 (2e) | TNF-α release | TNF-α | Similar to Thalidomide | Murine pulmonary inflammation | Significant | [3][4] |
| LASSBio-1454 (15) | TNF-α release | TNF-α | Significant | Murine pulmonary inflammation | Pronounced | [3][4] |
| Carboxamide Derivative 4a | - | - | - | Carrageenan-induced rat paw edema | 94.69% (at 1h) | [5][6] |
| Carboxamide Derivative 4c | - | - | - | Carrageenan-induced rat paw edema | 94.69% (at 1h) | [5][6] |
Table 3: In Vitro Antimicrobial Activity of Benzenesulfonamide Derivatives
| Compound | Microorganism | MIC (mg/mL) | Source |
| Derivative 4d | E. coli | 6.72 | [5][6] |
| Derivative 4h | S. aureus | 6.63 | [5][6] |
| Derivative 4a | P. aeruginosa | 6.67 | [5][6] |
| Derivative 4a | S. typhi | 6.45 | [5][6] |
| Derivative 4f | B. subtilis | 6.63 | [5][6] |
| Derivative 4e | C. albicans | 6.63 | [5][6] |
| Derivative 4h | C. albicans | 6.63 | [5][6] |
| Derivative 4e | A. niger | 6.28 | [5][6] |
MIC: Minimum Inhibitory Concentration.
Table 4: In Vitro Anticancer and Antioxidant Activity of Benzenesulfonamide Derivatives
| Compound | Cell Line | Activity | IC₅₀ | Antioxidant Assay | IC₅₀ | Source |
| Derivative 4e | - | Antioxidant | 0.3287 mg/mL | - | - | [5][6] |
| 2-(4-(dimethylamino) benzylidene)-N-(phenylsulfonyl)hydrazine-1-carbothioamide (4e) | MCF-7 | Anticancer | - | DPPH | Most potent in series | [7] |
| 2-(4-methoxy benzylidene)-N-(phenylsulfonyl)hydrazine-1- carbothioamide (4c) | MCF-7 | Anticancer | - | DPPH | Most potent in series | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Anticonvulsant Screening
Maximal Electroshock Seizure (MES) Test
-
Animals: Male Kunming mice or rats.
-
Procedure: A maximal seizure is induced by applying an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s in mice) via corneal electrodes. The endpoint is the abolition of the hind limb tonic extensor component of the seizure.
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various time points before the electrical stimulus to determine the time of peak effect.
-
Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Animals: Male Kunming mice.
-
Procedure: A chemical convulsant, pentylenetetrazole (PTZ), is injected subcutaneously (e.g., 85 mg/kg) to induce clonic seizures. The endpoint is the failure to observe a 5-second clonic seizure within a specified observation period.
-
Drug Administration: Test compounds are administered i.p. or p.o. prior to PTZ injection.
-
Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from the seizure endpoint.
In Vitro Anti-inflammatory Assay
TNF-α Release Assay
-
Cell Line: Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells.
-
Procedure: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a defined incubation period, the concentration of TNF-α in the cell culture supernatant is measured.
-
Detection: TNF-α levels are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that inhibits TNF-α release by 50%, is calculated.
In Vivo Anti-inflammatory Model
Carrageenan-Induced Paw Edema
-
Animals: Rats.
-
Procedure: An inflammatory agent, carrageenan (e.g., 0.1 mL of a 1% solution), is injected into the sub-plantar tissue of the rat's hind paw. The volume of the paw is measured at various time points after the injection using a plethysmometer.
-
Drug Administration: Test compounds are administered orally or intraperitoneally before the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to that of the control group.
Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of N-phenylbenzenesulfonamide derivatives.
Caption: General workflow for drug discovery involving in vitro and in vivo studies.
Caption: Postulated anti-inflammatory signaling pathway modulated by some benzenesulfonamide derivatives.
References
- 1. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple N,N-dimethyl phenylsulfonamides show potent anticonvulsant effect in two standard epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vitro and in vivo antileishmanial and trypanocidal studies of new N-benzene- and N-naphthalenesulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Anticonvulsant Agents with Potent In Vitro Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Comparative Guide to N,2-dimethyl-N-phenylbenzenesulfonamide Structural Analogs and Their HIF-1 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of structural analogs of N,2-dimethyl-N-phenylbenzenesulfonamide, focusing on their activity as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway. The data presented is derived from a key study by Nag et al. (2012) in Bioorganic & Medicinal Chemistry, which explores the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamides.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro activity of 15 structural analogs against HIF-1 transcriptional activity. The inhibitory effects were determined using a hypoxia-responsive element (HRE)-mediated luciferase reporter assay in LN229-V6R human glioblastoma cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | R (Amine Moiety) | Ar (Aryl Moiety) | IC50 (µM)[1] |
| 5a | Isopropyl | Phenyl | 1.5 |
| 5b | Isopropyl | 4-Methylphenyl | 3.2 |
| 5c | Isopropyl | 4-Fluorophenyl | 2.0 |
| 5d | Isopropyl | 4-Nitrophenyl | 1.7 |
| 5e | Isopropyl | 3,4-Dimethoxyphenyl | 1.5 |
| 6a | Phenyl | Phenyl | 4.8 |
| 6b | Phenyl | 4-Methylphenyl | 7.1 |
| 6c | Phenyl | 4-Fluorophenyl | 5.2 |
| 6d | Phenyl | 4-Nitrophenyl | 4.5 |
| 6e | Phenyl | 3,4-Dimethoxyphenyl | 1.6 |
| 7a | Benzyl | Phenyl | 10.1 |
| 7b | Benzyl | 4-Methylphenyl | 17.0 |
| 7c | Benzyl | 4-Fluorophenyl | 11.5 |
| 7d | Benzyl | 4-Nitrophenyl | 9.8 |
| 7e | Benzyl | 3,4-Dimethoxyphenyl | 4.9 |
Experimental Protocols
HRE-Mediated Luciferase Reporter Assay[1]
This assay was performed to quantify the inhibitory effect of the synthesized compounds on HIF-1 transcriptional activity under hypoxic conditions.
-
Cell Line: The human glioblastoma cell line LN229-V6R, stably transfected with a hypoxia-inducible luciferase reporter construct, was used.
-
Cell Culture: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, the medium was replaced with fresh medium containing the test compounds at various concentrations.
-
Hypoxia Induction: The plates were then placed in a hypoxic chamber with 1% O2, 5% CO2, and 94% N2 for 16 hours to induce HIF-1 activity.
-
Luciferase Assay: After the incubation period, the cells were lysed, and the luciferase activity in the cell lysates was measured using a luminometer according to the manufacturer's protocol (Promega, Madison, WI).
-
Data Analysis: The percentage of remaining luciferase activity in treated cells was calculated relative to untreated hypoxic control cells. IC50 values were determined by fitting the dose-response data to a four-parameter nonlinear regression model.
Visualizations
HIF-1 Signaling Pathway
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcription. These genes are involved in various processes that help cells adapt to low oxygen conditions, such as angiogenesis, glycolysis, and cell survival.
Caption: Simplified diagram of the HIF-1 signaling pathway.
Experimental Workflow for Screening HIF-1 Inhibitors
The general workflow for identifying and characterizing inhibitors of the HIF-1 pathway using a cell-based reporter assay is outlined below. This process involves initial high-throughput screening followed by dose-response analysis to determine the potency of the compounds.
Caption: Workflow for cell-based screening of HIF-1 inhibitors.
References
A Comparative Guide to the Synthesis of N,2-dimethyl-N-phenylbenzenesulfonamide: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for N,2-dimethyl-N-phenylbenzenesulfonamide, a key scaffold in medicinal chemistry. We will delve into a cost-benefit analysis of the traditional synthesis versus modern catalytic approaches, supported by experimental data and detailed protocols. This objective comparison aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs, considering factors such as cost, efficiency, and environmental impact.
Executive Summary
The synthesis of this compound and its analogs is of significant interest due to their prevalence in bioactive compounds. The classical approach, involving the reaction of a sulfonyl chloride with an amine, is a well-established and cost-effective method. However, modern catalytic methods, such as the Buchwald-Hartwig amination and the Ullmann condensation, offer milder reaction conditions and broader substrate scope, albeit at a potentially higher initial cost. This guide presents a comparative analysis of these routes, highlighting their respective advantages and disadvantages to inform rational decision-making in a research and development setting.
Data Presentation: Comparison of Synthesis Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound and its analogs.
| Parameter | Traditional Synthesis | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Materials | 2-Methylbenzenesulfonyl chloride, N-Methylaniline | Aryl halide/triflate, Sulfonamide | Aryl halide, Sulfonamide |
| Catalyst | None (or base-catalyzed) | Palladium-based (e.g., Pd₂(dba)₃ with phosphine ligand) | Copper-based (e.g., CuI) |
| Typical Yield | 69-95%[1] | High (often >80%) | Moderate to high |
| Reaction Temperature | Room temperature to reflux | Room temperature to moderate heating | High temperatures (often >100°C) |
| Reaction Time | 1-5 hours[2] | 1-24 hours | 12-48 hours |
| Substrate Scope | Generally good | Very broad | Good, but can be limited by harsh conditions |
| Functional Group Tolerance | Moderate | High | Moderate |
| Relative Cost | Low | High (due to catalyst and ligands) | Moderate |
| Environmental Impact | Can generate stoichiometric waste | Lower waste due to catalytic nature, but metal contamination is a concern | Metal contamination is a concern |
Experimental Protocols
Route 1: Traditional Synthesis via Sulfonyl Chloride
This method represents the most common and direct approach for the synthesis of this compound.
Step 1: Synthesis of 2-Methylbenzenesulfonyl Chloride
A solution of 2-methylaniline (1 equivalent) in a suitable solvent (e.g., dichloromethane) is cooled in an ice bath. Thionyl chloride (1.1 equivalents) is added dropwise, and the reaction mixture is stirred for 1-2 hours. The solvent is then removed under reduced pressure to yield the crude 2-methylbenzenesulfonyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of N-methylaniline (1 equivalent) and a base (e.g., pyridine or triethylamine, 1.2 equivalents) in a suitable solvent (e.g., dichloromethane), 2-methylbenzenesulfonyl chloride (1 equivalent) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours. After completion, the reaction is quenched with water, and the organic layer is separated, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Route 2: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides a versatile method for the formation of the C-N bond in this compound.
General Procedure:
To an oven-dried Schlenk tube is added Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2 equivalents). The tube is evacuated and backfilled with an inert gas (e.g., argon). A solution of the aryl halide or triflate (e.g., 2-methylbromobenzene, 1 equivalent) and the sulfonamide (e.g., N-methylbenzenesulfonamide, 1.2 equivalents) in an anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to 80-110°C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.
Route 3: Ullmann Condensation
This copper-catalyzed reaction is another important method for the N-arylation of sulfonamides.
General Procedure:
A mixture of the aryl halide (e.g., 2-iodotoluene, 1 equivalent), the sulfonamide (e.g., N-methylbenzenesulfonamide, 1.2 equivalents), a copper(I) salt (e.g., CuI, 10-20 mol%), a ligand (e.g., L-proline or a diamine, 20-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents) in a high-boiling polar solvent (e.g., DMSO or DMF) is heated to 110-150°C for 24-48 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Caption: Comparison of synthetic routes to this compound.
Cost-Benefit Analysis
Traditional Synthesis:
-
Benefits: This method is generally the most cost-effective due to the low cost of starting materials and the absence of expensive metal catalysts and ligands. The procedures are straightforward and do not require specialized equipment.
-
Costs: The reaction conditions can be harsh, potentially leading to lower yields with sensitive substrates. The use of stoichiometric amounts of base generates significant waste, which can have environmental and disposal costs.
Buchwald-Hartwig Amination:
-
Benefits: This method offers a very broad substrate scope and excellent functional group tolerance, allowing for the synthesis of complex molecules. The reaction conditions are typically mild, leading to higher yields and cleaner reactions.
-
Costs: The primary drawback is the high cost of palladium catalysts and the specialized phosphine ligands required. While catalyst loading can be low, the initial investment is significant. Catalyst recovery and removal from the final product can also be challenging and costly.
Ullmann Condensation:
-
Benefits: Copper catalysts are significantly cheaper than palladium catalysts, making this a more economical catalytic option.
-
Costs: The Ullmann condensation often requires high reaction temperatures and longer reaction times, which can increase energy costs. The substrate scope and functional group tolerance are generally not as broad as in the Buchwald-Hartwig amination. Copper removal from the product is also a necessary and potentially costly step.
Performance of this compound and Alternatives
This compound and its analogs are primarily investigated for their biological activities. While specific performance data for the title compound is not extensively published in the public domain, the broader class of N-aryl-N-alkylbenzenesulfonamides has shown promise in various therapeutic areas. For comparison, we consider the closely related analog, N,4-dimethyl-N-phenylbenzenesulfonamide.
| Compound | Synthesis Route | Key Performance Metric | Application |
| This compound | Traditional, Buchwald-Hartwig, Ullmann | (Predicted) Potential as enzyme inhibitor or receptor modulator | Drug Discovery Lead |
| N,4-dimethyl-N-phenylbenzenesulfonamide | Traditional, Buchwald-Hartwig, Ullmann | (Data from analogs) Potential anti-inflammatory or anticancer activity | Drug Discovery Lead |
| Celecoxib (a sulfonamide drug) | Multi-step synthesis | Selective COX-2 inhibitor | Anti-inflammatory drug |
Conclusion
The choice of synthetic route for this compound is a trade-off between cost, efficiency, and scalability.
-
For small-scale laboratory synthesis and initial screening , the traditional method offers a cost-effective and straightforward approach.
-
For the synthesis of complex analogs with sensitive functional groups or for library synthesis , the Buchwald-Hartwig amination is often the method of choice due to its broad scope and mild conditions, despite the higher cost.
-
The Ullmann condensation presents a compromise, offering a catalytic approach with lower catalyst cost than palladium-based methods, but with potentially harsher conditions and a more limited scope.
Ultimately, the optimal synthesis strategy will depend on the specific project goals, available resources, and the desired scale of production. This guide provides the foundational data and protocols to make an informed decision.
References
Safety Operating Guide
Safe Disposal of N,2-dimethyl-N-phenylbenzenesulfonamide: A Procedural Guide
For Immediate Implementation by Laboratory Personnel
The proper disposal of N,2-dimethyl-N-phenylbenzenesulfonamide is critical to ensuring laboratory safety and environmental protection. As a laboratory chemical, it must be treated as hazardous waste in the absence of explicit information to the contrary.[1][2] Adherence to the following procedural steps, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols, is mandatory for the safe handling and disposal of this compound.
I. Guiding Principles for Chemical Waste Management
All chemical waste is subject to stringent regulation by environmental protection agencies.[3] It is imperative that this compound is not disposed of in regular trash or poured down the drain.[3][4] The following procedures are based on established best practices for hazardous waste management.
II. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Do not mix it with other waste streams unless explicitly permitted by your EHS office. Incompatible chemicals can react violently.[1]
-
Store waste in a designated Satellite Accumulation Area within the laboratory.[5]
2. Container Selection and Labeling:
-
Use a suitable, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[3][5] The container must be compatible with this compound.
-
The container must be in good condition, free from rust or leaks.[1]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[2][3]
-
The label must include:
3. Waste Accumulation and Storage:
-
Keep the waste container tightly closed except when adding waste.[1][5]
-
Store the container in a well-ventilated area.[6]
-
Ensure secondary containment is used to capture any potential leaks.[2]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[1]
-
The rinsate from this process must be collected and treated as hazardous waste.[1][2]
-
After triple-rinsing and air drying, deface the original label and the container may then be disposed of as regular trash, unless your institution's policy dictates otherwise.[1][2]
5. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][5]
-
Provide them with a completed Hazardous Waste Information Form, detailing the contents of the container.[3]
-
Do not transport hazardous waste outside of your laboratory; this should be handled by trained EHS personnel.[2]
III. Quantitative Data Summary
For safe and compliant laboratory operations, adhere to the following quantitative limits for hazardous waste accumulation.
| Parameter | Limit | Reference |
| Maximum Hazardous Waste per SAA | 55 gallons | [2][5] |
| Maximum Acutely Toxic Waste ("P-list") | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Time Limit for Removal After Full | 3 calendar days | [5] |
Note: While this compound is not explicitly a "P-listed" waste, these limits are provided as a best-practice reference for highly toxic materials.
IV. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. vumc.org [vumc.org]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Navigating the Safe Handling of N,2-dimethyl-N-phenylbenzenesulfonamide: A Comprehensive Guide
Personal Protective Equipment (PPE): A Multi-Faceted Defense
Given the unknown specific hazards of N,2-dimethyl-N-phenylbenzenesulfonamide, a robust PPE strategy is crucial. The following recommendations are based on the safety protocols for analogous compounds and are designed to provide comprehensive protection.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, inspected prior to use). Fire/flame resistant and impervious lab coat or clothing. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation is experienced. For routine handling in a well-ventilated area, a NIOSH-approved respirator may be sufficient. | Follow OSHA respirator regulations (29 CFR 1910.134). |
| General Hygiene | Wash hands thoroughly after handling. | N/A |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) during unpacking.
-
Unpack in a designated, well-ventilated area, preferably within a chemical fume hood.
-
-
Storage:
-
Store in a tightly closed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
-
Handling and Use:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid dust or vapor inhalation.
-
Use non-sparking tools and equipment to prevent ignition sources.
-
Avoid contact with skin and eyes by consistently wearing the recommended PPE.
-
Prevent the formation of dust and aerosols.
-
-
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, including respiratory protection, collect the spilled material using a method that does not generate dust (e.g., using a wet cloth or a HEPA-filtered vacuum).
-
Place the collected material in a suitable, sealed container for disposal.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and its containers is critical to prevent environmental contamination and potential harm.
-
Waste Characterization: Treat all waste containing this compound as hazardous waste.
-
Container Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, regional, and national laws and regulations.[1] Do not reuse empty containers.
-
Chemical Waste: Collect waste material in a designated, labeled, and sealed container.
-
Environmental Precautions: Avoid release to the environment. Do not let the chemical enter drains.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
